Multiflorin A
Description
Structure
2D Structure
Properties
CAS No. |
61358-52-9 |
|---|---|
Molecular Formula |
C29H32O16 |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H32O16/c1-10-25(44-29-23(38)21(36)19(34)17(43-29)9-40-11(2)30)22(37)24(39)28(41-10)45-27-20(35)18-15(33)7-14(32)8-16(18)42-26(27)12-3-5-13(31)6-4-12/h3-8,10,17,19,21-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19+,21-,22-,23+,24+,25-,28?,29-/m0/s1 |
InChI Key |
KXOPSQZLBRPJGX-CHWLOOOSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Multiflorin A: A Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin A, a kaempferol glycoside, has garnered significant scientific interest due to its potent biological activities, particularly its purgative and anti-hyperglycemic effects. This technical guide provides a comprehensive overview of the discovery, natural sources, and mechanisms of action of this compound. It details the experimental protocols for its isolation and purification and presents quantitative data on its biological activities. Furthermore, this document illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this promising natural compound for drug development.
Discovery and Chemical Structure
This compound was first isolated and identified in 1976 by Takagi et al. from the fruits of Rosa multiflora Thunb.[1][2]. Chemically, it is an acetylated kaempferol glycoside. The presence of an acetyl group on the sugar moiety is crucial for its biological activity[1][3].
Natural Sources
This compound is primarily found in two plant species:
-
Prunus persica (Peach): The leaves of the edible peach are a significant source of this compound. It has been isolated from the methanol extract of peach leaves and identified as a potent inhibitor of glucose absorption[1][3].
-
Rosa multiflora (Multiflora Rose): The fruits of this plant are the original source from which this compound was discovered[1][2][4].
While specific yields of pure this compound are not extensively reported, studies on related extracts provide some context. For instance, a study on Prunus persica leaves reported a total phenolic content of 273.36 mg GAE/g DW and a total flavonoid content of 149.02 mg QE/g DW in an organic acid extract[5]. Another study on Rosa multiflora fruit extracts reported varying yields for different solvent fractions, with the ethyl acetate fraction yielding 2.35% of the crude ethanol extract[6][7].
Biological Activities and Mechanisms of Action
This compound exhibits two primary, well-documented biological activities:
Purgative Effect
This compound is a potent laxative. Administration of 20 mg/kg of this compound has been shown to induce watery diarrhea in mice. Its purgative mechanism is multifaceted and primarily acts in the small intestine.
The proposed signaling pathway for the purgative action of this compound involves the following key steps:
-
Inhibition of Intestinal Glucose Absorption: this compound downregulates the expression of the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is a key protein responsible for the absorption of glucose from the intestinal lumen into the enterocytes.
-
Alteration of Intestinal Permeability: The expression of tight junction proteins, specifically occludin and claudin-1, is decreased by this compound. This leads to increased intestinal permeability.
-
Increased Water Secretion: this compound upregulates the expression of aquaporin-3 (AQP3), a water channel protein, which facilitates increased water secretion into the intestinal lumen.
-
Osmotic Diarrhea: The combination of inhibited glucose absorption, leading to an osmotic gradient, and increased water secretion results in a hyperosmotic environment in the intestine, causing watery diarrhea.
Caption: Signaling pathway of this compound's purgative action.
Anti-hyperglycemic Effect
Experimental Protocols
General Isolation and Purification Workflow
The isolation of this compound typically follows a bioassay-guided fractionation approach. A general workflow is outlined below:
Caption: General workflow for the isolation of this compound.
Example Protocol for Isolation from Prunus persica Leaves
The following is a representative protocol synthesized from methodologies described in the literature for the isolation of flavonoids from plant sources.
1. Extraction:
-
Dried and powdered Prunus persica leaves are extracted with methanol (MeOH) at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude MeOH extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The fractions are concentrated, and the EtOAc fraction, typically showing the highest activity in bioassays, is selected for further purification.
3. Column Chromatography:
-
The active EtOAc fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Further Purification:
-
Fractions containing this compound are further purified by Sephadex LH-20 column chromatography using methanol as the eluent.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
5. Structure Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
| Parameter | Value | Source Organism | Reference |
| Purgative Dose | 20 mg/kg (in mice) | - | N/A |
| Yield (Ethyl Acetate Fraction) | 2.35% of crude ethanol extract | Rosa multiflora fruit | [6][7] |
| Total Phenolic Content (Organic Acid Extract) | 273.36 mg GAE/g DW | Prunus persica leaves | [5] |
| Total Flavonoid Content (Organic Acid Extract) | 149.02 mg QE/g DW | Prunus persica leaves | [5] |
Note: Specific IC50 values for this compound's biological activities and the percentage yield of the pure compound are not consistently reported in the available literature.
Conclusion
This compound is a natural compound with significant potential for therapeutic applications, particularly in the development of novel laxatives and anti-hyperglycemic agents. Its well-defined mechanism of action, involving the modulation of key intestinal transport and barrier proteins, provides a strong basis for further preclinical and clinical investigation. The detailed understanding of its natural sources and isolation protocols presented in this guide will be valuable for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising flavonoid glycoside. Further research is warranted to establish a more comprehensive quantitative profile of this compound, including its specific inhibitory constants and yields from various natural sources.
References
- 1. [On the constituents of the fruits of Rosa multiflora Thunb. II. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [On the constituents of the fruits of Rosa multiflora Thunb. I (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiflora Rose (Rosa multiflora) | Andover, MA [andoverma.gov]
- 5. Peach Leaf Extract (Prunus persica L.) Mitigates Metabolic Syndrome and Oxidative Stress in High-Fructose Diet Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity and Flavonoid Estimation in Rosa multiflora and Rosa wichuraiana Fruits and Flowers – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
The Biological Activity of Multiflorin A: A Technical Guide for Researchers
Introduction
Multiflorin A, a kaempferol 3-O-β-D-(6''-acetyl)-glucopyranosyl-(1→4)-α-L-rhamnopyranoside, is a naturally occurring flavonoid glycoside found in various medicinal plants, including the seeds of Prunus tomentosa and the fern Neocheiropteris palmatopedata.[1][2] As a member of the flavonoid family, this compound has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological activities, focusing on its anti-inflammatory, anticancer, purgative, and anti-hyperglycemic effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Data Presentation
The biological activities of this compound and its related compounds are summarized below. Due to the limited availability of quantitative data for this compound in some assays, data for structurally similar kaempferol glycosides are included for comparative purposes, with clear notation.
| Biological Activity | Compound | Assay | Cell Line/Model | Result (IC50/EC50) | Reference |
| Anti-inflammatory | This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 40.0 µg/mL | [1] |
| Multiflorin B | Nitric Oxide (NO) Production Inhibition | Not Specified | 52% inhibition at 20 µg/mL | [2][3][4] | |
| Palmatoside B | TNF-α-induced NF-κB Inhibition | HEK293 | 15.7 µM | [2][3][4] | |
| Palmatoside C | TNF-α-induced NF-κB Inhibition | HEK293 | 24.1 µM | [2][3][4] | |
| Anticancer | This compound | Aromatase Enzyme Inhibition | Enzyme Assay | 15.5 µM | [2][3][4] |
| Purgative | This compound | In vivo diarrhea induction | Mice | 20 mg/kg induced watery diarrhea | |
| Anti-hyperglycemic | This compound | Inhibition of Glucose Absorption | In vivo glucose-loaded mice | Dose-dependent | [5] |
Signaling Pathways and Mechanisms of Action
This compound and its related kaempferol glycosides exert their biological effects through the modulation of several key signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and related compounds are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6]
-
NF-κB Pathway: this compound's structural isomers, Palmatosides B and C, have been shown to inhibit TNF-α-induced NF-κB activity.[2][3][4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the NF-κB pathway, kaempferol glycosides can effectively reduce the inflammatory response.
-
MAPK Pathway: Related kaempferol glycosides have been demonstrated to downregulate the phosphorylation of MAPKs.[7] The MAPK signaling cascade plays a significant role in the production of inflammatory mediators.
-
Nrf2 Pathway: Some kaempferol glycosides have been found to upregulate the Nrf2/HO-1 signaling cascade, which is involved in the antioxidant and anti-inflammatory cellular defense mechanisms.[7]
Anticancer Activity
The anticancer potential of this compound is suggested by its ability to inhibit the aromatase enzyme with an IC50 value of 15.5 μM.[2][3][4] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Furthermore, related flavonoids have been shown to modulate the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and apoptosis.[8][9]
Purgative and Anti-hyperglycemic Effects
This compound exhibits a notable purgative effect by inhibiting intestinal glucose absorption. This leads to an osmotic imbalance, drawing water into the intestinal lumen and resulting in a laxative effect.[10] This mechanism also underlies its anti-hyperglycemic activity, as the reduced glucose uptake from the intestine helps to lower postprandial blood glucose levels.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's biological activities.
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to quantify the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Griess Reagent Part B.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Aromatase Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the aromatase enzyme, which is crucial for estrogen biosynthesis.
Materials:
-
Human placental microsomes (source of aromatase)
-
NADPH
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
This compound (or other test compounds)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing human placental microsomes, NADPH, and the radiolabeled substrate in a phosphate buffer.
-
Add various concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding chloroform to extract the steroids.
-
Separate the aqueous phase (containing ³H₂O released during the reaction) from the organic phase.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroid substrate.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The amount of ³H₂O formed is proportional to the aromatase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM with 10% FBS and antibiotics
-
TNF-α
-
This compound (or other test compounds)
-
Luciferase Assay System
-
Luminometer
-
96-well culture plates
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
The luminescence signal is proportional to the NF-κB activity.
-
Calculate the percentage of inhibition of NF-κB activation.
This compound is a promising natural compound with a range of biological activities, including anti-inflammatory, potential anticancer, purgative, and anti-hyperglycemic effects. Its mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and the inhibition of enzymes like aromatase. While further research is needed to fully elucidate its therapeutic potential and to obtain more comprehensive quantitative data, the information presented in this guide provides a solid foundation for future investigations into the pharmacological properties of this compound. The detailed experimental protocols offered herein are intended to facilitate standardized and reproducible research in this area.
References
- 1. Anti-oxidative and inhibitory activities on nitric oxide (NO) and prostaglandin E2 (COX-2) production of flavonoids from seeds of Prunus tomentosa Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpt.org [ijpt.org]
- 6. Inhibitory Effect of Rosae Multiflorae Fructus Extracts on the Receptor Activator of NF-κB Ligand-Induced Osteoclastogenesis through Modulation of P38- and Ca2+-Mediated Nuclear Factor of Activated T-Cells Cytoplasmic 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the Core Mechanism of Multiflorin A in Glucose Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin A, a naturally occurring acetylated kaempferol glycoside, has demonstrated a notable impact on glucose homeostasis. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action in glucose transport. The primary established mechanism involves the inhibition of intestinal glucose absorption through the downregulation of sodium-glucose cotransporter-1 (SGLT1). This leads to a reduction in postprandial blood glucose levels and contributes to its observed purgative effect. While direct evidence of this compound's influence on intracellular glucose transport signaling pathways in peripheral tissues remains to be fully elucidated, the known effects of its aglycone, kaempferol, and other related kaempferol glycosides suggest potential interactions with key pathways such as the PI3K/Akt and AMPK signaling cascades, which are critical for GLUT4 translocation and glucose uptake in muscle and adipose tissues. This guide synthesizes the available data, presents detailed experimental methodologies, and visualizes the known and potential signaling pathways to provide a comprehensive resource for researchers in the field.
Introduction
Hyperglycemia is a hallmark of metabolic disorders such as type 2 diabetes. The regulation of blood glucose levels is a complex process involving intestinal absorption, hepatic glucose production, and peripheral glucose uptake by tissues like skeletal muscle and adipose tissue. Phytochemicals have emerged as a promising area of research for the development of novel therapeutic agents for managing hyperglycemia. This compound, an acetylated kaempferol glycoside, has been identified as a potent inhibitor of glucose absorption.[1] This guide delves into the molecular mechanisms underlying the effects of this compound on glucose transport, with a focus on both its established actions in the intestine and the potential, yet to be fully confirmed, mechanisms in peripheral tissues.
Core Mechanism of Action: Inhibition of Intestinal Glucose Absorption
The most well-documented mechanism of this compound's action on glucose transport is its effect on the small intestine.[2] Research indicates that this compound primarily acts by reducing the absorption of dietary glucose, which in turn lowers postprandial blood glucose levels.[1][2] The acetyl group on the sugar moiety of this compound is reported to be essential for this activity.[2]
Downregulation of SGLT1 Expression
Studies have shown that this compound administration leads to a decrease in the expression of the sodium-glucose cotransporter-1 (SGLT1) in the small intestine.[2] SGLT1 is a key transporter responsible for the uptake of glucose and galactose from the intestinal lumen into enterocytes. By reducing SGLT1 expression, this compound effectively limits the amount of glucose that can be absorbed into the bloodstream.
Alteration of Intestinal Permeability
In addition to its effect on SGLT1, this compound has been observed to decrease the expression of the tight junction proteins occludin and claudin-1 in the small intestine.[2] This alteration in tight junction protein expression can lead to changes in intestinal permeability, further contributing to the observed effects on nutrient absorption and the resulting purgative action.[2]
Potential Mechanisms in Peripheral Glucose Transport
While direct experimental evidence on the effects of this compound on glucose transport in skeletal muscle and adipose tissue is currently limited, the known bioactivities of its aglycone, kaempferol, and other kaempferol glycosides provide a basis for postulating potential mechanisms. These pathways are central to insulin- and contraction-stimulated glucose uptake in these tissues.
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is the primary signaling cascade activated by insulin to stimulate glucose uptake. Kaempferol, the aglycone of this compound, has been shown to improve insulin signaling and restore Akt activity, thereby promoting glucose utilization.[1] It is plausible that this compound, either directly or through its metabolites, could modulate this pathway, leading to enhanced GLUT4 translocation to the plasma membrane and increased glucose uptake in insulin-sensitive tissues.
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, stimulates glucose uptake independently of insulin. Kaempferol has been demonstrated to increase the phosphorylation of AMPK in myotubes, leading to increased glucose uptake and GLUT4 translocation.[2] This suggests that this compound could potentially activate AMPK, providing an alternative route to enhance glucose transport in peripheral tissues.
Data Presentation: Quantitative Effects of this compound and Related Compounds
The following tables summarize the quantitative data from key studies on the effects of this compound and its aglycone, kaempferol, on various parameters related to glucose transport.
Table 1: Effect of this compound on Intestinal Parameters
| Compound | Dosage | Experimental Model | Parameter Measured | Result | Reference |
| This compound | 20 mg/kg | Mice | SGLT1 Expression | Decreased | [2] |
| This compound | 20 mg/kg | Mice | Occludin Expression | Decreased | [2] |
| This compound | 20 mg/kg | Mice | Claudin-1 Expression | Decreased | [2] |
Table 2: Effects of Kaempferol on In Vitro Glucose Transport
| Compound | Concentration | Cell Line | Parameter Measured | Result | Reference |
| Kaempferol | ≥ 1.0 nM | L6 myotubes | 2-[\³H]-deoxy-d-glucose uptake | 1.3–1.4-fold increase | [2] |
| Kaempferol | ≥ 10 pM | L6 myotubes | GLUT4 translocation | 1.3–1.6-fold increase | [2] |
| Kaempferol | 1.0 nM | L6 myotubes | AMPK phosphorylation | 2.9-fold increase | [2] |
| Kaempferol | 1.0 nM | L6 myotubes | PI3K phosphorylation | 1.8-fold increase | [2] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature to allow for replication and further investigation.
In Vivo Mouse Model for Intestinal Glucose Absorption
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Treatment: Mice are fasted for 12 hours prior to the experiment. This compound (20 mg/kg body weight) or vehicle (control) is administered by oral gavage.
-
Glucose Tolerance Test: 30 minutes after treatment, a glucose solution (2 g/kg body weight) is administered by oral gavage. Blood glucose levels are measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Immunofluorescence Analysis of Intestinal Tissue: At the end of the experiment, a section of the small intestine (jejunum) is collected, fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. The sections are then deparaffinized, rehydrated, and subjected to antigen retrieval. Primary antibodies against SGLT1, occludin, and claudin-1 are applied, followed by fluorescently labeled secondary antibodies. The sections are then counterstained with DAPI and imaged using a confocal microscope. Fluorescence intensity is quantified using appropriate software.
In Vitro Glucose Uptake Assay in L6 Myotubes
-
Cell Culture: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 5-7 days.
-
Treatment: Differentiated L6 myotubes are serum-starved for 2 hours in Krebs-Ringer-HEPES (KRH) buffer. The cells are then treated with various concentrations of kaempferol or vehicle for a specified duration.
-
Glucose Uptake Measurement: After treatment, the cells are incubated with KRH buffer containing 0.5 µCi/mL 2-[\³H]-deoxy-d-glucose and 10 µM unlabeled 2-deoxy-d-glucose for 10 minutes. The uptake is stopped by washing the cells three times with ice-cold phosphate-buffered saline (PBS). The cells are then lysed with 0.1 M NaOH, and the radioactivity is measured using a liquid scintillation counter. Non-specific uptake is determined in the presence of cytochalasin B and subtracted from all values.
Visualization of Signaling Pathways
The following diagrams illustrate the known and potential signaling pathways involved in the action of this compound and its related compounds on glucose transport.
References
An In-Depth Technical Guide on the Purgative and Laxative Properties of Multiflorin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin A, a kaempferol glycoside, has demonstrated significant purgative and laxative effects in preclinical studies. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from murine models, and details the experimental protocols for evaluating its efficacy. The primary mechanism of this compound involves the inhibition of intestinal glucose absorption, leading to an osmotic effect that promotes water secretion into the intestinal lumen. This is primarily achieved by downregulating the expression of sodium-glucose cotransporter-1 (SGLT1) and altering the permeability of the intestinal epithelium by decreasing the expression of tight junction proteins, occludin and claudin-1. Furthermore, this compound upregulates aquaporin 3 (AQP3) expression, facilitating increased water movement into the intestine. This multifaceted mechanism results in increased fecal water content and accelerated intestinal transit, culminating in a laxative effect. The acetyl group on the sugar moiety of this compound is crucial for its activity, which is primarily localized to the small intestine.
Introduction
This compound is a flavonoid glycoside, specifically kaempferol 3-O-β-D-(6-acetyl)-glucopyranosyl (1→4)-α-L-rhamnopyranoside.[1] It is identified as an active purgative component in traditional herbal medicines, such as those derived from the fruit of Rosa multiflora and Pruni semen.[1][2] The compound's potential as a novel laxative agent stems from its unique mechanism of action that differentiates it from conventional stimulant or osmotic laxatives.[2] This guide synthesizes the current scientific understanding of this compound's effects on gastrointestinal function.
Mechanism of Action
The purgative action of this compound is a multi-step process initiated in the small intestine. The key molecular events are detailed below and illustrated in the accompanying signaling pathway diagram.
-
Inhibition of Intestinal Glucose Absorption: this compound's primary action is the inhibition of glucose uptake from the intestinal lumen into the enterocytes.[2] This is achieved by reducing the expression of the sodium-glucose cotransporter-1 (SGLT1).[2]
-
Alteration of Intestinal Permeability: The compound modulates the intestinal epithelial barrier by decreasing the expression of the tight junction proteins occludin and claudin-1.[2] This alteration in permeability contributes to the overall laxative effect.
-
Increased Water Secretion: this compound promotes the secretion of water into the intestinal lumen by increasing the expression of aquaporin 3 (AQP3), a water channel protein.[2]
-
Osmotic Diarrhea: The inhibition of glucose absorption leads to a hyperosmotic environment in the small intestine, drawing water into the lumen and resulting in watery diarrhea.[2]
-
Role of Gut Microbiota: The unabsorbed glucose travels to the large intestine, where it is fermented by the gut microbiota. This process generates gas and organic acids, which further stimulate defecation.[2]
-
Importance of the Acetyl Group: The acetyl group on the sugar moiety of this compound is essential for its purgative activity.[1][2]
-
Calreticulin and Acetyl Transfer: Research suggests the involvement of an acetyl transfer reaction in the mechanism of action, with the protein calreticulin being implicated.[1] Calreticulin, a major intercellular calcium-binding protein, can also function as an acetyltransferase.[1]
Signaling Pathway of this compound's Purgative Action
Caption: Signaling pathway of this compound in the gastrointestinal tract.
Quantitative Data from Preclinical Studies
The following table summarizes the available quantitative data on the purgative effects of this compound from preclinical studies in mice.
| Parameter | Species | Dose | Route of Administration | Observation | Source |
| Diarrhea Induction | Mouse | 20 mg/kg | Oral | Induced watery diarrhea in over half of the experimental animals. | [3][4] |
Note: Detailed dose-response studies providing data on time to first defecation, fecal water content percentage, and direct comparisons with standard laxatives like bisacodyl are not extensively available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's purgative and laxative properties.
Animal Model and Drug Administration
-
Animals: Male Kunming mice are typically used.[3]
-
Acclimatization: Animals are acclimatized for a week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[3]
-
Drug Preparation: this compound is dissolved in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).[3]
-
Administration: The prepared this compound solution is administered orally via gavage.[3]
Purgative/Laxative Effect Evaluation
This protocol is designed to assess the induction of diarrhea and changes in fecal characteristics.
-
Grouping: Mice are randomly divided into a control group (vehicle only) and a this compound treatment group.
-
Procedure:
-
Following oral administration of the test substance, mice are housed individually in cages with a clean filter paper lining.
-
The animals are observed for the onset of diarrhea, and the number of mice exhibiting watery stools is recorded.
-
Fecal pellets are collected at specified time intervals (e.g., every 2 hours for 8 hours).
-
The total number and weight of fecal pellets are recorded.
-
The water content of the feces is determined by weighing the fresh fecal pellets, drying them in an oven at 60°C until a constant weight is achieved, and then re-weighing them. The water content is calculated as: (wet weight - dry weight) / wet weight * 100%.[5]
-
Experimental Workflow for Purgative Effect Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of loperamide-hydrochloride-induced intestinal motility disturbance by Platycodon grandiflorum polysaccharides through effects on gut microbes and colonic serotonin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Hyperglycemic Potential of Multiflorin A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin A, a naturally occurring acetylated kaempferol glycoside, has emerged as a promising candidate in the field of anti-hyperglycemic research. This technical guide provides an in-depth analysis of the core mechanisms underlying its effects on glucose metabolism. Primarily, this compound exerts its influence by inhibiting glucose absorption within the small intestine. This is achieved through the modulation of key proteins involved in glucose transport and intestinal permeability, including the sodium-glucose cotransporter-1 (SGLT1) and the tight junction proteins occludin and claudin-1. Furthermore, this compound has been shown to influence water transport by upregulating aquaporin-3. This document synthesizes the current understanding of this compound's mode of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate further research and development in this area.
Core Mechanism of Action: Inhibition of Intestinal Glucose Absorption
The principal anti-hyperglycemic effect of this compound is not systemic but localized to the gastrointestinal tract. It effectively reduces postprandial blood glucose spikes by impeding the absorption of glucose from the small intestine.[1] This action is attributed to its ability to downregulate the expression of key intestinal epithelial proteins.
A pivotal study demonstrated that oral administration of this compound to mice led to a significant decrease in the expression of sodium-glucose cotransporter-1 (SGLT1), the primary transporter responsible for the uptake of glucose from the intestinal lumen into enterocytes.[2] Concurrently, this compound was found to decrease the expression of the tight junction proteins occludin and claudin-1.[2] These proteins are critical for maintaining the integrity of the intestinal barrier and regulating paracellular transport. Their downregulation suggests a potential alteration of intestinal permeability, contributing to the reduced glucose absorption.
Interestingly, the anti-hyperglycemic action of this compound is linked to a purgative effect, with the lowering of peak postprandial glucose levels occurring in tandem with this action.[2] This is believed to be a consequence of the unabsorbed glucose creating a hyperosmotic environment in the intestinal lumen.[2] Further supporting this, this compound has been shown to increase the expression of aquaporin-3 (AQP3), a channel protein that facilitates water movement across cell membranes, likely to promote water secretion into the intestine.[2]
Quantitative Data
The following table summarizes the key quantitative findings from in vivo studies investigating the anti-hyperglycemic effects of this compound.
| Parameter | Species | Dosage | Effect | Reference |
| Postprandial Blood Glucose | Mice | 20 mg/kg (oral) | Synchronous lowering of peak postprandial glucose levels with purgative action. | [2] |
| Intestinal Protein Expression | Mice | 20 mg/kg (oral) | Decreased expression of SGLT1, occludin, and claudin-1. | [2] |
| Intestinal Protein Expression | Mice | 20 mg/kg (oral) | Increased expression of aquaporin-3. | [2] |
| Diarrhea Induction | Mice | 20 mg/kg (oral) | Induced watery diarrhea in over half of the experimental mice. | [2] |
Note: The available literature primarily describes the effects in a dose-dependent manner without providing a comprehensive dose-response curve with specific IC50 values or varying percentage inhibitions.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-hyperglycemic effects.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in a murine model.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to standard chow and water.
-
Fasting: Mice are fasted for 6 hours prior to the glucose challenge, with free access to water.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally by gavage at a dose of 20 mg/kg body weight. A control group receives the vehicle alone.
-
Glucose Challenge: 30 minutes after the administration of this compound or vehicle, a 2 g/kg body weight solution of D-glucose is administered orally by gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at 0 (immediately before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured immediately using a standard glucometer.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated for both the treatment and control groups and compared using an appropriate statistical test (e.g., Student's t-test).
Immunofluorescence Staining of Intestinal Tissue
This protocol details the visualization of SGLT1, occludin, and claudin-1 in mouse intestinal tissue.
-
Tissue Preparation:
-
Mice are euthanized, and a section of the small intestine (jejunum) is excised.
-
The intestinal segment is flushed with ice-cold phosphate-buffered saline (PBS), opened longitudinally, and fixed in 4% paraformaldehyde for 24 hours at 4°C.
-
The fixed tissue is then cryoprotected by immersion in 30% sucrose in PBS at 4°C until it sinks.
-
The tissue is embedded in Optimal Cutting Temperature (OCT) compound and frozen.
-
-
Cryosectioning: 5-10 µm thick sections are cut using a cryostat and mounted on charged glass slides.
-
Staining Procedure:
-
Sections are washed with PBS to remove OCT.
-
Permeabilization is performed with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking is carried out with 5% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Sections are incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended primary antibodies and dilutions:
-
Rabbit anti-SGLT1 (1:200)
-
Rabbit anti-Occludin (1:200)
-
Mouse anti-Claudin-1 (1:200)
-
-
After washing three times with PBS, sections are incubated for 1 hour at room temperature with fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594) diluted in blocking buffer.
-
Sections are washed three times with PBS and counterstained with DAPI for nuclear visualization.
-
-
Imaging: Slides are mounted with an anti-fade mounting medium and imaged using a confocal microscope. Fluorescence intensity is quantified using appropriate image analysis software.
Gut Microbiota Analysis by 16S rRNA Sequencing
This protocol outlines the analysis of changes in the gut microbial community in response to this compound treatment.
-
Fecal Sample Collection: Fecal pellets are collected from mice before and after treatment with this compound (20 mg/kg for a specified duration) and immediately frozen at -80°C.
-
DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercial kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer's instructions.
-
16S rRNA Gene Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers (e.g., 341F and 806R) with barcode sequences for sample multiplexing.
-
Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled. The library is then sequenced on an Illumina MiSeq platform to generate paired-end reads.
-
Bioinformatic Analysis:
-
Raw sequencing reads are processed to remove low-quality reads and chimeras.
-
Operational Taxonomic Units (OTUs) are picked, and taxonomic classification is performed against a reference database (e.g., Greengenes or SILVA).
-
Alpha and beta diversity analyses are conducted to assess the diversity within and between samples, respectively.
-
Statistical analyses are performed to identify specific taxa that are significantly altered by this compound treatment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's mechanism in enterocytes.
Caption: Oral Glucose Tolerance Test workflow.
Caption: Immunofluorescence staining workflow.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-hyperglycemic agent with a unique, localized mechanism of action. By targeting the intestinal absorption of glucose through the modulation of SGLT1 and tight junction proteins, it offers a novel approach to managing postprandial hyperglycemia. The accompanying purgative effect, driven by osmotic changes and altered water transport, is a key characteristic that warrants further investigation for its therapeutic implications and potential side effects.
Future research should focus on establishing a clear dose-response relationship for its anti-hyperglycemic and purgative effects. Elucidating the precise signaling cascades that lead to the downregulation of SGLT1, occludin, and claudin-1, and the upregulation of AQP3, will provide a more complete understanding of its molecular targets. Furthermore, long-term studies are necessary to evaluate the safety and efficacy of chronic this compound administration, as well as its impact on the gut microbiome and overall intestinal health. The insights presented in this technical guide aim to provide a solid foundation for these future endeavors, ultimately paving the way for the potential development of this compound as a novel therapeutic for metabolic disorders.
References
The Crucial Role of the Acetyl Group in the Bioactivity of Multiflorin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin A, a kaempferol glycoside, has demonstrated significant bioactivity, particularly in its potent purgative and anti-hyperglycemic effects. A key structural feature responsible for these activities is the acetyl group at the 6-position of the glucose moiety. This technical guide delves into the critical role of this acetyl group, summarizing the available quantitative data, providing detailed experimental methodologies for key assays, and illustrating the underlying signaling pathways. The evidence strongly indicates that the acetyl group is indispensable for the biological functions of this compound, primarily through its influence on intestinal glucose transport and epithelial barrier integrity. Its deacetylated analog, Multiflorin B, lacks these specific bioactivities, highlighting a clear structure-activity relationship.
Introduction
This compound is a naturally occurring flavonoid glycoside found in various plants, including the seeds of Prunus persica (peach) and the fruit of Rosa multiflora.[1] It has garnered scientific interest due to its notable pharmacological effects, particularly its laxative and blood glucose-lowering properties.[1][2] Structurally, this compound is kaempferol 3-O-β-D-(6-O-acetyl)-glucopyranosyl-(1→4)-α-L-rhamnopyranoside. The presence of an acetyl group on the sugar moiety is a distinguishing feature that is critical for its bioactivity. This guide provides a comprehensive overview of the current understanding of the role of this acetyl group, with a focus on the molecular mechanisms and experimental evidence.
Quantitative Bioactivity Data
Table 1: Purgative and Anti-hyperglycemic Activity
| Compound | Bioactivity | Effective Dose / Observation | Reference |
| This compound | Purgative | 20 mg/kg induces watery diarrhea in mice.[3] | [3] |
| Anti-hyperglycemic | Lowers peak postprandial glucose levels.[3] | [3] | |
| Multiflorin B | Anti-hyperglycemic | Did not show activity in vivo.[1] | [1] |
Table 2: Other Reported Bioactivities
| Compound | Bioactivity | Quantitative Data | Reference |
| Multiflorin B | Nitric Oxide Production Inhibition | 52% inhibition at 20 µg/ml.[4] | [4] |
Mechanism of Action: The Role of the Acetyl Group
The bioactivity of this compound is primarily attributed to its effects on the small intestine. The acetyl group is believed to be the active moiety in two key mechanisms: inhibition of glucose absorption and a potential acetyl transfer reaction.[3][5]
Inhibition of Intestinal Glucose Absorption and Alteration of Permeability
This compound exerts its anti-hyperglycemic and purgative effects by modulating intestinal function. The proposed mechanism involves the following steps:
-
Downregulation of SGLT1: this compound decreases the expression of the sodium-glucose cotransporter-1 (SGLT1) in the small intestine.[3] SGLT1 is the primary transporter responsible for the absorption of dietary glucose and galactose.
-
Inhibition of Glucose Absorption: By reducing SGLT1 expression, this compound inhibits the absorption of glucose from the intestinal lumen into the enterocytes.[3]
-
Disruption of Tight Junctions: The compound also leads to a decrease in the expression of the tight junction proteins occludin and claudin-1.[3] This disrupts the intestinal barrier integrity, contributing to increased permeability.
-
Hyperosmotic Environment and Water Secretion: The unabsorbed glucose in the intestinal lumen creates a hyperosmotic environment. This, coupled with an observed increase in aquaporin-3 expression, promotes the secretion of water into the intestinal lumen, leading to a laxative effect.[3]
The deacetylated form, Multiflorin B, does not exhibit these effects, indicating that the acetyl group is essential for the interaction with the molecular targets involved in these processes.
Potential Acetyl Transfer Reaction
Another proposed mechanism involves an acetyl transfer reaction, potentially mediated by calreticulin.[5] Calreticulin, a multifunctional endoplasmic reticulum chaperone protein, has been shown to possess acetyltransferase activity.[6][7] It is hypothesized that this compound may act as an acetyl donor, and calreticulin could catalyze the transfer of this acetyl group to a yet unidentified functional receptor protein. This acetylation could then trigger downstream signaling events leading to the observed bioactivity. This hypothesis is supported by the finding that a histone acetyltransferase (HAT) inhibitor, curcumin, significantly inhibits the purgative activity of this compound, while a histone deacetylase (HDAC) inhibitor, valproic acid, enhances it.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's bioactivity.
Immunofluorescence Staining for Tight Junction Proteins in Intestinal Tissue
This protocol is adapted from standard immunofluorescence procedures for intestinal tissues.[8][9][10]
Objective: To visualize and semi-quantify the expression and localization of occludin and claudin-1 in the intestinal epithelium following treatment with this compound.
Materials:
-
Intestinal tissue sections (frozen or paraffin-embedded)
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 5-10% normal goat serum (or serum from the host of the secondary antibody) in PBS with 0.1% Triton X-100
-
Primary antibodies: Rabbit anti-occludin, Mouse anti-claudin-1
-
Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488), Goat anti-mouse IgG (Alexa Fluor 594)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval (for paraffin-embedded sections):
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a microwave, pressure cooker, or water bath according to standard protocols.
-
Allow to cool to room temperature.
-
-
Fixation (for frozen sections):
-
Fix tissue sections with 4% PFA for 15-20 minutes at room temperature.
-
Rinse three times with PBS.
-
-
Permeabilization:
-
Incubate sections with permeabilization buffer for 10-15 minutes at room temperature.
-
Rinse three times with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies to their optimal concentration in blocking buffer.
-
Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse the sections three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute fluorescently-labeled secondary antibodies in blocking buffer.
-
Apply to the sections and incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Rinse the sections three times with PBST for 5 minutes each in the dark.
-
-
Counterstaining:
-
Incubate sections with DAPI solution for 5-10 minutes at room temperature in the dark.
-
Rinse with PBS.
-
-
Mounting:
-
Mount coverslips onto the slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope. Capture images for analysis of protein expression and localization.
-
Calreticulin Transacetylase Activity Assay
This protocol is based on the principle of detecting the transfer of an acetyl group from a donor to a protein substrate.[6][11]
Objective: To determine if this compound can act as an acetyl donor in a calreticulin-mediated acetyl transfer reaction.
Materials:
-
Purified recombinant human calreticulin
-
This compound and/or a positive control acetyl donor (e.g., 7,8-diacetoxy-4-methylcoumarin)
-
A generic acetyl-acceptor protein (e.g., bovine serum albumin or a specific purified protein)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Anti-acetyl-lysine antibody
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, purified calreticulin, the acetyl-acceptor protein, and this compound (or control).
-
Include a negative control reaction without this compound and another without calreticulin.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE sample loading buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Separate the reaction products by SDS-polyacrylamide gel electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the anti-acetyl-lysine primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the acetylated protein bands using a chemiluminescent substrate and an imaging system. An increase in the signal in the presence of this compound and calreticulin would indicate acetyl transfer.
-
Visualizations of Pathways and Workflows
Signaling Pathway of this compound in Intestinal Epithelial Cells
Caption: this compound's mechanism in the intestine.
Experimental Workflow for Immunofluorescence
Caption: Immunofluorescence workflow for tight junctions.
Hypothetical Acetyl Transfer Mechanism
Caption: Proposed acetyl transfer by Calreticulin.
Conclusion
The acetyl group of this compound is a critical determinant of its purgative and anti-hyperglycemic bioactivities. The absence of this group, as in Multiflorin B, leads to a loss of these effects. The primary mechanism appears to be centered in the small intestine, involving the downregulation of the glucose transporter SGLT1 and the tight junction proteins occludin and claudin-1. This leads to reduced glucose absorption and increased intestinal permeability, culminating in an osmotic laxative effect. A secondary, complementary mechanism involving a calreticulin-mediated acetyl transfer to a downstream effector protein is also a plausible hypothesis that warrants further investigation. For researchers and drug development professionals, understanding this precise structure-activity relationship is paramount for the potential development of novel therapeutics targeting intestinal glucose transport and permeability. Future studies should focus on elucidating the exact molecular interactions of the acetylated moiety with its targets and identifying the putative receptor protein in the acetyl transfer pathway.
References
- 1. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Calreticulin transacetylase catalyzed activation of rat tracheal smooth muscle cell nitric oxide synthase by acetoxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Autoacetylation of purified calreticulin transacetylase utilizing acetoxycoumarin as the acetyl group donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Multiflorin A and Its Impact on Intestinal Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A, a flavonoid glycoside, has been identified as a potential active component in traditional herbal remedies used for their laxative effects.[1][2] Recent scientific investigations have begun to elucidate the mechanisms underlying its purgative action, with a significant focus on its effects on intestinal glucose absorption and the modulation of intestinal barrier function. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on intestinal permeability, drawing from available preclinical research. The information is intended to support further research and drug development efforts in gastroenterology and related fields.
Mechanism of Action
The primary mechanism of action of this compound appears to be multifactorial, culminating in increased intestinal fluid and motility. A key initiating event is the inhibition of intestinal glucose absorption.[1][2] This leads to a hyperosmotic environment within the intestinal lumen, which in turn draws water into the gut. Concurrently, this compound has been shown to directly impact the integrity of the intestinal epithelial barrier, further contributing to its physiological effects.
Effect on Intestinal Permeability
Studies utilizing in vitro models with human Caco-2 intestinal epithelial cells have demonstrated that this compound directly increases intestinal permeability.[1] This is characterized by a decrease in transepithelial electrical resistance (TEER), a key indicator of ion permeability across a cellular monolayer, and an increase in the paracellular flux of molecules.
Table 1: Summary of this compound's Effect on Intestinal Permeability Markers
| Parameter | Model System | Observed Effect | Reference |
| Transepithelial Electrical Resistance (TEER) | Caco-2 cell monolayers | Decreased | [1] |
| Paracellular Permeability | Caco-2 cell monolayers | Increased | [1] |
Note: Specific quantitative data on the percentage decrease in TEER or the fold-increase in paracellular permeability are not available in the reviewed literature.
Impact on Tight Junction Proteins
The increase in intestinal permeability induced by this compound is associated with alterations in the expression of key tight junction proteins. Tight junctions are multiprotein complexes that regulate the paracellular pathway. Research indicates that this compound downregulates the expression of occludin and claudin-1, two critical transmembrane proteins that form the backbone of tight junction strands.[2]
Table 2: Effect of this compound on Tight Junction Protein Expression
| Tight Junction Protein | Model System | Observed Effect on Expression | Reference |
| Occludin | Small intestine of mice | Decreased | [2] |
| Claudin-1 | Small intestine of mice | Decreased | [2] |
| Claudins (general) | Caco-2 cell monolayers | Decreased | [1] |
Note: Quantitative data from methods such as Western blot or qPCR are not detailed in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the effects of a compound like this compound on intestinal permeability. These are generalized protocols and may require optimization for specific experimental conditions.
Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 (human colorectal adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: For permeability assays, Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) and cultured for 21-28 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. The culture medium is changed every 2-3 days.
Transepithelial Electrical Resistance (TEER) Measurement
-
Objective: To assess the integrity and ion permeability of the Caco-2 cell monolayer.
-
Apparatus: An epithelial voltohmmeter with "chopstick" electrodes.
-
Procedure:
-
Equilibrate the Transwell® plates to room temperature.
-
Carefully place the electrodes in the apical and basolateral compartments of the Transwell® insert.
-
Record the resistance reading (in Ω).
-
To calculate the TEER (in Ω·cm²), subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayer and multiply by the surface area of the insert.
-
For experiments, measure the baseline TEER before adding this compound and at various time points after treatment.
-
Paracellular Permeability Assay (FITC-Dextran Flux)
-
Objective: To measure the flux of a non-transported, fluorescently labeled macromolecule across the Caco-2 cell monolayer as an indicator of paracellular permeability.
-
Reagents: Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa).
-
Procedure:
-
Wash the differentiated Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add HBSS to the basolateral (receiver) compartment.
-
Add HBSS containing FITC-dextran and the desired concentration of this compound to the apical (donor) compartment.
-
Incubate the plate at 37°C on an orbital shaker.
-
At specified time intervals, collect samples from the basolateral compartment and replace with fresh HBSS.
-
Measure the fluorescence intensity of the collected samples using a fluorescence microplate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of FITC-dextran in the receiver compartment, A is the surface area of the insert, and C0 is the initial concentration of FITC-dextran in the donor compartment.
-
Immunofluorescence Staining of Tight Junction Proteins
-
Objective: To visualize the localization and expression of tight junction proteins in Caco-2 cell monolayers.
-
Procedure:
-
Culture and treat Caco-2 cells on permeable supports or glass coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with primary antibodies against tight junction proteins (e.g., rabbit anti-occludin, mouse anti-claudin-1) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse) for 1-2 hours at room temperature.
-
Mount the supports/coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the staining using a confocal or fluorescence microscope.
-
Signaling Pathways and Visualizations
The precise signaling pathways through which this compound modulates the expression of tight junction proteins have not been fully elucidated in the available literature. However, the regulation of tight junctions is a complex process involving various intracellular signaling cascades. Below is a generalized diagram of a signaling pathway known to regulate tight junction integrity, which may be a potential target for this compound.
A potential signaling pathway for this compound's effect on tight junctions.
Workflow for assessing this compound's effect on intestinal permeability.
Conclusion and Future Directions
The available evidence strongly suggests that this compound increases intestinal permeability by downregulating the expression of the tight junction proteins occludin and claudin-1. This action, coupled with its inhibition of glucose absorption, contributes to its overall purgative effect. For drug development professionals, this dual mechanism presents an interesting profile. However, a more detailed quantitative understanding of these effects is necessary. Future research should focus on:
-
Dose-response studies: To determine the concentration range at which this compound affects intestinal permeability.
-
Elucidation of signaling pathways: To identify the specific molecular targets and signaling cascades involved in the regulation of tight junction proteins by this compound.
-
In vivo studies: To confirm these findings in animal models and to assess the therapeutic potential and safety profile of this compound for conditions such as constipation.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a novel therapeutic agent.
References
The Impact of Multiflorin A on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A, a flavonoid glycoside, is a compound of increasing interest within the scientific community due to its potential therapeutic effects. Emerging research suggests that this compound may exert some of its physiological effects through the modulation of the gut microbiota, the complex ecosystem of microorganisms residing in the gastrointestinal tract. This technical guide provides a comprehensive overview of the current understanding of the impact of this compound on gut microbiota composition, detailing experimental protocols and summarizing available data to facilitate further research and drug development in this area.
Core Mechanism of Action
This compound's primary described mechanism influencing the gut microbiota is indirect, stemming from its effects on intestinal glucose absorption. By inhibiting glucose uptake in the small intestine, this compound increases the amount of available carbohydrates reaching the large intestine. This alteration in substrate availability directly impacts the composition and metabolic activity of the colonic microbiota.[1] Unabsorbed glucose and other carbohydrates are fermented by saccharolytic bacteria, leading to the production of short-chain fatty acids (SCFAs) and gases, which can promote defecation.[1]
Quantitative Data on Gut Microbiota Composition
While studies on the precise effects of isolated this compound are limited, research on traditional herbal medicines containing this compound, such as processed Polygonum multiflorum, provides insights into its potential impact on gut microbiota. It is important to note that these extracts contain a multitude of compounds, and the observed effects cannot be solely attributed to this compound.
Table 1: Summary of Reported Changes in Gut Microbiota Composition
| Bacterial Taxon | Direction of Change | Reported in Context of | Reference(s) |
| Phylum Level | |||
| Firmicutes | Decrease | Processed Polygonum multiflorum extract | [2] |
| Bacteroidetes | Increase | Processed Polygonum multiflorum extract | [2] |
| Genus Level | |||
| Bifidobacterium | Increase | Recovery phase after this compound administration | [1] |
Note: The data presented is derived from studies on complex extracts and may not reflect the effects of isolated this compound.
Experimental Protocols
The following is a detailed methodology for a key type of experiment used to assess the impact of a compound like this compound on the gut microbiota in a preclinical setting.
In Vivo Murine Model for Gut Microbiota Analysis
This protocol outlines the oral administration of this compound to mice and subsequent analysis of fecal samples to determine changes in gut microbiota composition.
1. Animal Model and Housing:
-
Species: C57BL/6 mice, 8-10 weeks old, male.
-
Housing: Mice are housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle. They are given ad libitum access to a standard chow diet and water.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
2. Experimental Groups:
-
Control Group: Administered vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
This compound Group: Administered this compound at a specified dose (e.g., 20 mg/kg body weight), dissolved or suspended in the vehicle.[1]
3. Administration:
-
This compound or vehicle is administered daily via oral gavage for a predetermined period (e.g., 14 or 28 days).
4. Fecal Sample Collection:
-
Fresh fecal pellets are collected from each mouse at baseline (before the first administration) and at regular intervals throughout the study (e.g., weekly) and at the end of the treatment period.
-
Samples are collected in sterile microtubes and immediately frozen at -80°C for subsequent DNA extraction.
5. 16S rRNA Gene Sequencing:
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit according to the manufacturer's instructions.
-
PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers.
-
Library Preparation and Sequencing: The amplicons are purified, quantified, and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
6. Bioinformatic and Statistical Analysis:
-
The raw sequencing data is processed to remove low-quality reads and chimeras.
-
Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA).
-
Alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis dissimilarity) are calculated to assess within-sample and between-sample diversity, respectively.
-
Statistical analyses (e.g., ANOSIM, LEfSe) are used to identify significant differences in the relative abundance of bacterial taxa between the control and this compound-treated groups.
Signaling Pathways and Logical Relationships
The interaction between this compound, the gut microbiota, and the host can be visualized as a multi-step process.
Caption: Proposed mechanism of this compound's impact on the gut microbiota and host.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on the gut microbiota.
Caption: Standard experimental workflow for gut microbiota analysis.
Conclusion and Future Directions
The current body of research provides a foundational understanding of how this compound may influence the gut microbiota, primarily through the modulation of intestinal glucose absorption. This leads to a reshaping of the gut microbial community and its metabolic output. However, to fully elucidate the therapeutic potential of this compound, further research is imperative.
Future studies should focus on:
-
Utilizing isolated this compound: To definitively attribute observed changes in the gut microbiota to this specific compound.
-
Comprehensive -omics approaches: Integrating metagenomics, metatranscriptomics, and metabolomics to provide a more holistic view of the functional changes in the microbiota.
-
Dose-response studies: To determine the optimal dosage of this compound for achieving desired modulatory effects on the gut microbiota.
-
Human intervention trials: To translate the findings from preclinical models to human subjects and assess the clinical relevance of this compound-induced microbiota changes.
By addressing these research gaps, the scientific community can gain a more precise understanding of the role of this compound in gut health and its potential as a novel therapeutic agent.
References
Multiflorin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A is a naturally occurring flavonoid glycoside that has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, known properties, and the mechanism of action of this compound, with a focus on its purgative and glucose absorption inhibitory effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is classified as a kaempferol glycoside, featuring a central flavonoid aglycone, kaempferol, linked to a disaccharide moiety with an acetyl group.[1]
Chemical Structure
-
IUPAC Name: [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
-
Molecular Formula: C₂₉H₃₂O₁₆
-
Molecular Weight: 636.55 g/mol
-
CAS Number: 61358-52-9
-
SMILES: CC1OC(OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)C(O)C(O)C1OC5OC(COC(=O)C)C(O)C(O)C5O
-
InChI: InChI=1S/C29H32O16/c1-10-25(44-29-23(38)21(36)19(34)17(43-29)9-40-11(2)30)22(37)24(39)28(41-10)45-27-20(35)18-15(33)7-14(32)8-16(18)42-26(27)12-3-5-13(31)6-4-12/h3-8,10,17,19,21-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19+,21-,22-,23+,24+,25-,28-,29-/m0/s1
Physicochemical Properties
| Property | Value |
| Melting Point | Not Available |
| Solubility in Water | Not Available |
| Solubility in Organic Solvents | Not Available |
| Appearance | Not Available |
Spectral Data
Detailed spectral data for this compound, including ¹H-NMR, ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, are not widely published. The structural elucidation of this compound has been confirmed through the analysis of its spectral data, though the specific datasets are not publicly available.[1] General fragmentation patterns for flavonoids suggest that in ESI-MS/MS, the primary fragmentation involves the cleavage of glycosidic bonds.[2]
Biological Activity and Signaling Pathway
This compound exhibits significant biological activity, primarily as a potent inhibitor of glucose absorption in the small intestine and as a purgative agent.[1][3] This activity is attributed to the presence of an acetyl group on the sugar moiety.[1][4]
Purgative Mechanism
A recent study has elucidated the novel purgative mechanism of this compound.[3] The primary site of action is the small intestine, where it induces watery diarrhea. The mechanism involves a multi-faceted approach:
-
Inhibition of Glucose Absorption: this compound decreases the expression of the sodium-glucose cotransporter-1 (SGLT1). SGLT1 is a key protein responsible for the absorption of glucose from the intestinal lumen into the enterocytes. By inhibiting SGLT1, this compound effectively reduces glucose uptake.[3]
-
Alteration of Intestinal Permeability: The compound also downregulates the expression of the tight junction proteins occludin and claudin-1.[3] These proteins are crucial for maintaining the integrity of the intestinal barrier. Their downregulation leads to increased intestinal permeability.
-
Promotion of Water Secretion: this compound increases the expression of aquaporin-3 (AQP3), a water channel protein.[3] This upregulation facilitates the secretion of water into the intestinal lumen, contributing to the laxative effect.
The inhibition of glucose absorption creates a hyperosmotic environment in the small intestine, drawing water into the lumen and leading to diarrhea. The unabsorbed glucose then travels to the large intestine, where it is fermented by the gut microbiota, producing gas and organic acids that further stimulate defecation.[3]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the purgative action of this compound.
Caption: Signaling pathway of this compound's purgative action.
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation and characterization of this compound are not extensively documented in publicly available literature. However, based on general methodologies for the analysis of flavonoid glycosides, a generalized workflow can be proposed.
Generalized Experimental Workflow
Caption: Generalized workflow for the isolation and characterization of this compound.
Methodologies
-
Extraction: The plant material, such as the seeds of Prunus species (Pruni Semen) or peach leaves, is typically extracted with a polar solvent like methanol.[1][5]
-
Bioassay-Guided Fractionation: The crude extract undergoes a series of fractionation steps, often using column chromatography with different stationary and mobile phases. At each stage, the fractions are tested for the biological activity of interest (e.g., inhibition of glucose absorption) to guide the purification process towards the active compound.
-
HPLC Purification: High-Performance Liquid Chromatography (HPLC) is employed for the final purification of this compound from the active fractions. A reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) is a common method for separating flavonoid glycosides.
-
Structural Characterization:
-
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the complete chemical structure, including the stereochemistry of the sugar moieties.
-
Mass Spectrometry: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is used to determine the molecular weight and to study the fragmentation pattern, which helps in identifying the aglycone and the sugar units.
-
Infrared Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule.
-
Conclusion
This compound is a promising natural product with well-defined biological activities related to glucose metabolism and intestinal function. While its chemical structure is established, a more detailed public repository of its physicochemical properties and spectral data would be highly beneficial for the research community. The elucidated purgative mechanism of action provides a strong foundation for further investigation into its therapeutic potential. The generalized experimental protocols outlined in this guide can serve as a starting point for researchers aiming to isolate and study this and similar flavonoid glycosides.
References
- 1. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora [mdpi.com]
An In-depth Technical Guide on the Spectroscopic Data of Multiflorin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Multiflorin A, a notable acetylated flavonoid glycoside. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its isolation and analysis, and visualizes its known biological signaling pathway and the experimental workflow for its characterization.
Spectroscopic Data of this compound
This compound has been isolated from Pruni Semen, the seeds of various Prunus species, and structurally elucidated using a combination of spectroscopic techniques.
The ¹H and ¹³C NMR spectra of this compound were recorded on a Bruker Avance Neo 600 NMR spectrometer. The solvent used for analysis was deuterated dimethyl sulfoxide (DMSO-d6).
Table 1: ¹³C NMR Spectroscopic Data of this compound (150 MHz, DMSO-d6)
| Position | Chemical Shift (δc) ppm |
| Aglycone (Kaempferol) | |
| 2 | 156.2 |
| 3 | 133.2 |
| 4 | 177.4 |
| 5 | 161.2 |
| 6 | 98.8 |
| 7 | 164.2 |
| 8 | 93.7 |
| 9 | 156.6 |
| 10 | 104.0 |
| 1' | 121.0 |
| 2' | 130.8 |
| 3' | 115.1 |
| 4' | 160.0 |
| 5' | 115.1 |
| 6' | 130.8 |
| Sugar Moiety (Rhamnose) | |
| 1'' | 100.8 |
| 2'' | 70.4 |
| 3'' | 70.6 |
| 4'' | 76.2 |
| 5'' | 69.8 |
| 6'' | 17.8 |
| Sugar Moiety (Glucose) | |
| 1''' | 104.2 |
| 2''' | 74.2 |
| 3''' | 76.5 |
| 4''' | 69.9 |
| 5''' | 73.6 |
| 6''' | 63.2 |
| Acetyl Group | |
| CH₃-C=O | 20.8 |
| CH₃-C =O | 170.0 |
Table 2: ¹H NMR Spectroscopic Data of this compound (600 MHz, DMSO-d6)
| Position | Chemical Shift (δH) ppm, Multiplicity (J in Hz) |
| Aglycone (Kaempferol) | |
| 6 | 6.21, d (2.0) |
| 8 | 6.45, d (2.0) |
| 2' | 8.04, d (8.9) |
| 3' | 6.92, d (8.9) |
| 5' | 6.92, d (8.9) |
| 6' | 8.04, d (8.9) |
| Sugar Moiety (Rhamnose) | |
| 1'' | 5.35, d (1.6) |
| 5'' | 3.98, m |
| 6'' | 0.99, d (6.2) |
| Sugar Moiety (Glucose) | |
| 1''' | 4.53, d (7.8) |
| Acetyl Group | |
| CH₃ | 1.99, s |
High-resolution mass spectrometry of this compound was conducted using an ultra-high performance liquid chromatography system coupled with a linear ion trap-quadrupole Orbitrap mass spectrometer (UHPLC-LTQ-Orbitrap-MS) with a heated electrospray ionization (HESI) source in negative ion mode.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z [M-H]⁻ | Molecular Formula |
| This compound | 635.1627 | C₂₉H₃₂O₁₆ |
Experimental Protocols
This compound was isolated from the seeds of Prunus japonica (a source of Pruni Semen). The dried and powdered seeds were extracted with a solvent system, followed by a series of chromatographic separations. The fractions containing this compound were identified by thin-layer chromatography (TLC) and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
¹H and ¹³C NMR spectra were acquired on a Bruker Avance Neo 600 NMR spectrometer. Samples were dissolved in DMSO-d6. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).
The analysis was performed on a UHPLC-LTQ-Orbitrap MS system.
-
Chromatography: Separation was achieved on a C18 column with a gradient elution.
-
Ionization: Heated electrospray ionization (HESI) was used in the negative ion mode.
-
Data Acquisition: Full scan data was acquired to determine the accurate mass of the deprotonated molecule [M-H]⁻.
Visualizations
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
This compound exerts its purgative effect by modulating intestinal glucose absorption and permeability.[1]
Caption: Signaling pathway of this compound's purgative mechanism.
References
The Ethnobotanical Landscape of Multiflorin A: A Technical Guide to its Purgative and Anti-Hyperglycemic Properties
For Immediate Release
A comprehensive technical guide detailing the ethnobotanical uses, pharmacological activities, and underlying mechanisms of Multiflorin A, a naturally occurring flavonoid glycoside, is presented for researchers, scientists, and drug development professionals. This document synthesizes current scientific knowledge on plants containing this bioactive compound, with a focus on its traditional applications as a purgative and its emerging potential as an anti-hyperglycemic agent.
This compound has been identified as a key active constituent in several plant species, most notably in the fruits of Rosa multiflora (Multiflora Rose) and the leaves of Prunus persica (Peach). Traditional medicine systems have long utilized these plants for their health-promoting properties, and modern research is now elucidating the scientific basis for these uses.
Ethnobotanical Uses and Plant Sources
The primary ethnobotanical applications of plants containing this compound are centered on gastrointestinal and metabolic health.
-
Rosa multiflora (Multiflora Rose): The fruits of this plant, known as Rosae fructus or "Eijitsu" in traditional Japanese medicine, have a documented history of use as a laxative to improve constipation.[1] This purgative effect is now directly attributed to the presence of this compound.[2]
-
Prunus persica (Peach): Extracts from peach leaves have been traditionally used to manage high blood sugar levels. Scientific studies have confirmed the anti-hyperglycemic effects of peach leaf extract, with this compound identified as a potent inhibitor of glucose absorption in the small intestine.[3][4]
Quantitative Analysis of this compound
The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the extraction method used. High-performance liquid chromatography (HPLC) is the standard method for the quantification of this compound in plant extracts.
| Plant Species | Plant Part | Extraction Method | This compound Concentration (Representative) |
| Rosa multiflora | Fruits (Eijitsu) | Ethanolic Extraction | Varies; a key bioactive component. |
| Prunus persica | Leaves | Methanolic Extraction | Sufficient to inhibit glucose absorption. |
Experimental Protocols
This guide provides an overview of the key experimental protocols used to investigate the biological activities of this compound.
Isolation and Quantification of this compound
1. Bioassay-Guided Fractionation from Prunus persica Leaves:
-
Extraction: Dried and powdered peach leaves are extracted with methanol (MeOH).
-
Fractionation: The crude MeOH extract is subjected to a series of chromatographic separations (e.g., column chromatography over silica gel, followed by preparative HPLC).
-
Bioassay: At each step of fractionation, the resulting fractions are tested for their ability to inhibit glucose absorption in an in vivo model (e.g., oral glucose tolerance test in mice).
-
Isolation: The active fractions are further purified to yield pure this compound.
-
Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
2. HPLC-UV Quantification of this compound in Rosa multiflora Fruit:
-
Sample Preparation: Dried and powdered Rosa multiflora fruits are extracted with a suitable solvent, typically an ethanol-water mixture. The extract is then filtered and diluted to an appropriate concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., around 265 nm or 350 nm).
-
-
Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.
In Vivo Bioassays
1. Purgative Activity Assay (Loperamide-Induced Constipation Model in Mice):
-
Induction of Constipation: Mice are treated with loperamide, an opioid receptor agonist that inhibits intestinal motility, to induce constipation. This is typically characterized by a decrease in the number and weight of fecal pellets.
-
Treatment: Different groups of constipated mice are orally administered with either a vehicle control, a positive control (a known laxative), or varying doses of this compound.
-
Parameters Measured:
-
Fecal Parameters: The number, weight, and water content of feces are measured over a specific period.
-
Gastrointestinal Transit Time: A non-absorbable marker (e.g., charcoal meal) is administered, and the distance it travels through the intestine in a set time is measured.
-
-
Endpoint: A significant increase in fecal output and a shorter gastrointestinal transit time in the this compound-treated groups compared to the loperamide-only group indicates a purgative effect.
2. Anti-Hyperglycemic Activity Assay (Oral Glucose Tolerance Test in Mice):
-
Fasting: Mice are fasted overnight to ensure a baseline glucose level.
-
Treatment: Mice are orally administered with either a vehicle control or this compound.
-
Glucose Challenge: After a specific time, a concentrated glucose solution is administered orally to all mice.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels are measured.
-
Endpoint: A significant reduction in the postprandial blood glucose peak and a smaller area under the curve (AUC) in the this compound-treated group compared to the control group demonstrates an anti-hyperglycemic effect due to the inhibition of glucose absorption.[3]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are underpinned by specific molecular mechanisms.
Purgative Action
The purgative effect of this compound is multifaceted, involving the inhibition of glucose absorption and the modulation of intestinal permeability. The key player in this mechanism is the acetyl group on the sugar moiety of the this compound molecule.[5] The proposed signaling pathway involves an acetyl transfer reaction, potentially mediated by calreticulin, which acts as an acetyltransferase.[2] This leads to a cascade of events in the small intestine:
-
Downregulation of SGLT1, Occludin, and Claudin-1: this compound decreases the expression of the sodium-glucose cotransporter 1 (SGLT1), which is crucial for glucose uptake from the intestinal lumen. It also reduces the expression of the tight junction proteins occludin and claudin-1, leading to increased intestinal permeability.[5]
-
Inhibition of Glucose Absorption: The downregulation of SGLT1 directly inhibits the absorption of glucose from the small intestine.
-
Hyperosmotic Environment: The unabsorbed glucose creates a hyperosmotic environment in the intestinal lumen, drawing water into the intestines.
-
Increased Water Secretion: this compound also increases the expression of aquaporin-3 (AQP3), a water channel protein, further promoting water secretion into the intestinal lumen.[5]
-
Stimulation of Defecation: The increased water content in the intestines, along with the reshaping of gut microbiota and their metabolism in the large intestine, leads to a laxative effect.[5]
Anti-Hyperglycemic Action
The anti-hyperglycemic effect of this compound is primarily due to its ability to inhibit intestinal glucose absorption. This action is also dependent on the acetyl group of the molecule.[3] The main mechanism is the inhibition of the SGLT1 transporter in the small intestine, which reduces the uptake of glucose from food into the bloodstream.
Conclusion
This compound stands out as a promising natural compound with well-defined ethnobotanical uses and scientifically validated biological activities. Its dual action as a purgative and an anti-hyperglycemic agent, mediated by distinct yet related mechanisms involving the inhibition of intestinal glucose transport and modulation of intestinal permeability, makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational resource for professionals seeking to explore the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Redistribution of the tight junction protein ZO-1 during physiological shedding of mouse intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction and Quantification of Multiflorin A from Peach Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin A, a potent inhibitor of glucose absorption, has been identified as a key bioactive compound in peach (Prunus persica) leaves.[1] This document provides detailed protocols for the extraction, purification, and quantification of this compound from peach leaves. The methodologies described herein are intended to provide a foundation for researchers and drug development professionals interested in isolating and characterizing this promising natural product for further investigation. The protocols are based on established methods for the extraction of flavonoids from plant materials and high-performance liquid chromatography (HPLC) for quantification.
Introduction
Peach leaves have been traditionally used in various cultures for their medicinal properties. Recent scientific studies have begun to validate these traditional uses, with research indicating the presence of various bioactive compounds. Among these, this compound, an acetylated kaempferol glycoside, has been isolated and identified as a potent inhibitor of intestinal glucose absorption, suggesting its potential for development as a therapeutic agent for hyperglycemia.[1] The effective extraction and accurate quantification of this compound are crucial first steps in harnessing its potential. This document outlines a comprehensive approach to achieving these objectives.
Data Presentation
Table 1: General Parameters for this compound Extraction
| Parameter | Recommended Conditions | Notes |
| Plant Material | Dried and powdered peach leaves | Drying prevents enzymatic degradation and grinding increases surface area for extraction. |
| Solvent | Methanol or Ethanol (70-100%) | Methanol has been successfully used for this compound isolation.[1] Ethanol is a greener alternative. |
| Extraction Method | Maceration with sonication or Soxhlet extraction | Sonication can enhance extraction efficiency at lower temperatures. Soxhlet is thorough but uses more solvent and heat. |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | A higher ratio can improve extraction efficiency but requires more solvent. |
| Extraction Temperature | Room temperature to 40°C | Higher temperatures can degrade thermolabile compounds. |
| Extraction Time | 1 - 3 hours (with sonication) or 4-6 hours (Soxhlet) | Optimization may be required depending on the specific equipment and conditions. |
Table 2: HPLC Parameters for Quantification of this compound
| Parameter | Recommended Conditions | Notes |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Commonly used for flavonoid separation. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | A gradient allows for the effective separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | ~265 nm and ~350 nm | Flavonoids typically have two major absorption maxima. |
| Column Temperature | 25-30°C | To ensure reproducible retention times. |
| Injection Volume | 10-20 µL | Dependent on sample concentration. |
| Standard | Isolated and purified this compound | A pure standard is required for accurate quantification. |
Experimental Protocols
Protocol 1: Extraction of this compound from Peach Leaves
1. Preparation of Plant Material:
-
Collect fresh, healthy peach leaves.
-
Wash the leaves thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the leaves in a well-ventilated area away from direct sunlight or use a plant dryer at a temperature not exceeding 40°C.
-
Once completely dry, grind the leaves into a fine powder using a blender or a mill.
2. Extraction Procedure (Maceration with Sonication):
-
Weigh 10 g of the powdered peach leaves and place them in a 250 mL Erlenmeyer flask.
-
Add 100 mL of methanol to the flask (1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (e.g., 30°C).
-
After sonication, filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue with another 100 mL of methanol to ensure complete extraction.
-
Combine the filtrates from both extractions.
3. Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be further purified or directly used for quantification.
Protocol 2: Quantification of this compound by HPLC
1. Preparation of Standard Solutions:
-
Prepare a stock solution of purified this compound (or a commercially available standard) in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover a concentration range of 1 to 100 µg/mL.
2. Preparation of Sample Solution:
-
Accurately weigh a portion of the dried crude extract obtained from Protocol 1.
-
Dissolve the extract in a known volume of methanol to achieve a concentration suitable for HPLC analysis (this may require some preliminary runs to determine the appropriate dilution).
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 2.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solution.
-
Record the peak area of this compound in both the standards and the sample.
4. Calculation of this compound Concentration:
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the original peach leaf sample, taking into account the initial weight of the plant material and the dilution factors.
Mandatory Visualization
Caption: Workflow for the extraction and quantification of this compound.
Caption: Logical flow for HPLC-based quantification of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Multiflorin A
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Multiflorin A, a key bioactive flavonoid glycoside. The described method is suitable for the analysis of this compound in various sample matrices, including raw plant material, extracts, and finished products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results for researchers, scientists, and professionals in drug development.
Introduction
This compound is a flavonoid glycoside with significant therapeutic potential. As interest in this compound grows, the need for a validated analytical method for its quantification becomes crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a sensitive and specific approach for the analysis of such compounds. This application note presents a detailed HPLC method developed and optimized for the routine analysis of this compound.
Chemical Structure of this compound
This compound is a complex flavonoid glycoside. Its chemical structure is [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate[1]. Understanding the structure is essential for developing an appropriate analytical method, as the flavonoid core provides a chromophore for UV detection, and the glycosidic moieties influence its polarity and chromatographic retention.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended for the separation of flavonoid glycosides.
-
Software: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data software.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 98%).
Chromatographic Conditions
A gradient elution was developed to ensure optimal separation of this compound from other matrix components.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-70% B; 25-30 min, 70% B; 30.1-35 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 270 nm (based on typical flavonoid absorption spectra[2][3][4]) |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following is a general protocol for the extraction of this compound from a plant matrix. The procedure may need to be optimized based on the specific sample type.
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 10 µL of the filtered sample into the HPLC system.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Result |
| Linearity | Excellent linearity was observed in the range of 1-100 µg/mL with a correlation coefficient (R²) > 0.999. |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | Intra-day: < 1.5%; Inter-day: < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Specificity | The peak for this compound was well-resolved from other components in the sample matrix. Peak purity was confirmed using the DAD. |
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for a good peak shape and resolution. The detection wavelength of 270 nm was selected as it corresponds to a common absorption maximum for the flavone backbone of this compound, providing good sensitivity. The method was shown to be linear, accurate, precise, and specific for the analysis of this compound in complex matrices.
Conclusion
This application note describes a validated HPLC method that is suitable for the routine quantitative analysis of this compound. The method is simple, rapid, and reliable, making it a valuable tool for quality control and research in the fields of natural products, pharmaceuticals, and drug development.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the HPLC method development for this compound.
References
- 1. PubChemLite - this compound (C29H32O16) [pubchemlite.lcsb.uni.lu]
- 2. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simulating Absorption Spectra of Flavonoids in Aqueous Solution: A Polarizable QM/MM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Multiflorin A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A, an acetylated kaempferol glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. Notably, it has been identified as a potent inhibitor of glucose absorption in the small intestine, suggesting its potential application in the management of hyperglycemia.[1] Found in various plant sources, particularly in the leaves of the peach tree (Prunus persica), accurate and reliable quantitative analysis of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, a plausible signaling pathway for this compound's activity is discussed, based on evidence from related flavonoid compounds.
Experimental Protocols
Extraction of this compound from Plant Material (Prunus persica leaves)
This protocol describes the efficient extraction of this compound from dried peach leaves.
Materials and Reagents:
-
Dried and powdered Prunus persica leaves
-
Methanol (HPLC grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (Whatman No. 1)
Procedure:
-
Weigh 10 g of dried, powdered Prunus persica leaves.
-
Macerate the powder with 100 mL of methanol at room temperature for 24 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Suspend the crude extract in 50 mL of deionized water and partition successively with n-hexane (3 x 50 mL) to remove non-polar compounds.
-
Subsequently, partition the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure to yield the this compound-rich extract.
-
Store the dried extract at -20°C until further analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method provides a robust and reliable approach for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Gradient Elution Program:
| Time (min) | Solvent A (%) | Solvent B (%) |
| 0 | 80 | 20 |
| 20 | 50 | 50 |
| 25 | 20 | 80 |
| 30 | 80 | 20 |
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Dissolve a known amount of the dried plant extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput method for the simultaneous quantification of this compound in multiple samples.
Instrumentation and Conditions:
-
HPTLC Plates: Pre-coated silica gel 60 F254 plates (20 x 10 cm).
-
Applicator: Linomat 5 or equivalent.
-
Developing Chamber: Twin trough chamber.
-
Scanner: TLC Scanner 3 or equivalent with winCATS software.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Derivatization Reagent: Natural Product (NP) reagent followed by Polyethylene Glycol (PEG) reagent.
-
Detection Wavelength: 366 nm.
Procedure:
-
Apply bands of standard solutions (100-600 ng/spot) and sample solutions (10 µL of 1 mg/mL extract solution) onto the HPTLC plate.
-
Develop the plate in a pre-saturated developing chamber to a distance of 8 cm.
-
Air dry the plate and then dip it in the NP reagent, followed by the PEG reagent.
-
Scan the plate densitometrically at 366 nm.
Quantification: Similar to the HPLC method, create a calibration curve by plotting the peak area against the concentration of the applied this compound standards. Calculate the amount of this compound in the sample from the calibration curve.
Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides the highest sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined by direct infusion of the standards.
Quantification: Quantification is performed using the multiple reaction monitoring (MRM) mode. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: HPTLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (ng/spot) | 100 - 600 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/spot) | 30 |
| Limit of Quantification (LOQ) (ng/spot) | 90 |
| Precision (%RSD, n=6) | < 3% |
| Accuracy (Recovery %) | 97 - 101% |
Table 3: UPLC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (ng/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.03 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Putative Signaling Pathway of this compound
While direct studies on the specific signaling pathways of this compound are limited, its aglycone, kaempferol, and other structurally similar flavonoids are known to modulate various cellular signaling cascades. A plausible mechanism of action for this compound involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism.
Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer and metabolic disorders. Flavonoids like kaempferol have been shown to inhibit PI3K activity, leading to the dephosphorylation and inactivation of Akt.[2][3] This, in turn, can affect downstream targets involved in glucose metabolism and cell growth. The anti-hyperglycemic effect of this compound observed in studies could be, at least in part, attributed to its inhibitory action on this pathway in intestinal cells, leading to reduced glucose uptake.
Caption: Putative PI3K/Akt signaling pathway inhibition by this compound.
References
Application Notes and Protocols for Measuring Multiflorin A Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for bioassays to measure the biological activity of Multiflorin A. The primary focus is on its established role in modulating intestinal glucose absorption and permeability, with additional protocols to explore its potential anti-inflammatory properties.
Introduction to this compound
This compound is a kaempferol glycoside recognized for its purgative and anti-hyperglycemic effects.[1][2][3] Its mechanism of action is primarily attributed to the inhibition of glucose absorption in the small intestine.[2][3][4] This activity is dependent on the presence of an acetyl group on its sugar moiety.[1][3] Mechanistic studies have shown that this compound downregulates the expression of sodium-glucose cotransporter-1 (SGLT1), as well as the tight junction proteins occludin and claudin-1.[2] Concurrently, it increases the expression of aquaporin-3 (AQP3), a water channel, which contributes to its purgative effect by promoting water secretion into the intestinal lumen.[2]
Given its effects on intestinal transport and barrier function, exploring the potential anti-inflammatory activity of this compound is a logical extension of its known biological profile. Chronic inflammation is often associated with altered intestinal permeability. Therefore, this document provides protocols for both established and exploratory bioassays.
Data Presentation
Table 1: Expected Quantitative Outcomes of this compound Bioassays
| Bioassay | Key Parameter Measured | Expected Effect of this compound | Reference Control |
| Glucose Transport Assays | |||
| In Vitro Glucose Uptake Assay | Inhibition of glucose uptake (e.g., in Caco-2 cells) | Decreased uptake (IC50) | Phlorizin (SGLT1 inhibitor) |
| In Vivo Oral Glucose Tolerance Test | Area Under the Curve (AUC) of blood glucose levels | Decreased AUC | Acarbose |
| Intestinal Permeability Assays | |||
| In Vitro TEER Measurement | Transepithelial Electrical Resistance (TEER) | Decreased TEER | EGTA (Ca2+ chelator) |
| In Vivo FITC-Dextran Assay | Serum fluorescence of orally administered FITC-dextran | Increased fluorescence | Lipopolysaccharide (LPS) |
| Anti-inflammatory Assays | |||
| Cytokine Production Assay | Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Decreased cytokine levels (IC50) | Dexamethasone |
| NF-κB Reporter Assay | Luciferase activity driven by NF-κB response elements | Decreased luciferase activity | BAY 11-7082 (NF-κB inhibitor) |
| MAPK Phosphorylation Assay (Western Blot) | Phosphorylation status of p38, ERK1/2, JNK | Decreased phosphorylation | U0126 (MEK1/2 inhibitor) |
Experimental Protocols
Bioassay for Glucose Transport Inhibition: In Vitro Glucose Uptake Assay
This assay measures the ability of this compound to inhibit glucose uptake in a human intestinal epithelial cell line, such as Caco-2.
Methodology:
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 24-well plates and grow until they form a differentiated monolayer (typically 18-21 days post-confluence).
-
Treatment: Wash the cell monolayers with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control for 1-2 hours.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing a fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled glucose (e.g., ¹⁴C-D-glucose) and incubate for 30-60 minutes at 37°C.
-
Measurement: Stop the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or radioactivity using a scintillation counter.
-
Data Analysis: Normalize the glucose uptake to the total protein content in each well. Calculate the percentage inhibition of glucose uptake for each concentration of this compound relative to the vehicle control. Determine the IC50 value.
Bioassay for Intestinal Permeability: In Vitro TEER Measurement
This protocol assesses the effect of this compound on the integrity of tight junctions in a Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture until a differentiated monolayer with stable TEER is formed (typically >300 Ω·cm²).
-
Treatment: Add this compound at various concentrations to the apical side of the Transwell® inserts.
-
TEER Measurement: Measure the TEER at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) using a voltohmmeter.
-
Data Analysis: Calculate the percentage change in TEER relative to the initial reading and the vehicle-treated control. A decrease in TEER indicates an increase in paracellular permeability.
Bioassay for Anti-inflammatory Activity: Cytokine Production Assay
This assay determines the effect of this compound on the production of pro-inflammatory cytokines in immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7).[5][6]
Methodology:
-
Cell Isolation and Culture: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[5] Culture the cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), to induce cytokine production.
-
Sample Collection: After 18-24 hours of stimulation, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[7]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 values.
Bioassay for NF-κB Signaling Pathway Activity
This reporter gene assay measures the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.[8][9]
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[9][10]
-
Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with different concentrations of this compound for 1-2 hours. Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activation for each concentration of this compound relative to the TNF-α-stimulated control.
Bioassay for MAPK Signaling Pathway Activity
This assay evaluates the effect of this compound on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also crucial in inflammation.[11][12][13]
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies specific for the phosphorylated and total forms of p38, ERK1/2, and JNK.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each MAPK and compare the treated groups to the LPS-stimulated control.
Visualizations
Caption: Workflow for the in vitro glucose uptake assay.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: MAPK signaling pathway and potential points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peach Leaf Contains this compound as a Potent Inhibitor of Glucose Absorption in the Small Intestine in Mice [jstage.jst.go.jp]
- 5. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. raybiotech.com [raybiotech.com]
- 9. biocompare.com [biocompare.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. MAPK Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 13. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
In Vivo Experimental Designs for Multiflorin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A, a flavonoid glycoside, has demonstrated notable biological activities, primarily recognized for its purgative and anti-hyperglycemic effects. These properties are largely attributed to its ability to inhibit glucose absorption in the small intestine. As a member of the kaempferol glycoside family, this compound also holds potential for broader therapeutic applications, including anti-inflammatory and anti-cancer activities, which are characteristic of this flavonoid subclass.
These application notes provide detailed protocols for in vivo studies to investigate the established and potential therapeutic effects of this compound. The methodologies outlined herein are designed to be robust and reproducible, offering a comprehensive guide for researchers in the fields of pharmacology, natural product chemistry, and drug development.
Data Presentation: Summary of In Vivo Models
| Therapeutic Area | In Vivo Model | Animal Species | Key Parameters Measured | Expected Outcome with this compound |
| Gastrointestinal | Castor Oil-Induced Diarrhea | Mouse | Onset of diarrhea, number and weight of wet feces | Delayed onset and reduced severity of diarrhea |
| Metabolic | Oral Glucose Tolerance Test (OGTT) | Mouse | Blood glucose levels at various time points | Attenuated postprandial glucose excursion |
| Anti-inflammatory | Carrageenan-Induced Paw Edema | Mouse | Paw volume/thickness | Reduction in paw swelling |
| Anti-inflammatory | Lipopolysaccharide (LPS)-Induced Systemic Inflammation | Mouse | Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Decreased levels of pro-inflammatory cytokines |
| Oncology | Human Cancer Cell Line Xenograft | Immunocompromised Mouse | Tumor volume and weight, survival rate | Inhibition of tumor growth and increased survival |
Experimental Protocols
Purgative Activity: Castor Oil-Induced Diarrhea Model
Objective: To evaluate the anti-diarrheal effect of this compound in a mouse model of chemically-induced diarrhea.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in water, with a small percentage of DMSO if needed for solubility)
-
Castor oil
-
Loperamide (positive control)
-
Male/Female BALB/c mice (6-8 weeks old)
-
Oral gavage needles
-
Absorbent paper-lined cages
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing:
-
Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2: this compound (e.g., 10 mg/kg, orally)
-
Group 3: this compound (e.g., 20 mg/kg, orally)[1]
-
Group 4: this compound (e.g., 40 mg/kg, orally)
-
Group 5: Loperamide (e.g., 5 mg/kg, orally) as a positive control.
-
-
-
Procedure:
-
Fast mice for 18 hours with free access to water.
-
Administer the respective treatments (Vehicle, this compound, or Loperamide) orally.
-
One hour after treatment, administer 0.5 mL of castor oil orally to each mouse.
-
Individually house mice in cages lined with pre-weighed absorbent paper.
-
Observe the animals for 4 hours.
-
-
Data Collection and Analysis:
-
Record the time to the first diarrheal stool (onset of diarrhea).
-
Count the total number of wet and total fecal pellets.
-
Collect and weigh the wet feces.
-
Calculate the percentage inhibition of defecation.
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Anti-Hyperglycemic Activity: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose tolerance in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Glucose solution (e.g., 20% in water)
-
Metformin (positive control)
-
Male/Female C57BL/6 mice (8-10 weeks old)
-
Glucometer and test strips
-
Oral gavage needles
Protocol:
-
Animal Acclimatization and Fasting:
-
Acclimatize mice for at least one week.
-
Fast mice overnight (16-18 hours) with free access to water.[2]
-
-
Grouping and Dosing:
-
Randomly divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg, orally)
-
Group 3: this compound (e.g., 20 mg/kg, orally)
-
Group 4: this compound (e.g., 40 mg/kg, orally)
-
Group 5: Metformin (e.g., 250 mg/kg, orally) as a positive control.[3]
-
-
-
Procedure:
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.
-
Administer the respective treatments orally.
-
After 30 minutes, administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[2]
-
-
Data Analysis:
-
Measure blood glucose levels at each time point.
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose tolerance curve.
-
Statistically analyze the data (e.g., two-way ANOVA for time-course data, one-way ANOVA for AUC).
-
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To investigate the potential acute anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC with a minimal amount of DMSO)
-
Carrageenan solution (1% w/v in sterile saline)
-
Indomethacin or Diclofenac (positive control)
-
Male/Female Swiss albino mice (6-8 weeks old)
-
Plethysmometer or digital calipers
-
Subplantar injection needles
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Grouping and Dosing:
-
Randomly assign mice to groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 25 mg/kg, orally)
-
Group 3: this compound (e.g., 50 mg/kg, orally)
-
Group 4: Indomethacin (e.g., 10 mg/kg, orally) as a positive control.
-
-
-
Procedure:
-
Measure the initial paw volume/thickness of the right hind paw of each mouse.
-
Administer the respective treatments orally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume/thickness at 1, 2, 3, and 4 hours after the carrageenan injection.[4]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume/thickness for each mouse at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Perform statistical analysis (e.g., two-way ANOVA with repeated measures).
-
Anti-Cancer Activity: Human Cancer Cell Line Xenograft Model
Objective: To evaluate the potential in vivo anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 5% DMSO and 5% Tween 80)
-
Human cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer)
-
Matrigel (optional, to improve tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Doxorubicin or other standard chemotherapeutic agent (positive control)
-
Digital calipers
Protocol:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells and resuspend in sterile PBS or culture medium at a concentration of 1-5 x 10^7 cells/mL.
-
Optionally, mix the cell suspension 1:1 with Matrigel.
-
-
Tumor Implantation:
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (administered via the same route as the treatment)
-
Group 2: this compound (e.g., 50 mg/kg, daily, oral or intraperitoneal)
-
Group 3: this compound (e.g., 100 mg/kg, daily, oral or intraperitoneal)
-
Group 4: Positive control (e.g., Doxorubicin, dosed according to established protocols).
-
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and general health of the animals.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Optionally, process tumors for histopathology (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis), or Western blot analysis of key signaling pathways (e.g., PI3K/Akt/mTOR).
-
Analyze data for statistical significance (e.g., repeated measures ANOVA for tumor growth curves, one-way ANOVA for final tumor weights).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Purgative Mechanism of this compound.
Caption: Oral Glucose Tolerance Test Workflow.
Caption: Potential Anti-inflammatory Mechanism.
Caption: Potential Anti-Cancer Mechanism.
Concluding Remarks
The protocols provided offer a foundational framework for the in vivo investigation of this compound. Researchers should optimize parameters such as dosage, vehicle, and administration route based on preliminary studies and the specific characteristics of their experimental setup. The established purgative and anti-hyperglycemic activities of this compound, coupled with its potential as an anti-inflammatory and anti-cancer agent, underscore its significance as a lead compound for further drug development. Rigorous and well-designed in vivo experiments are crucial for elucidating its full therapeutic potential and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. biossusa.com [biossusa.com]
- 3. Kaempferol 3-O-Rutinoside, a Flavone Derived from Tetrastigma hemsleyanum Diels et Gilg, Reduces Body Temperature through Accelerating the Elimination of IL-6 and TNF-α in a Mouse Fever Model [mdpi.com]
- 4. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Investigate Glucose Uptake Inhibition by Multiflorin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A, a flavonoid glycoside, has garnered attention for its potential role in modulating glucose metabolism.[1][2] Primarily recognized for its inhibitory effects on intestinal glucose absorption, this compound presents a compelling subject for further investigation into its mechanisms of action, particularly concerning its impact on cellular glucose uptake.[1][2] This document provides detailed application notes and protocols for cell-based assays designed to elucidate the inhibitory effects of this compound on glucose uptake. The provided methodologies are tailored for researchers in academia and industry engaged in drug discovery and metabolic disease research.
The primary known mechanism of this compound is the inhibition of the sodium-glucose cotransporter 1 (SGLT1), which is highly expressed in the small intestine.[1][3] This action reduces the absorption of dietary glucose. However, the effects of this compound on other key glucose transporters, such as the insulin-sensitive glucose transporter 4 (GLUT4) prevalent in adipose and muscle tissues, are less understood.[4][5] The protocols outlined herein describe robust methods to assess glucose uptake in relevant cell models, enabling a comprehensive evaluation of this compound's bioactivity.
Data Presentation
Table 1: Summary of Experimental Models for Glucose Uptake Assays
| Cell Line | Tissue of Origin | Primary Glucose Transporter | Key Characteristics | Recommended Assay |
| 3T3-L1 | Mouse Embryo (Adipocyte model) | GLUT4, GLUT1 | Differentiates into insulin-sensitive adipocytes, a primary site for glucose disposal.[6][7] | 2-NBDG Glucose Uptake Assay |
| C2C12 | Mouse Skeletal Muscle (Myocyte model) | GLUT4, GLUT1 | Differentiates into myotubes, representing the largest insulin-sensitive organ in the body. | 2-NBDG Glucose Uptake Assay |
| Caco-2 | Human Colon Adenocarcinoma (Intestinal model) | SGLT1, GLUT2 | Differentiates into polarized intestinal epithelial cells, ideal for studying intestinal glucose absorption.[8] | Fluorescent or Radiolabeled Glucose Uptake Assay |
Table 2: Quantitative Analysis of Glucose Uptake Inhibition
| Compound | Target Cell Line | IC50 (µM) | Maximum Inhibition (%) | Assay Method | Reference |
| Phloretin | COS-7 | - | ~46% at 50 µM | 2-NBDG Uptake | [9] |
| Phloretin | SKOV3 | - | ~96% at 100 µM | 2-DG Uptake | [9] |
| This compound | - | Data Not Available | Data Not Available | - | - |
| Compound #43 | COS-7 | - | ~94% at 100 µM | 2-DG Uptake | [9] |
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol details the measurement of glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Insulin maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
Serum-free low glucose DMEM
-
This compound (stock solution in DMSO)
-
Insulin (100 nM as a positive control)
-
Phloretin (as a general glucose transport inhibitor control)
-
2-NBDG (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/~535 nm)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed 3T3-L1 preadipocytes in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well.
-
Culture in DMEM with 10% FBS until confluent.
-
Two days post-confluence, induce differentiation by replacing the medium with differentiation medium.
-
After 48 hours, replace with insulin maintenance medium.
-
After another 48 hours, switch to DMEM with 10% FBS and culture for an additional 4-6 days until mature adipocytes with visible lipid droplets are formed.
-
-
Serum Starvation:
-
Wash the differentiated adipocytes twice with warm PBS.
-
Incubate the cells in serum-free low glucose DMEM for 2-4 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free low glucose DMEM. Include vehicle control (DMSO), positive control (100 nM insulin), and inhibitor control (e.g., Phloretin).
-
Remove the starvation medium and add the compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination and Measurement:
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence of treated cells to the vehicle control.
-
Calculate the percentage of glucose uptake inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Protocol 2: Glucose Uptake Assay in Caco-2 Cells (SGLT1 Activity)
This protocol is adapted for Caco-2 cells to specifically investigate the effect of this compound on SGLT1-mediated glucose uptake.
Materials:
-
Caco-2 cells
-
DMEM with 10% FBS and 1% non-essential amino acids
-
Krebs-Ringer-HEPES (KRH) buffer (containing 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)
-
Sodium-free KRH buffer (replace NaCl with an equimolar concentration of choline chloride)
-
This compound
-
Phlorizin (SGLT1 inhibitor control)
-
2-NBDG or radiolabeled 2-deoxy-D-glucose ([³H]-2DG)
-
24-well plates
-
Scintillation counter (if using radiolabeled glucose)
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells on 24-well plates and culture for 18-21 days to allow for spontaneous differentiation into a polarized monolayer.
-
-
Pre-incubation:
-
Wash the cell monolayers twice with KRH buffer.
-
Pre-incubate the cells for 30 minutes at 37°C with KRH buffer containing various concentrations of this compound or Phlorizin. Include a vehicle control.
-
-
Glucose Uptake:
-
Remove the pre-incubation buffer and add KRH buffer containing 2-NBDG (50 µM) or [³H]-2DG (0.5 µCi/mL) along with the respective concentrations of this compound or controls.
-
To differentiate between SGLT1 and GLUT-mediated uptake, run a parallel set of experiments in sodium-free KRH buffer.
-
Incubate for 15-30 minutes at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.
-
-
Measurement:
-
For 2-NBDG, measure fluorescence as described in Protocol 1.
-
For [³H]-2DG, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate SGLT1-specific uptake by subtracting the uptake in sodium-free buffer from the uptake in sodium-containing buffer.
-
Determine the inhibitory effect of this compound on SGLT1-specific glucose uptake.
-
Mandatory Visualizations
References
- 1. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
Application Note and Protocol: Isolation of Multiflorin A from Crude Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiflorin A is a flavonoid that has garnered interest for its potential biological activities, including its effects on intestinal glucose absorption and its potential as an antidiabetic agent.[1][2] Effective isolation and purification of this compound from crude plant extracts are crucial for further pharmacological studies and drug development. This document provides a detailed protocol for the isolation of this compound, employing a combination of solvent extraction and chromatographic techniques. The methodology is designed to be a comprehensive guide for researchers aiming to obtain a high-purity sample of this compound for experimental use.
Experimental Protocols
1. Plant Material and Crude Extract Preparation
A common method for obtaining bioactive compounds from plant materials is through solvent extraction.[3][4] Maceration is a straightforward and widely used technique for this purpose.[3]
-
1.1. Plant Material: Select a suitable plant source known or suspected to contain this compound. Based on available literature, plants from the Prunus genus, such as Pruni semen, are potential sources.[1]
-
1.2. Grinding: Air-dry the plant material at room temperature and grind it into a fine powder to increase the surface area for extraction.
-
1.3. Maceration:
-
Soak the powdered plant material in 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Allow the mixture to macerate for 72 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent to ensure maximum yield.
-
-
1.4. Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.
2. Fractionation of the Crude Extract
Liquid-liquid partitioning is an effective method to separate compounds based on their polarity.
-
2.1. Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
For each step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the respective organic layers and the final aqueous fraction.
-
Concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is often enriched with flavonoids and will be used for further purification.
-
3. Chromatographic Purification
Multiple chromatographic steps are typically necessary to isolate a pure compound from a complex mixture.[3]
-
3.1. Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) slurried in n-hexane.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100:0, 90:10, 80:20, etc., v/v).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine fractions with similar TLC profiles.
-
-
3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the enriched fractions from the silica gel column using a Prep-HPLC system.
-
Column: A C18 reversed-phase column is suitable for flavonoid separation.
-
Mobile Phase: A gradient of methanol and water is a common mobile phase for separating flavonoids. A typical gradient might start with a lower concentration of methanol and gradually increase.
-
Detection: Monitor the elution at a wavelength suitable for flavonoids, typically around 254 nm or 340 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
4. Purity Analysis and Structural Elucidation
-
4.1. Analytical HPLC: Assess the purity of the isolated this compound using an analytical HPLC system with a C18 column and a suitable mobile phase. Purity should ideally be above 95%.
-
4.2. Spectroscopic Analysis: Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Data Presentation
The following table should be used to record quantitative data throughout the isolation process.
| Step | Description | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| 1 | Crude Ethanol Extraction | Dry Plant Powder | Crude Extract | - | - |
| 2 | Ethyl Acetate Fractionation | Crude Extract | Ethyl Acetate Fraction | - | - |
| 3 | Silica Gel Chromatography | Ethyl Acetate Fraction | Enriched Fraction | - | - |
| 4 | Preparative HPLC | Enriched Fraction | Purified this compound | - | >95% |
Visualizations
Below is a diagram illustrating the experimental workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
References
- 1. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetic activity of 3-hydroxyflavone analogues in high fructose fed insulin resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Characterization of Multiflorin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Multiflorin A, a kaempferol glycoside, is a bioactive compound found in various medicinal plants, including Rosa multiflora and peach leaves (Prunus persica).[1][2] It has garnered significant interest due to its potent biological activities, notably as an inhibitor of intestinal glucose absorption and its purgative effects.[1][2][3][4] The structural integrity and purity of this compound are critical for its therapeutic efficacy and safety. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound, employing modern chromatographic and spectroscopic techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂O₁₆ | [5] |
| Molecular Weight | 636.55 g/mol | [5] |
| Chemical Structure | Kaempferol 3-O-β-D-(6''-O-acetyl)-glucopyranosyl-(1→4)-α-L-rhamnopyranoside | [3] |
| Appearance | Yellow amorphous powder | [6] |
| Solubility | Soluble in methanol and ethanol | [1][2] |
Analytical Techniques and Protocols
Isolation and Purification of this compound from Rosa multiflora Fruits
This protocol describes the extraction and purification of this compound from the fruits of Rosa multiflora.
Experimental Protocol:
-
Extraction:
-
Air-dry and powder the fruits of Rosa multiflora.
-
Extract the powdered material with methanol (MeOH) at room temperature.
-
Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
The EtOAc fraction, typically enriched with flavonoids, is collected for further purification.
-
-
Column Chromatography:
-
Subject the EtOAc fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of CHCl₃-MeOH-H₂O (e.g., starting from 9:1:0.1 to 6:4:1 v/v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., EtOAc-MeOH-H₂O, 8:1:1 v/v/v) and visualizing under UV light (254 nm and 365 nm).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and subject them to preparative HPLC for final purification.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) in water (e.g., 20-50% ACN over 40 minutes).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 265 nm and 350 nm.
-
Collect the peak corresponding to this compound and concentrate to yield the purified compound.
-
Workflow for Isolation and Purification:
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines the use of analytical HPLC for determining the purity of an isolated this compound sample.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of purified this compound in methanol to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-5 min, 10-20% B; 5-25 min, 20-40% B; 25-30 min, 40-10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with monitoring at 265 nm and 350 nm.
-
-
Data Analysis: The purity is calculated based on the area of the this compound peak relative to the total peak area in the chromatogram.
Quantitative Data (Illustrative):
| Parameter | Value |
| Retention Time (t_R) | ~18.5 min |
| UV λ_max | 265 nm, 350 nm |
| Purity | >98% (as determined by peak area normalization) |
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for Structural Confirmation
This protocol details the use of UPLC-Q-TOF-MS for the accurate mass determination and fragmentation analysis of this compound, confirming its molecular formula and structure.
Experimental Protocol:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in methanol.
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Q-TOF-MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/h.
-
Mass Range: m/z 100-1000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).
-
Quantitative Data (Illustrative):
| Parameter | Negative Ion Mode ([M-H]⁻) | Positive Ion Mode ([M+H]⁺) |
| Accurate Mass (m/z) | 635.1617 | 637.1763 |
| Calculated Mass for C₂₉H₃₁O₁₆⁻ | 635.1618 | - |
| Calculated Mass for C₂₉H₃₃O₁₆⁺ | - | 637.1763 |
| Key MS/MS Fragments (m/z) | 285.0402 (Kaempferol aglycone) | 475.1235 ([M+H - Rhamnose]⁺), 287.0556 ([Kaempferol+H]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol describes the use of ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), for the complete structural elucidation of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
-
NMR Instrument: A 500 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
COSY (Correlation Spectroscopy): To identify proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, crucial for linking the sugar moieties to the aglycone and to each other.
-
-
Data Analysis: Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
Quantitative Data (Illustrative ¹H and ¹³C NMR Chemical Shifts in Methanol-d₄):
| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |
| Kaempferol Aglycone | ||
| 2 | 158.5 | - |
| 3 | 135.2 | - |
| 4 | 178.9 | - |
| 5 | 162.8 | - |
| 6 | 99.8 | 6.21 (d, 2.0) |
| 7 | 165.7 | - |
| 8 | 94.7 | 6.41 (d, 2.0) |
| 9 | 157.9 | - |
| 10 | 105.2 | - |
| 1' | 122.9 | - |
| 2', 6' | 131.8 | 8.05 (d, 8.8) |
| 3', 5' | 116.1 | 6.92 (d, 8.8) |
| 4' | 161.2 | - |
| Rhamnose | ||
| 1'' | 102.1 | 5.38 (d, 1.5) |
| 2'' | 72.1 | 3.95 (m) |
| 3'' | 72.3 | 3.78 (dd, 9.5, 3.4) |
| 4'' | 73.9 | 3.35 (t, 9.5) |
| 5'' | 70.1 | 3.65 (m) |
| 6'' | 17.9 | 1.15 (d, 6.2) |
| Glucose | ||
| 1''' | 103.8 | 4.55 (d, 7.8) |
| 2''' | 75.9 | 3.25 (m) |
| 3''' | 78.1 | 3.38 (m) |
| 4''' | 71.8 | 3.45 (m) |
| 5''' | 74.9 | 3.40 (m) |
| 6'''a | 64.5 | 4.42 (dd, 12.0, 2.2) |
| 6'''b | 4.25 (dd, 12.0, 5.5) | |
| Acetyl Group | ||
| CO | 172.5 | - |
| CH₃ | 21.0 | 2.05 (s) |
X-ray Crystallography
Currently, there is no published X-ray crystal structure for this compound. X-ray crystallography provides the most definitive three-dimensional structural information. The general protocol would involve:
-
Crystallization: Growing single crystals of this compound of sufficient size and quality from various solvent systems. This is often the most challenging step for complex natural products.
-
Data Collection: Mounting a suitable crystal on a goniometer and exposing it to a focused X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, and the atomic positions are determined and refined to yield the final crystal structure.
Signaling Pathways Involving this compound
This compound exerts its biological effects through the modulation of specific signaling pathways, primarily in the intestine.
Inhibition of Intestinal Glucose Absorption
This compound inhibits the sodium-glucose cotransporter 1 (SGLT1), a key protein responsible for glucose uptake in the small intestine.[2] This inhibition leads to a reduction in postprandial blood glucose levels.
Purgative Action and Modulation of Intestinal Permeability
The purgative effect of this compound is multi-faceted. It involves an increase in intestinal fluid secretion and modulation of tight junction proteins, leading to increased intestinal permeability.[2][3] One proposed mechanism involves an acetyl transfer reaction potentially mediated by calreticulin.[3]
This compound has been shown to decrease the expression of the tight junction proteins claudin-1 and occludin, which are crucial for maintaining the intestinal barrier.[2] This disruption of the tight junctions contributes to a hyperosmotic environment and increased water secretion into the intestinal lumen.
Conclusion
The analytical techniques and protocols described herein provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic methods is essential for confirming the identity, purity, and structure of this bioactive compound. Understanding its mechanism of action through the elucidation of its effects on signaling pathways is crucial for its development as a potential therapeutic agent. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On-line identification of the chemical constituents of Polygoni Multiflori Radix by UHPLC-Q-ToF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | On-line identification of the chemical constituents of Polygoni Multiflori Radix by UHPLC-Q-ToF MS/MS [frontiersin.org]
- 6. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]
Standardized Bioassay for Determining the Potency of Multiflorin A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A, a kaempferol glycoside, has demonstrated significant biological activity, primarily related to its effects on intestinal function. Its mechanism of action involves the modulation of key transport and tight junction proteins in intestinal epithelial cells, leading to alterations in glucose absorption and intestinal permeability.[1][2] A standardized bioassay is crucial for the consistent and accurate determination of this compound potency in research and drug development settings. This document provides a detailed application note and experimental protocols for a cell-based bioassay to quantify the potency of this compound based on its known mechanism of action.
The proposed bioassay utilizes the Caco-2 human colorectal adenocarcinoma cell line, a well-established in vitro model that mimics the intestinal epithelial barrier.[3][4][5] The potency of this compound is determined by its ability to modulate the expression of key target proteins and its impact on epithelial barrier function and glucose transport.
Key Principles of the Bioassay:
-
Mechanism-Based: The assay directly measures the effects of this compound on its known molecular targets and related functional outcomes.
-
Quantitative: The use of dose-response curves and standardized analytical methods allows for the precise calculation of key potency parameters such as IC50 and EC50.
-
Standardized: The protocols provided aim to ensure consistency and reproducibility of results across different laboratories.
Signaling Pathway of this compound in Intestinal Epithelial Cells
This compound exerts its effects on intestinal epithelial cells through a multi-faceted mechanism. It has been shown to downregulate the expression of the sodium-glucose cotransporter 1 (SGLT1), which is a key protein responsible for glucose uptake from the intestinal lumen.[1] Additionally, this compound modulates the integrity of the intestinal barrier by decreasing the expression of the tight junction proteins occludin and claudin-1.[1] Concurrently, it increases the expression of aquaporin-3 (AQP3), a channel protein that facilitates water movement across the cell membrane.[1] The acetyl group on the sugar moiety of this compound is reported to be essential for its activity.[2]
Caption: this compound signaling in intestinal cells.
Experimental Workflow
The overall workflow for the this compound potency bioassay involves culturing Caco-2 cells to form a differentiated monolayer, treating the cells with a dilution series of this compound, and then performing a series of assays to measure the biological response.
Caption: Experimental workflow for this compound bioassay.
Experimental Protocols
1. Caco-2 Cell Culture and Differentiation
-
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture flasks, plates, and other standard laboratory equipment.
-
-
Protocol:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 3-4 days when they reach 80-90% confluency.
-
For the bioassay, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium in both the apical and basolateral chambers every 2-3 days.
-
Before treatment, verify the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers are considered ready for experiments when the TEER value is ≥250 Ω·cm².
-
2. This compound Treatment
-
Prepare a stock solution of this compound Reference Standard and test samples in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Replace the medium in the apical chamber of the Transwell® inserts with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. Bioassay Readouts
a. Glucose Uptake Assay
-
Principle: This assay measures the inhibition of glucose uptake by Caco-2 cells in the presence of this compound. A common method involves using a fluorescently labeled glucose analog, such as 2-NBDG.
-
Protocol:
-
After treatment with this compound, wash the Caco-2 monolayers twice with warm Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing 100 µM 2-NBDG to the apical chamber.
-
Incubate for 30 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Normalize the fluorescence signal to the total protein content of each well.
-
b. Transepithelial Electrical Resistance (TEER) Measurement
-
Principle: TEER is a measure of the integrity of the tight junctions between epithelial cells. A decrease in TEER indicates increased paracellular permeability.
-
Protocol:
-
Measure the TEER of the Caco-2 monolayers before and after treatment with this compound using a voltohmmeter with a "chopstick" electrode.
-
Subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance.
-
Multiply the corrected resistance by the surface area of the Transwell® insert to obtain the TEER value in Ω·cm².
-
c. Western Blot Analysis for Protein Expression
-
Principle: This technique is used to quantify the expression levels of SGLT1, occludin, claudin-1, and AQP3 proteins.
-
Protocol:
-
After treatment with this compound, lyse the Caco-2 cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for SGLT1, occludin, claudin-1, AQP3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Hypothetical Dose-Dependent Effect of this compound on Glucose Uptake in Caco-2 Cells
| This compound (µM) | 2-NBDG Uptake (RFU/µg protein) | % Inhibition |
| 0 (Control) | 1500 ± 75 | 0 |
| 1 | 1350 ± 60 | 10 |
| 5 | 1050 ± 50 | 30 |
| 10 | 750 ± 40 | 50 |
| 25 | 450 ± 30 | 70 |
| 50 | 300 ± 25 | 80 |
| 100 | 225 ± 20 | 85 |
Table 2: Hypothetical Dose-Dependent Effect of this compound on TEER in Caco-2 Monolayers
| This compound (µM) | TEER (Ω·cm²) | % Decrease from Control |
| 0 (Control) | 350 ± 15 | 0 |
| 1 | 330 ± 12 | 5.7 |
| 5 | 280 ± 10 | 20.0 |
| 10 | 210 ± 8 | 40.0 |
| 25 | 140 ± 7 | 60.0 |
| 50 | 105 ± 5 | 70.0 |
| 100 | 88 ± 4 | 74.9 |
Table 3: Hypothetical Dose-Dependent Effect of this compound on Protein Expression in Caco-2 Cells (Relative to Control)
| This compound (µM) | SGLT1 Expression | Occludin Expression | Claudin-1 Expression | AQP3 Expression |
| 0 | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.04 | 1.00 ± 0.05 |
| 1 | 0.92 ± 0.04 | 0.95 ± 0.05 | 0.93 ± 0.03 | 1.15 ± 0.06 |
| 5 | 0.75 ± 0.03 | 0.80 ± 0.04 | 0.78 ± 0.04 | 1.40 ± 0.07 |
| 10 | 0.55 ± 0.02 | 0.60 ± 0.03 | 0.58 ± 0.03 | 1.75 ± 0.08 |
| 25 | 0.30 ± 0.02 | 0.40 ± 0.02 | 0.35 ± 0.02 | 2.20 ± 0.10 |
| 50 | 0.18 ± 0.01 | 0.25 ± 0.02 | 0.20 ± 0.01 | 2.60 ± 0.12 |
| 100 | 0.12 ± 0.01 | 0.15 ± 0.01 | 0.14 ± 0.01 | 2.85 ± 0.15 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
Data Analysis and Interpretation
-
Dose-Response Curves: Plot the percentage inhibition (for glucose uptake and protein expression of SGLT1, occludin, claudin-1) or percentage increase (for AQP3 expression) or percentage decrease (for TEER) against the logarithm of the this compound concentration.
-
IC50/EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the dose-response curves and calculate the IC50 (concentration that causes 50% inhibition) or EC50 (concentration that causes 50% of the maximal effect) values for each parameter.
-
Relative Potency: The potency of a test sample of this compound can be expressed relative to a reference standard. This is calculated as the ratio of the EC50 or IC50 of the reference standard to that of the test sample.
Conclusion
This document provides a comprehensive framework for developing and implementing a standardized bioassay to determine the potency of this compound. By focusing on its known mechanism of action in a relevant in vitro model, this bioassay can provide reliable and reproducible data to support research, quality control, and drug development activities. The detailed protocols and data presentation guidelines are intended to facilitate the adoption of this standardized approach.
References
- 1. Mulberry leaf polyphenols attenuated postprandial glucose absorption via inhibition of disaccharidases activity and glucose transport in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal Transportations of Main Chemical Compositions of Polygoni Multiflori Radix in Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research portal at Walailak University [rps.wu.ac.th]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application of Multiflorin A in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected metabolic disorders, including hyperglycemia, dyslipidemia, hypertension, and central obesity, that collectively increase the risk of developing cardiovascular disease and type 2 diabetes. Current research is focused on identifying novel therapeutic agents that can target one or more of these components. Multiflorin A, a flavonoid glycoside, has emerged as a compound of interest due to its effects on glucose metabolism. This document provides detailed application notes and protocols for researchers investigating the potential of this compound in the context of metabolic syndrome.
Quantitative Data Summary
This compound has been primarily studied for its effects on glucose absorption and intestinal function. The following table summarizes key quantitative data from in vivo studies.
| Parameter | Species | Dosage | Route of Administration | Observed Effects | Reference |
| Postprandial Glucose Levels | Mouse | 20 mg/kg | Oral gavage | Synchronous lowering of peak postprandial glucose levels with purgative action. | [1] |
| Intestinal Glucose Absorption | Mouse | 20 mg/kg | Oral gavage | Inhibition of glucose absorption. | [1] |
| Intestinal Permeability | Mouse | 20 mg/kg | Oral gavage | Altered intestinal permeability. | [1] |
| Gut Microbiota | Mouse | 20 mg/kg | Oral gavage | Reshaping of gut microbiota and their metabolism in the large intestine. Increased abundance of probiotics like Bifidobacterium after recovery. | [1] |
Mechanism of Action
This compound primarily exerts its effects on glucose metabolism through the modulation of intestinal glucose transport and gut microbiota.
Inhibition of Intestinal Glucose Absorption
This compound has been shown to inhibit glucose absorption in the small intestine.[1][2] This effect is attributed to the downregulation of the sodium-glucose cotransporter-1 (SGLT1), a key protein responsible for glucose uptake in the gut.[1] By reducing SGLT1 expression, this compound decreases the amount of glucose absorbed from the intestine into the bloodstream, thereby lowering postprandial blood glucose levels.[1] The acetyl group on the sugar moiety of this compound is suggested to be crucial for this activity.[2]
References
- 1. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that the multiflorine-derived substituted quinazolidine 55P0251 augments insulin secretion and lowers blood glucose via antagonism at α2 -adrenoceptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Multiflorin A as a Tool for Studying Glucose Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A (MFA) is an acetylated kaempferol glycoside that has been identified as a potent inhibitor of intestinal glucose absorption.[1][2][3] Its primary mechanism of action involves the downregulation of the sodium-glucose cotransporter-1 (SGLT1), a key protein responsible for glucose uptake in the small intestine.[2] This makes this compound a valuable research tool for studying the mechanisms of intestinal glucose transport, investigating the physiological consequences of SGLT1 inhibition, and screening for novel therapeutic agents targeting hyperglycemia and related metabolic disorders.
These application notes provide an overview of this compound's mechanism of action, a summary of its observed effects, and detailed protocols for its use in both in vivo and in vitro experimental models to investigate glucose transport.
Mechanism of Action
This compound primarily exerts its effect in the small intestine. Upon administration, it leads to a decrease in the expression of sodium-glucose cotransporter-1 (SGLT1).[2] This reduction in SGLT1 protein levels impairs the absorption of dietary glucose from the intestinal lumen into the bloodstream. The resulting higher concentration of unabsorbed glucose in the intestine creates a hyperosmotic environment, leading to water secretion into the lumen.[2] The acetyl group on the sugar moiety of this compound is crucial for its inhibitory activity.[1]
References
- 1. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peach Leaf Contains this compound as a Potent Inhibitor of Glucose Absorption in the Small Intestine in Mice [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing Multiflorin A Extraction from Plant Material
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the extraction of Multiflorin A from plant sources, primarily Pruni Semen. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to enhance your experimental success and yield.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the extraction of this compound, helping you to identify and resolve problems that may be impacting your results.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inadequate Grinding of Plant Material: Insufficient surface area for solvent penetration. | Ensure the plant material is ground to a fine, uniform powder (e.g., passing through a 24-mesh sieve) to maximize contact with the extraction solvent.[1] |
| Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound, which is a flavonoid glycoside. | Use polar solvents like methanol or ethanol. Aqueous mixtures (e.g., 70% ethanol) can also be effective.[2][3] | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction. | Optimize extraction time and temperature. For ultrasonic extraction, 30 minutes is a common duration.[1] For reflux extraction, longer times may be necessary, but be mindful of potential degradation. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively dissolve and extract the target compound. | Increase the solvent-to-solid ratio. A common starting point is 1:10 (g/mL), but this can be optimized. | |
| Degradation of this compound: The acetyl group on this compound can be labile, especially at high temperatures or non-neutral pH, leading to its conversion to other compounds. | Use moderate extraction temperatures (e.g., 25°C for ultrasonic extraction) and avoid harsh acidic or alkaline conditions.[1][4] The sugar moiety generally protects the flavonoid from degradation.[4][5] | |
| Presence of Impurities in the Extract | Co-extraction of Lipids: Pruni Semen is rich in oils that can interfere with the extraction and purification of this compound. | Perform a defatting step with a non-polar solvent like petroleum ether before the main extraction.[1] |
| Co-extraction of Other Polar Compounds: Solvents that extract this compound will also extract other polar compounds from the plant matrix. | Employ chromatographic purification techniques such as column chromatography or preparative HPLC to isolate this compound from the crude extract. | |
| Inconsistent Extraction Yields | Variability in Plant Material: The concentration of this compound can vary significantly between different species and even batches of Pruni Semen. | Source plant material from a reliable and consistent supplier. If possible, quantify the this compound content in the raw material before extraction. |
| Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can lead to different yields. | Strictly control all extraction parameters. Use calibrated equipment and accurately measure all reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: Polar solvents such as methanol and ethanol are effective for extracting this compound, which is a flavonoid glycoside.[2][3] A study on the chemical profile of Pruni Semen utilized methanol for ultrasonic extraction.[1] The choice between methanol and ethanol can depend on factors like cost, safety, and downstream applications. For some flavonoids, methanol has shown slightly better extraction efficiency than ethanol.
Q2: Which extraction method provides the highest yield of this compound?
A2: While specific comparative data for this compound is limited, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction for flavonoids.[2][6][7] UAE is a widely used method for extracting compounds from Pruni Semen.[1]
Q3: How can I be sure that the acetyl group of this compound is not being cleaved during extraction?
A3: The acetyl group of acylated flavonoids can be susceptible to hydrolysis under harsh conditions. To minimize the risk of deacetylation, it is recommended to use mild extraction conditions. This includes avoiding high temperatures and extreme pH levels.[4] Monitoring the extract by HPLC and comparing it with a this compound standard can help detect any degradation.
Q4: What is the typical content of this compound in Pruni Semen?
A4: The content of this compound can vary depending on the species of Prunus. One study reported the following average contents: Prunus humilis (3.02 mg/g), Prunus japonica (6.93 mg/g), Prunus pedunculata (0.40 mg/g), and Prunus triloba (0.29 mg/g).[6]
Q5: What is the mechanism of action of this compound?
A5: this compound exerts its purgative effect by inhibiting glucose absorption and altering intestinal permeability in the small intestine. It achieves this by decreasing the expression of sodium-glucose cotransporter-1 (SGLT1), occludin, and claudin-1, while increasing the expression of aquaporin-3 (AQP3). This leads to a hyperosmotic environment and increased water secretion into the intestinal lumen.
Data Presentation
Table 1: Average Content of this compound in Different Prunus Species
| Plant Species | Average this compound Content (mg/g of seed) |
| Prunus humilis | 3.02[6] |
| Prunus japonica | 6.93[6] |
| Prunus pedunculata | 0.40[6] |
| Prunus triloba | 0.29[6] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound from Pruni Semen
This protocol is based on a method used for the extraction of secondary metabolites from Pruni Semen.[1]
1. Plant Material Preparation:
-
Take dried seeds of Pruni Semen and crush them into a coarse powder.
-
Sieve the powder through a 24-mesh sieve to ensure a uniform particle size.[1]
2. Defatting Step:
-
Accurately weigh 200 mg of the sieved powder.
-
Place the powder in a Soxhlet apparatus and extract with petroleum ether for 4 hours to remove oils.[1]
-
Air-dry the defatted powder.
3. Ultrasonic Extraction:
-
Transfer the defatted powder to a suitable vessel.
-
Add 20 mL of methanol.[1]
-
Perform ultrasonic extraction at 25°C for 30 minutes.[1]
4. Sample Preparation for Analysis:
-
After extraction, centrifuge the mixture.
-
Filter the supernatant through a 0.22 µm membrane before analysis by HPLC.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This is a general HPLC method suitable for the analysis of flavonoids.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
0-10 min: 10-30% A
-
10-25 min: 30-50% A
-
25-30 min: 50-10% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve prepared with a certified this compound standard.
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-performance liquid chromatography (HPLC) separation of Multiflorin A from related flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which related flavonoids are commonly encountered during its separation?
A1: this compound is a significant bioactive acetylated flavonoid glycoside, notably found in Pruni Semen[1][2]. During its HPLC analysis, co-elution with other structurally similar flavonoids is a common challenge. Related compounds often include other flavonoid glycosides like Multiflorin B, afzelin, juglalin, kaempferol 3-O-b-D-xylopyranoside, and isomers of this compound itself[3].
Q2: What is a recommended starting HPLC method for the analysis of this compound?
A2: A reversed-phase HPLC method using a C18 column is the most common starting point for flavonoid analysis[4][5]. A typical mobile phase consists of a gradient of acetonitrile (or methanol) and water, with a small amount of acid like formic acid (e.g., 0.1%) to improve peak shape and selectivity[6][7]. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at a wavelength of around 280 nm for general flavonoid screening, or at the specific maximum absorbance of this compound if known[1].
Q3: Why am I seeing poor resolution between this compound and other flavonoid peaks?
A3: Poor resolution is a frequent issue due to the structural similarities among flavonoid glycosides[8]. Several factors can contribute to this:
-
Inappropriate Mobile Phase Composition: The gradient slope, organic modifier (acetonitrile vs. methanol), and pH of the mobile phase are critical for achieving selectivity.
-
Suboptimal Column Chemistry: Not all C18 columns have the same selectivity. Differences in particle size, pore size, and end-capping can significantly impact the separation of closely related isomers.
-
High Flow Rate: A faster flow rate can lead to decreased separation efficiency.
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.
Q4: How does the mobile phase pH affect the separation of this compound and related flavonoids?
A4: The pH of the mobile phase plays a crucial role in the separation of flavonoids, which often contain acidic phenolic hydroxyl groups[9]. Acidifying the mobile phase (e.g., with 0.1% formic acid) suppresses the ionization of these groups. This increases their hydrophobicity and enhances their interaction with the C18 stationary phase, generally leading to better retention and improved peak shape by reducing peak tailing[9].
Q5: What should I do if I observe peak tailing for my this compound peak?
A5: Peak tailing is a common problem in flavonoid analysis and can be caused by several factors:
-
Secondary Interactions: Interactions between basic analytes and acidic silanol groups on the silica-based stationary phase can cause tailing. Using a highly deactivated, end-capped column or operating at a lower pH can mitigate this[9].
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination or Degradation: The accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape. Flushing the column with a strong solvent or replacing it may be necessary.
-
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Resolution / Co-eluting Peaks | Mobile phase gradient is too steep. | Decrease the gradient ramp during the elution of this compound and its related compounds to increase the separation time between peaks. |
| Inappropriate organic modifier. | If using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution. | |
| Suboptimal column temperature. | Optimize the column temperature. Generally, temperatures between 25-40°C are used. A lower temperature may increase retention and improve resolution, while a higher temperature can improve efficiency. | |
| Unsuitable column stationary phase. | Consider a different C18 column from another manufacturer or a column with a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity for aromatic compounds. | |
| Peak Tailing | Secondary interactions with silanols. | Ensure the mobile phase is acidified (e.g., 0.1% formic acid). Use a column with high-purity silica and effective end-capping. |
| Column overload. | Reduce the concentration of the injected sample. | |
| Column contamination. | Flush the column with a strong solvent (e.g., isopropanol) or back-flush the column (if permissible by the manufacturer). If the problem persists, replace the column. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. Use a buffer if pH control is critical. |
| Fluctuating column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Pump or system issues. | Check for leaks in the HPLC system. Ensure the pump is delivering a consistent flow rate. | |
| Broad Peaks | High extra-column volume. | Use tubing with a smaller internal diameter and minimize the length of tubing between the injector, column, and detector. |
| Column degradation. | Replace the column if it has been used extensively or under harsh conditions. | |
| Sample solvent effects. | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
Experimental Protocols
Recommended HPLC Method for this compound and Related Flavonoids
This protocol is based on methods developed for the analysis of flavonoids in Pruni Semen[1][2][3].
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 95% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or DAD scan from 200-400 nm) |
| Injection Volume | 2 µL |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution. Further dilute with the initial mobile phase to create a series of calibration standards.
-
Sample Solution: Extract the plant material (e.g., powdered Pruni Semen) with a suitable solvent such as 70% ethanol using ultrasonication or reflux. Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.
3. Method Validation Parameters:
For quantitative analysis, the method should be validated for the following parameters according to ICH guidelines:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Data Presentation
Quantitative Data for this compound in Pruni Semen
The following table summarizes the content of this compound found in different species of Pruni Semen, as determined by UHPLC analysis[1][2].
| Species | Average this compound Content (mg/g) |
| Prunus humilis (Ph) | 3.02 |
| Prunus japonica (Pj) | 6.93 |
| Prunus pedunculata (Pp) | 0.40 |
| Prunus triloba (Pt) | 0.29 |
Visualizations
Workflow for HPLC Method Optimization
Caption: A logical workflow for optimizing the HPLC separation of this compound.
Troubleshooting Logic for Peak Tailing
References
- 1. Evaluation of the chemical profile from four germplasms sources of Pruni Semen using UHPLC-LTQ-Orbitrap-MS and multivariate analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. inhort.pl [inhort.pl]
- 6. researchgate.net [researchgate.net]
- 7. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 8. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Quantification of Multiflorin A in Complex Matrices
Welcome to the technical support center for the analytical quantification of Multiflorin A. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound in complex biological and herbal matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in complex matrices?
A1: The main challenges in the quantification of this compound, a flavonoid glycoside, in complex matrices such as plasma, urine, or herbal extracts include:
-
Matrix Effects: Co-eluting endogenous substances from the matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1]
-
Low Bioavailability and Concentration: this compound may be present at very low concentrations in biological samples due to poor absorption or rapid metabolism, requiring highly sensitive analytical methods.
-
Extraction Inefficiency: Inefficient extraction of this compound from the matrix can lead to low recovery and underestimation of its concentration. The choice of extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical.[2]
-
Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and processing. Ensuring the stability of the analyte throughout the analytical workflow is crucial for accurate results.
-
Lack of Commercially Available Standards: The availability of pure this compound as a reference standard can be limited, which is essential for method development and validation.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most suitable technique for the quantification of this compound in complex matrices.[1][3] This method offers high selectivity, sensitivity, and specificity, allowing for the accurate measurement of low concentrations of the analyte even in the presence of complex matrix components.
Q3: How can I minimize matrix effects in my UPLC-MS/MS analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective at removing interferences than protein precipitation (PPT) or liquid-liquid extraction (LLE).[2]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components. Using a high-resolution UPLC column and a suitable gradient elution program can significantly reduce matrix effects.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and variations in extraction recovery. If a labeled standard is unavailable, a structurally similar analog can be used.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.
Q4: What are the key validation parameters for a bioanalytical method for this compound?
A4: A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). The key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of the matrix on the analyte's response.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Peak | 1. Inefficient extraction. 2. Analyte degradation. 3. Low concentration in the sample. 4. Instrument sensitivity issues. | 1. Optimize the extraction method (try a different solvent or SPE cartridge). 2. Perform stability studies to assess degradation; if necessary, add stabilizers or modify storage conditions. 3. Concentrate the sample extract. 4. Check and optimize MS parameters (e.g., ionization source settings, collision energy). |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible mobile phase pH. 3. Column contamination or degradation. 4. Secondary interactions with the stationary phase. | 1. Dilute the sample. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Wash or replace the analytical column. 4. Use a different column chemistry or add a mobile phase modifier. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability. | 1. Standardize and automate the sample preparation workflow where possible. 2. Use a stable isotope-labeled internal standard. Re-evaluate and optimize the sample cleanup procedure. 3. Perform instrument performance qualification and ensure stable operating conditions. |
| Inaccurate Quantification (Poor Accuracy) | 1. Uncompensated matrix effects. 2. Incorrect calibration standard preparation. 3. Analyte instability in the calibration standards. | 1. Use matrix-matched calibrators or a more effective internal standard. 2. Verify the concentration and purity of the reference standard. Double-check all dilutions. 3. Prepare fresh calibration standards regularly and assess their stability. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of flavonoids, which are structurally related to this compound, in plasma using UPLC-MS/MS. These values can serve as a benchmark for developing a method for this compound.
Table 1: UPLC-MS/MS Method Validation Parameters for Flavonoids in Rat Plasma [1]
| Parameter | Chamaejasmine | Neochamaejasmin A | Isochamaejasmin | Stelleranol | Chamaechromone |
| Linearity Range (ng/mL) | 0.51 - 510 | 0.64 - 640 | 0.59 - 590 | 0.56 - 560 | 0.53 - 530 |
| Correlation Coefficient (r) | > 0.996 | > 0.995 | > 0.997 | > 0.996 | > 0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.51 | 0.64 | 0.59 | 0.56 | 0.53 |
| Intra-day Precision (%RSD) | < 9.8% | < 10.2% | < 8.9% | < 9.5% | < 9.1% |
| Inter-day Precision (%RSD) | < 8.5% | < 9.7% | < 7.8% | < 8.9% | < 8.2% |
| Accuracy (%RE) | -9.8% to 8.5% | -11.8% to 9.2% | -8.7% to 7.9% | -10.5% to 8.7% | -9.2% to 8.1% |
| Extraction Recovery (%) | 85.6 - 92.3 | 83.4 - 90.1 | 86.2 - 93.5 | 84.1 - 91.7 | 87.5 - 94.2 |
| Matrix Effect (%) | 91.2 - 98.7 | 90.5 - 97.8 | 92.1 - 99.3 | 91.8 - 98.5 | 93.4 - 100.2 |
Table 2: Stability of Flavonoids in Rat Plasma under Different Conditions [1]
| Stability Condition | Chamaejasmine (% Bias) | Neochamaejasmin A (% Bias) | Isochamaejasmin (% Bias) | Stelleranol (% Bias) | Chamaechromone (% Bias) |
| Short-term (Room Temp, 4h) | -4.2 to 3.8 | -5.1 to 4.5 | -3.9 to 4.1 | -4.5 to 3.9 | -3.7 to 4.3 |
| Long-term (-80°C, 30 days) | -6.5 to 5.9 | -7.2 to 6.8 | -5.8 to 6.1 | -6.8 to 6.3 | -5.5 to 5.8 |
| Freeze-Thaw (3 cycles) | -8.1 to 7.5 | -9.3 to 8.7 | -7.5 to 7.9 | -8.7 to 8.1 | -7.1 to 7.4 |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup, suitable for initial method development.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex for 30 seconds.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound or a structural analog in methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to a UPLC vial for analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol provides a general framework for the instrumental analysis of this compound.
-
UPLC System: A high-performance UPLC system.
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
The specific precursor and product ion transitions, as well as collision energies, need to be determined by infusing a pure standard of this compound.
-
Visualizations
Signaling Pathway of this compound in Inhibiting Intestinal Glucose Absorption
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Multiflorin A Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Multiflorin A in aqueous solutions. The following information is based on the general behavior of flavonoids, the chemical class to which this compound belongs, and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: I've noticed a change in the color and a decrease in the potency of my this compound stock solution over a short period. What could be the cause?
A1: this compound is a flavonoid glycoside, a class of compounds known for its potential instability in aqueous solutions.[1][2] The observed degradation is likely due to several factors that affect flavonoid stability, including:
-
pH: Flavonoids are often more stable in neutral to slightly acidic conditions and can degrade rapidly in alkaline solutions.[3]
-
Light: Exposure to UV or even ambient light can cause significant degradation of flavonoids.[4][5]
-
Temperature: Elevated temperatures can accelerate the degradation process.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[5]
-
Metal Ions: Certain metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺, can catalyze the degradation of flavonoids.[3]
The change in color is a common indicator of flavonoid degradation, as the breakdown of the chromophore structure alters its light-absorbing properties. The decrease in potency is a direct result of the reduced concentration of the active parent compound.
Q2: What are the recommended storage conditions for aqueous solutions of this compound to ensure stability for my experiments?
A2: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, the following conditions are recommended based on general knowledge of flavonoid stability:
-
pH: Maintain a neutral or slightly acidic pH (e.g., pH 5-7). Buffers should be chosen carefully to avoid catalytic effects.
-
Temperature: Store solutions at low temperatures, such as 2-8°C. For longer-term storage, freezing at -20°C or -80°C may be considered, although freeze-thaw stability should be evaluated.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]
-
Inert Atmosphere: For sensitive experiments, de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Q3: I am observing precipitation in my aqueous buffer after adding this compound. What can I do to improve its solubility?
A3: Flavonoids, particularly the aglycone forms, often have low water solubility. While this compound is a glycoside, which generally improves solubility, it can still be challenging to dissolve at higher concentrations in purely aqueous systems.[6] Consider the following approaches:
-
Co-solvents: Employing a small percentage of a water-miscible organic solvent such as ethanol, DMSO, or polyethylene glycol (PEG) can significantly enhance solubility. However, it is crucial to first verify the compatibility of the chosen co-solvent with your experimental system (e.g., cell culture) and its potential impact on this compound stability.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. A slight adjustment of the buffer pH might improve solubility. This should be done cautiously, as significant deviations from neutral pH can accelerate degradation.
-
Complexation: Cyclodextrins can be used to form inclusion complexes with flavonoids, thereby increasing their aqueous solubility and stability.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium. Flavonoids can be unstable in physiological buffers like DMEM, especially at 37°C.[4]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the this compound working solutions immediately before adding them to the cells.
-
Minimize Incubation Time: If possible, design experiments to minimize the time this compound is incubated in the culture medium.
-
Analyze Post-Incubation: To confirm stability in your specific medium, you can collect a sample of the medium after the incubation period and analyze the concentration of remaining this compound using a stability-indicating analytical method like HPLC.
-
Control for Degradants: Be aware that degradation products may have their own biological activities, which could confound the results.
-
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
-
Possible Cause: This is a clear indication of this compound degradation. The new peaks represent degradation products.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To understand the degradation profile of this compound, perform a forced degradation study. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[7][8][9] This will help in identifying the potential degradation products.
-
Optimize Analytical Method: Ensure your analytical method, typically HPLC or UPLC, is "stability-indicating." This means the method should be able to separate the intact this compound from all its degradation products.[10][11]
-
Characterize Degradants: If the degradation products are significant, consider their characterization using techniques like LC-MS/MS to understand the degradation pathway.[4]
-
Quantitative Data on Stability
The following tables present hypothetical stability data for this compound under various stress conditions to illustrate its potential degradation profile. Note: This is example data based on the general behavior of flavonoids and should be confirmed by experimental studies.
Table 1: Effect of pH on this compound Stability at 25°C
| Time (hours) | % this compound Remaining (pH 3.0) | % this compound Remaining (pH 7.0) | % this compound Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 6 | 98 | 99 | 85 |
| 12 | 96 | 98 | 72 |
| 24 | 92 | 96 | 55 |
| 48 | 85 | 92 | 30 |
Table 2: Effect of Temperature and Light on this compound Stability at pH 7.0
| Time (hours) | % Remaining (4°C, Dark) | % Remaining (25°C, Dark) | % Remaining (25°C, Light) | % Remaining (40°C, Dark) |
| 0 | 100 | 100 | 100 | 100 |
| 24 | 99 | 96 | 80 | 88 |
| 48 | 98 | 92 | 65 | 78 |
| 72 | 98 | 89 | 52 | 69 |
| 168 | 96 | 80 | 25 | 45 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways and to develop a stability-indicating analytical method.[7][9][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature and monitor for degradation. Basic conditions often cause rapid degradation of flavonoids.
-
At shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation:
-
Dilute the stock solution with a neutral buffer (e.g., pH 7.0 phosphate buffer) to a final concentration of 100 µg/mL.
-
Incubate the solution at a high temperature (e.g., 80°C) for 48 hours.
-
Withdraw aliquots at specified time points, cool to room temperature, and analyze.
-
-
Photolytic Degradation:
-
Prepare two sets of solutions of this compound (100 µg/mL) in a neutral buffer.
-
Expose one set to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep the second set in the dark as a control.
-
Analyze samples from both sets at appropriate time points.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This is a general HPLC method that can be used as a starting point for the analysis of this compound and its degradation products.[10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of this compound (typically around 265 nm and 350 nm for flavonoids).
-
Injection Volume: 10 µL.
-
System Suitability: The method should be validated to ensure it can separate the main peak of this compound from any peaks generated during the forced degradation studies.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. CID 44258969 | C29H32O16 | CID 44258969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Multiflorin B (FDB016492) - FooDB [foodb.ca]
- 3. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The UVA and aqueous stability of flavonoids is dependent on B-ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Poor Solubility of Multiflorin A in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Multiflorin A during bioassays.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides step-by-step solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of stock solution in aqueous buffer or cell culture media. | The concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high in the final working solution, causing the compound to crash out. The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Optimize Co-solvent Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. When diluting into your aqueous buffer or media, ensure the final concentration of the organic solvent is as low as possible, typically ≤0.5% (v/v) for most cell-based assays. 2. Serial Dilutions: Perform serial dilutions of the stock solution in the same organic solvent before the final dilution into the aqueous medium. This can sometimes help with solubility. 3. Two-Step Dilution: First, dissolve this compound in a water-miscible organic solvent. Then, slowly add this solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.[1] 4. Test Lower Concentrations: If precipitation persists, the desired final concentration may be too high. Test a range of lower concentrations to find the solubility limit in your specific assay conditions. |
| Inconsistent or non-reproducible bioassay results. | Poor solubility leading to variable concentrations of the active compound in the assay. The compound may be precipitating over the course of the experiment. | 1. Visual Inspection: Before and after the assay, visually inspect your assay plates or tubes for any signs of precipitation. 2. Solubility Enhancement Techniques: Consider using a solubilizing agent such as cyclodextrins (e.g., HP-β-CD) to form an inclusion complex and increase aqueous solubility. 3. pH Adjustment: For some flavonoids, adjusting the pH of the buffer can improve solubility. However, ensure the pH is compatible with your bioassay. 4. Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help maintain solubility, but their compatibility with the specific bioassay must be validated. |
| Cloudy or turbid solution during colorimetric assays (e.g., total flavonoid content). | Interaction of reagents with either the compound, the solvent, or other components in a crude extract. High lipid content in extracts can also cause turbidity when mixed with assay reagents.[2] | 1. Change of Solvent: If using ethanol, try switching to methanol for the assay, as this can sometimes reduce cloudiness.[2] 2. Centrifugation: If turbidity occurs, centrifuge the samples after the color development step and before the absorbance reading. Carefully transfer the clear supernatant to a new plate for measurement.[2] 3. Sample Cleanup: For plant extracts, consider a sample cleanup step to remove interfering substances like lipids or salts prior to the assay.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution of this compound, 100% Dimethyl Sulfoxide (DMSO) or ethanol is recommended.[3][4][5] Based on data for the aglycone kaempferol, the solubility is approximately 10 mg/mL in DMSO and 11 mg/mL in ethanol.[3] For kaempferol-3-O-glucoside, a structurally similar compound, it is also reported to be soluble in DMSO and hot methanol. It is advisable to store stock solutions at -20°C or -80°C.
Q2: I observe precipitation when I dilute my DMSO stock of this compound into my cell culture medium. What should I do?
A2: This is a common issue known as "crashing out." To prevent this, ensure the final concentration of DMSO in your working solution is very low, typically below 0.5%. You can achieve this by preparing a more concentrated stock solution so that a smaller volume is needed for dilution. Alternatively, perform a serial dilution of your stock in your culture medium while vortexing to ensure rapid dispersion. If the problem persists, your final concentration of this compound may be above its solubility limit in the aqueous environment.[1]
Q3: Can I use surfactants to improve the solubility of this compound in my bioassay?
A3: Yes, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to enhance solubility. However, it is crucial to run a vehicle control with the surfactant alone to ensure it does not interfere with your assay or exhibit cytotoxicity at the concentration used.
Q4: How can cyclodextrins help with the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Q5: What is the expected solubility of this compound in aqueous solutions?
Data Presentation
Table 1: Solubility of Kaempferol (Aglycone of this compound) in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | [3] |
| Ethanol | ~11 mg/mL | [3] |
| Dimethyl formamide | ~3 mg/mL | [3] |
| 1:4 solution of ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [3] |
| Hot Ethanol | Soluble | [6] |
| Hot Methanol (for Kaempferol-3-O-glucoside) | Soluble |
Note: This data is for kaempferol and kaempferol-3-O-glucoside and should be used as an estimate for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
-
Preparation of High-Concentration Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM. For example, for a compound with a molecular weight of 594.5 g/mol , dissolve 5.945 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final DMSO concentration in the medium that will be added to the cells is non-toxic, typically ≤0.5%. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock. This results in a final DMSO concentration of 0.1%.
-
Add the diluted working solutions to the cells immediately after preparation.
-
Protocol 2: Caco-2 Cell Glucose Uptake Assay
This protocol is designed to assess the inhibitory effect of this compound on intestinal glucose uptake using the Caco-2 cell line as a model of the intestinal epithelium.
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[7]
-
Seed the Caco-2 cells onto Transwell inserts at a density of 1 x 10⁵ cells/well and allow them to differentiate for 21 days. The medium should be changed every 2-3 days.[8]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with stable and high TEER values for the transport assay.[7]
-
-
Glucose Uptake Assay:
-
Prepare working solutions of this compound at various concentrations in a suitable transport buffer (e.g., Hank's Balanced Salt Solution - HBSS). Remember to keep the final solvent concentration below cytotoxic levels.
-
Wash the differentiated Caco-2 cell monolayers twice with warm HBSS.
-
Add the this compound working solutions to the apical side of the Transwell inserts and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Following the pre-incubation, add a solution containing a fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled glucose (e.g., ¹⁴C-D-glucose) along with the this compound to the apical chamber.
-
Incubate for the desired time period (e.g., 15-60 minutes) at 37°C.
-
Stop the uptake by washing the cells rapidly with ice-cold HBSS.
-
Lyse the cells and measure the amount of internalized glucose analog using a fluorescence plate reader or a scintillation counter.
-
Include appropriate controls: a vehicle control (solvent only) and a positive control inhibitor of glucose transport (e.g., phloretin for GLUT2, phlorizin for SGLT1).[2]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The influence of fruit juice extracts on glucose intestinal transporters and antioxidant genes in a Caco-2 and HT29-MTX co-culture cell system - Food & Function (RSC Publishing) DOI:10.1039/D4FO03950E [pubs.rsc.org]
- 8. Glucose Uptake and Oxidative Stress in Caco-2 Cells: Health Benefits from Posidonia oceanica (L.) Delile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Multiflorin A In Vivo Experiments
Welcome to the technical support center for Multiflorin A in vivo research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a kaempferol glycoside, specifically kaempferol 3-O-β-D-(6-acetyl)-glucopyranosyl(1→4)-α-L-rhamnopyranoside. Its primary mechanism of action as a purgative involves the inhibition of intestinal glucose absorption.[1] This is achieved by decreasing the expression of sodium-glucose cotransporter-1 (SGLT1), occludin, and claudin-1 in the small intestine, leading to a hyperosmotic environment.[1] this compound also increases the expression of aquaporin-3, promoting water secretion into the intestinal lumen.[1] The unabsorbed glucose then modulates the gut microbiota in the large intestine, leading to increased gas and organic acid production, which further promotes defecation.[1] The acetyl group on the sugar moiety is crucial for its biological activity.[1]
Q2: Why am I observing high variability in the purgative effect of this compound in my animal model?
Variability in the purgative effect can stem from several factors:
-
Gut Microbiota Composition: The gut microbiota plays a crucial role in metabolizing this compound and other flavonoid glycosides.[2][3][4][5][6] Inter-animal variations in the composition of the gut microbiome can lead to differences in the rate and extent of this compound metabolism, affecting its efficacy.[3]
-
Diet: The diet of the experimental animals can influence the composition of their gut microbiota and the gastrointestinal environment (e.g., pH, enzyme activity), thereby affecting the absorption and metabolism of this compound.
-
Animal Strain, Age, and Sex: These biological factors can contribute to differences in drug metabolism and physiological response.
-
Formulation and Administration: The solubility and stability of this compound in the vehicle, as well as the accuracy and consistency of the administration technique (e.g., oral gavage), are critical for consistent drug delivery.
Q3: What is the expected oral bioavailability of this compound?
While specific pharmacokinetic data for this compound is limited, flavonoid glycosides, in general, exhibit low oral bioavailability. This is primarily due to their poor aqueous solubility and extensive first-pass metabolism in the intestine and liver.[7] The bioavailability of kaempferol, the aglycone of this compound, has been reported to be around 11.0% in rats. The sugar moiety and its acetylation pattern on this compound will influence its absorption characteristics.
Q4: Are there any known toxicities associated with this compound or its source, Pruni Semen?
Studies on the extract of Semen persicae (from the same family as Pruni Semen) have shown low toxicity in preclinical studies.[8] In an acute toxicity study, oral administration of the extract at doses up to 2000 mg/kg did not cause mortality or toxic signs in rats.[8] A 28-day repeated oral administration study at doses up to 600 mg/kg per day also showed no significant toxicity.[8] However, it is always recommended to perform dose-ranging studies to determine the maximum tolerated dose (MTD) for your specific animal model and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Absent Purgative Effect
| Potential Cause | Troubleshooting Step |
| Sub-therapeutic Dose | The effective dose can vary between animal strains and species. A dose of 20 mg/kg of this compound has been shown to induce watery diarrhea in over half of the experimental mice.[1] If you are not observing an effect, consider performing a dose-response study to determine the optimal dose for your model. |
| Poor Formulation | This compound, like many flavonoids, likely has poor water solubility. Ensure the compound is fully dissolved or uniformly suspended in the vehicle. Consider using solubility-enhancing excipients or formulation strategies. |
| Inaccurate Dosing Technique | Ensure consistent and accurate administration, especially with oral gavage, to deliver the intended dose to the stomach. Improper technique can lead to dosing errors or stress-induced variability. |
| Animal Health Status | Underlying health issues in the animals can affect their response to the treatment. Ensure all animals are healthy and properly acclimatized before starting the experiment. |
| Gut Microbiota Differences | To minimize variability due to gut microbiota, use animals from the same source and housing conditions. Consider co-housing animals for a period before the experiment to help normalize their gut flora. |
Issue 2: High Variability in Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | Prepare the dosing solution fresh for each experiment or validate its stability over the storage period. Ensure homogeneity of the suspension if the compound is not fully dissolved. |
| Food Effects | The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble compounds. Standardize the fasting period for all animals before dosing. |
| Variable Drug Metabolism | Differences in the expression and activity of metabolic enzymes (e.g., in the gut and liver) and efflux transporters can lead to high PK variability. Use a sufficient number of animals to account for this biological variation. |
| Inconsistent Sample Collection and Processing | Standardize the timing of blood sampling and the procedures for plasma separation and storage. Instability of the analyte in the biological matrix can be a source of variability.[9] |
| Analytical Method Variability | Ensure your analytical method for quantifying this compound in plasma is validated for accuracy, precision, linearity, and stability. |
Data Presentation
Table 1: Factors Influencing In Vivo Variability of this compound
| Factor | Potential Impact | Mitigation Strategies |
| Physicochemical Properties | Poor solubility and stability can lead to inconsistent absorption. | Optimize formulation using co-solvents, surfactants, or other solubility-enhancing techniques.[10] Conduct stability studies of the dosing solution. |
| Biological Factors | Animal strain, sex, age, and health status affect metabolism and response. | Use a homogenous population of animals and ensure proper health monitoring. |
| Gut Microbiota | Inter-individual differences in gut microbiota composition alter metabolism. | Use animals from a single source, co-house them, and maintain a consistent diet. |
| Experimental Procedures | Inconsistent dosing, sampling, and analytical methods introduce errors. | Standardize all experimental protocols and validate analytical methods. |
Table 2: Generic Pharmacokinetic Parameters for Flavonoid Glycosides (Rat Model)
| Parameter | Typical Range for Flavonoid Glycosides |
| Tmax (h) | 0.5 - 4 |
| Cmax (ng/mL) | Highly variable, depends on dose and formulation |
| AUC (ng·h/mL) | Highly variable, depends on dose and formulation |
| Half-life (h) | 1 - 8 |
| Oral Bioavailability (%) | < 15% |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a standard chow diet and water ad libitum.
-
Formulation Preparation:
-
Based on the purgative effect study, a dose of 20 mg/kg can be used as a starting point.[1]
-
Due to the likely poor aqueous solubility of this compound, consider using a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a solution containing a co-solvent like DMSO (final concentration <5%) and a surfactant like Tween 80 (e.g., 1-2%).
-
Prepare the formulation fresh on the day of dosing. If a suspension is used, ensure it is continuously stirred during dosing to maintain homogeneity.
-
-
Dosing:
-
Fast the mice for 4-6 hours before dosing (with free access to water).
-
Administer this compound formulation or vehicle control via oral gavage at a volume of 10 mL/kg.
-
-
Observation:
-
Monitor the animals for the onset, frequency, and consistency of diarrhea.
-
Collect fecal pellets at specified time points to assess water content.
-
Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Rats
-
Animal Model: Male Sprague-Dawley rats, 200-250 g.
-
Cannulation (Optional but Recommended): For serial blood sampling, cannulation of the jugular vein or carotid artery is recommended to minimize stress on the animals.
-
Formulation and Dosing: Prepare and administer the this compound formulation as described in Protocol 1, adjusting the dose and volume for rats (e.g., 5-10 mL/kg).
-
Blood Collection:
-
Collect blood samples (approximately 100-200 µL) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Keep the blood samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Protocol 3: HPLC-MS/MS Method for Quantification of this compound in Plasma (General Approach)
This is a general template. The specific parameters need to be optimized for this compound.
-
Sample Preparation:
-
Protein precipitation is a common method for plasma sample cleanup.[11]
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (needs to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor and product ions for this compound and the internal standard by direct infusion.
-
Visualizations
Caption: Signaling pathway of this compound in the small intestine.
Caption: In vivo experimental workflow for this compound studies.
Caption: Troubleshooting logic for variability in this compound experiments.
References
- 1. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The role of metabolism (and the microbiome) in defining the clinical efficacy of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity and Preclinical Safety of Semen persicae Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Determination of free and glucuronidated kaempferol in rat plasma by LC-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for enhancing the stability of Multiflorin A for storage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of Multiflorin A for storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a flavonoid glycoside with the chemical structure kaempferol 3-O-β-D-(6-acetyl)-glucopyranosyl (1→4)-α-L-rhamnopyranoside. Like many natural polyphenolic compounds, this compound is susceptible to degradation, which can impact its biological activity and lead to inconsistent experimental results. Ensuring its stability during storage is crucial for reliable research and development.
Q2: What are the primary factors that cause this compound to degrade?
The stability of this compound is primarily influenced by four main factors:
-
Temperature: Elevated temperatures can accelerate the hydrolysis of the glycosidic bonds, leading to the cleavage of the sugar moieties and the formation of the aglycone, kaempferol.[1]
-
pH: this compound is particularly sensitive to alkaline conditions. High pH can lead to the degradation of the flavonoid structure.[1] Flavonoids are generally more stable in acidic conditions.
-
Light: Exposure to ultraviolet (UV) or even ambient light can cause photodegradation of the flavonoid structure.[1]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidative degradation of the flavonoid's phenolic rings.[1]
Q3: What are the ideal storage conditions for this compound?
To maximize the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at -20°C or below for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable, but for no longer than a few days.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Form: Store as a dry powder rather than in solution. If a stock solution is necessary, prepare it fresh before use and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the visible signs of this compound degradation?
Degradation of this compound is not always visible. However, you may observe a color change in the solid compound or in solution over time. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1]
Q5: How can I monitor the stability of my this compound samples?
A stability-indicating HPLC method is the most effective way to monitor the degradation of this compound.[1] This method should be capable of separating the intact this compound from its potential degradation products, such as kaempferol and the cleaved sugar moieties. A typical HPLC analysis would involve a C18 reversed-phase column with a gradient elution using an acidified aqueous phase and an organic solvent like acetonitrile or methanol.[2][3] UV detection at approximately 350 nm is suitable for quantification.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, atmosphere). 2. Prepare fresh stock solutions for each experiment. 3. Perform an HPLC analysis to check the purity of your this compound sample. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Degradation of this compound into smaller molecules (e.g., kaempferol). | 1. Compare the retention time of the unexpected peaks with a kaempferol standard. 2. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Variability in results between different batches of this compound. | Inconsistent purity or degradation of older batches. | 1. Always check the certificate of analysis for each new batch. 2. Perform a baseline HPLC analysis on each new batch to confirm its purity and concentration. 3. Avoid using old batches that have not been stored under optimal conditions. |
| Precipitation of this compound in my aqueous buffer. | Low aqueous solubility of this compound. | 1. Prepare stock solutions in an organic solvent like DMSO or ethanol before diluting into your aqueous buffer. 2. Do not exceed the solubility limit of this compound in your final experimental concentration. 3. Consider using excipients like cyclodextrins to enhance solubility. |
Quantitative Data Summary
The following tables summarize quantitative data on the stability of kaempferol and related flavonol glycosides under various stress conditions. While specific data for this compound is limited, these data provide valuable insights into its expected stability.
Table 1: Stability of Kaempferol Glycosides under Forced Degradation
| Compound | Stress Condition | Degradation Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) | Reference |
| Kaempferol | 0.1 M HCl (70°C) | 0.045 | 15.4 | [1] |
| Kaempferol | 0.1 M NaOH (70°C) | - | - | [1] |
| Kaempferol | 3% H₂O₂ (RT) | - | - | [1] |
| Kaempferol | Heat (70°C) | 0.015 | 46.2 | [1] |
Note: Specific degradation rate constants for base hydrolysis and oxidation of kaempferol were not provided in the source. However, flavonoids are known to be unstable in alkaline and oxidative conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 70°C for defined time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for defined time points. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature in the dark for a defined period.
-
Thermal Degradation: Heat the stock solution at 70°C for a defined period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period. Protect a control sample from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach for developing an HPLC method to separate this compound from its degradation products.[2][4]
1. Instrumentation and Column:
-
Use a standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a suitable starting point.
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
An example gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B (where A is acidified water and B is the organic solvent).
-
Optimize the gradient to achieve good separation between the parent compound and any degradation products observed in the forced degradation samples.
3. Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 350 nm
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
addressing batch-to-batch variability of Multiflorin A extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of batch-to-batch variability in Multiflorin A extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a flavonoid, a type of phenolic compound found in various plants.[1][2] It has been identified as a potential active ingredient in traditional herbal laxatives.[3] Its purgative mechanism involves inhibiting intestinal glucose absorption, which leads to a hyperosmotic environment in the intestine, and promoting water secretion.[3]
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical drug products like this compound extracts is a significant challenge.[4][5] The primary sources of this variability can be broadly categorized as:
-
Raw Botanical Material: The quality and chemical composition of the plant source are influenced by numerous factors, including:
-
Manufacturing and Extraction Processes: Inconsistencies in the production process can introduce significant variability.[6][7] Key factors include:
-
Extraction Method: Different techniques (e.g., maceration, Soxhlet, ultrasound-assisted, microwave-assisted) have varying efficiencies and can yield extracts with different chemical profiles.[1][8][9][10]
-
Process Parameters: Variations in parameters such as solvent type, temperature, extraction time, and particle size of the raw material can significantly impact the final product.[8][9][11]
-
Human Factors: Different operators managing the equipment can also contribute to variations.[6]
-
Q3: How can I standardize my this compound extracts to minimize variability?
Standardization is crucial for ensuring the consistency, safety, and efficacy of herbal extracts.[12][13] A multi-faceted approach to quality control (QC) is recommended:[14]
-
Raw Material Qualification: Implement rigorous testing of incoming raw plant materials to ensure they meet predefined quality standards.[14][15]
-
Standardized Extraction Protocol: Develop and adhere to a detailed and validated Standard Operating Procedure (SOP) for the extraction process.
-
Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of the extract. This allows for the comparison of different batches and ensures a consistent chemical profile.[13]
-
Quantification of Marker Compounds: Quantify the concentration of this compound and other relevant marker compounds in each batch.[14]
-
Multivariate Data Analysis: Employ statistical tools like Principal Component Analysis (PCA) to analyze complex datasets from chemical fingerprints and identify sources of variation between batches.[4][6]
Troubleshooting Guide
Q1: My this compound extract shows inconsistent biological activity between batches. What could be the cause?
Inconsistent biological activity is a direct consequence of batch-to-batch variability. The root cause likely lies in variations in the chemical composition of your extracts.
-
Troubleshooting Steps:
-
Review Raw Material Sourcing: Have there been any changes in the supplier or geographical origin of your plant material?
-
Audit Extraction Protocol: Are all operators strictly adhering to the established SOP? Have any process parameters (e.g., temperature, time) been altered?
-
Perform Comparative Chemical Analysis: Use HPLC or other chromatographic techniques to compare the chemical fingerprints of a "good" batch (with expected activity) and a "bad" batch (with low activity). Look for differences in the concentration of this compound and other major peaks.
-
Investigate Potential Degradation: Could the active compounds be degrading due to improper storage or handling?
-
Q2: I'm observing significant differences in the HPLC chromatograms of different batches of my extract. How can I pinpoint the source of this variation?
This indicates a clear difference in the chemical composition of your extracts.
-
Troubleshooting Steps:
-
Data Collection: Gather all available data for each batch, including raw material supplier information, extraction parameters (operator, date, solvent batch, etc.), and the corresponding HPLC chromatograms.
-
Multivariate Analysis: Use multivariate statistical analysis software (e.g., SIMCA) to build a model of your process. This can help identify which process parameters or raw material characteristics are most strongly correlated with the observed variations in the chemical profile.[6]
-
Isolate Variables: If possible, design small-scale experiments where you intentionally vary one parameter at a time (e.g., extraction temperature) to observe its effect on the chromatogram.
-
Experimental Protocols
Standardized Extraction of this compound
This protocol provides a general framework for the extraction of this compound. It should be optimized and validated for your specific plant material and intended application.
-
Material Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a uniform particle size (e.g., 40-60 mesh). Pre-treatment of the material by grinding and homogenization is an important step.[16]
-
-
Extraction:
-
Solvent: A mixture of ethanol and water is often effective for extracting flavonoids.[2][17] Start with a 70% ethanol solution.
-
Method: Ultrasound-assisted extraction (UAE) is a modern and efficient method.[8][9]
-
Procedure:
-
Place 10 g of the powdered plant material in a flask.
-
Add 100 mL of 70% ethanol.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 45°C).
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates.
-
-
-
Concentration:
-
Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
-
Storage:
-
Store the dried extract in an airtight, light-resistant container at -20°C.
-
HPLC Analysis of this compound Extract
This protocol outlines a method for generating a chemical fingerprint and quantifying this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.[18]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 10% A
-
5-30 min: 10-50% A
-
30-40 min: 50-90% A
-
40-45 min: 90% A
-
45-50 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm and 320 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Sample: Dissolve 10 mg of the dried extract in 10 mL of the initial mobile phase, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter.
-
Standard: Prepare a stock solution of pure this compound (if available) and create a series of dilutions to generate a calibration curve.
-
-
Analysis:
-
Inject the samples and standards into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
-
Use the entire chromatogram as a chemical fingerprint for batch-to-batch comparison.
-
Data Presentation
Table 1: Effect of Extraction Solvent on this compound Yield
| Solvent System (Ethanol:Water) | This compound Yield (mg/g of dry material) | Total Phenolic Content (mg GAE/g) |
| 50:50 | 8.2 ± 0.4 | 45.3 ± 2.1 |
| 70:30 | 12.5 ± 0.6 | 62.1 ± 3.5 |
| 90:10 | 9.8 ± 0.5 | 51.7 ± 2.8 |
GAE: Gallic Acid Equivalents. Data are presented as mean ± standard deviation (n=3). This table illustrates how solvent composition can impact the extraction efficiency of the target compound and the overall phenolic content.
Table 2: Influence of Extraction Time on this compound Recovery
| Extraction Time (minutes) | This compound Yield (mg/g of dry material) |
| 15 | 9.1 ± 0.7 |
| 30 | 12.3 ± 0.5 |
| 60 | 12.6 ± 0.6 |
This table demonstrates the effect of extraction duration on the recovery of this compound, helping to determine the optimal extraction time.
Visualizations
Caption: Workflow for mitigating batch-to-batch variability.
Caption: Purgative mechanism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. youtube.com [youtube.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Extraction Methods to Recover Added-Value Compounds from Seaweeds: Sustainability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. Recent Development of Quality Control Methods for Herbal Derived Drug Preparations | Semantic Scholar [semanticscholar.org]
- 13. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 16. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Pressure Extraction Techniques for Efficient Recovery of Flavonoids and Coumarins from Flower Seeds [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Multiflorin A Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Multiflorin A. Our aim is to help you improve the resolution and overall quality of your chromatograms for this important bioactive compound.
Troubleshooting Guide: Improving this compound Resolution
Poor resolution, peak tailing, and inconsistent retention times are common challenges in the HPLC and UPLC analysis of flavonoids like this compound. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Poor Peak Resolution
Symptoms:
-
Overlapping peaks of this compound and other components in the sample matrix.
-
Inability to accurately quantify this compound due to co-elution.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reversed-phase chromatography, systematically vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve the separation of early-eluting peaks.[1][2] |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. For flavonoid glycosides like this compound, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention on a C18 column.[1][2] |
| Unsuitable Stationary Phase | Select a column with appropriate selectivity. While C18 columns are widely used, other stationary phases like C8, Phenyl-Hexyl, or embedded-polar group (EPG) columns can offer different selectivities for flavonoids. For complex samples, consider using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to enhance efficiency. |
| Suboptimal Flow Rate or Temperature | Optimize the flow rate and column temperature. A lower flow rate generally increases resolution but also extends run time. Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, but it may also alter selectivity. |
Troubleshooting Workflow for Poor Resolution:
Caption: A stepwise approach to troubleshooting poor peak resolution.
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Difficulty in accurate peak integration and reduced resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Use a well-end-capped column or a column with a base-deactivated silica. Adding a competitive base (e.g., triethylamine) to the mobile phase in small concentrations can also mask active silanol sites. Operating at a lower pH (e.g., with 0.1% formic acid) can suppress silanol ionization. |
| Column Overload | Dilute the sample or inject a smaller volume. If both the analyte and matrix peaks are tailing, this is a likely cause. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume. |
| Column Contamination or Degradation | Use a guard column to protect the analytical column from strongly retained matrix components. If the column is contaminated, try flushing it with a series of strong solvents. |
Troubleshooting Workflow for Peak Tailing:
Caption: A logical flow for diagnosing and resolving peak tailing issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method for this compound, a flavonoid glycoside, would be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with 0.1% formic acid added to the aqueous phase.[1][2] A typical gradient might be 10-50% acetonitrile over 20-30 minutes. Detection is commonly performed using a UV detector at a wavelength around 265 nm or 350 nm, where many flavonoids exhibit strong absorbance.[2]
Q2: My this compound peak is showing significant tailing. What is the most likely cause?
A2: For a flavonoid glycoside like this compound, peak tailing is often caused by secondary interactions between the phenolic hydroxyl groups of the analyte and active silanol groups on the silica-based stationary phase. To mitigate this, ensure you are using a high-quality, end-capped C18 column. Acidifying the mobile phase with 0.1% formic or acetic acid will help to suppress the ionization of the silanol groups and reduce these interactions.
Q3: How can I confirm the identity of the this compound peak in a complex plant extract?
A3: The most reliable method for peak identification is to use a certified reference standard of this compound. Inject the standard under the same chromatographic conditions as your sample and compare the retention times. For unequivocal identification, especially in complex matrices, using a mass spectrometer (LC-MS) is recommended. The mass-to-charge ratio (m/z) and fragmentation pattern of your peak should match that of the standard.
Q4: I am observing a drift in the retention time of this compound over a sequence of injections. What should I check?
A4: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile solvent from the mobile phase reservoir can cause drift.
-
Column Temperature: Fluctuations in the column temperature will affect retention times. Use a column oven for stable temperature control.
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent mobile phase delivery.
Q5: What are the typical quantitative ranges for this compound in plant materials like Pruni Semen?
A5: The content of this compound can vary significantly depending on the species and source of the plant material. For example, in different species of Pruni Semen, the average content of this compound has been reported to range from 0.29 mg/g to 6.93 mg/g.[3][4] It is essential to validate your analytical method for the specific concentration range you expect in your samples.
Experimental Protocols
Example UHPLC Method for the Analysis of this compound in Pruni Semen
This protocol is based on methods used for the analysis of flavonoids in Pruni Semen and similar plant matrices.[3][4][5]
1. Sample Preparation: a. Accurately weigh 0.5 g of powdered Pruni Semen into a centrifuge tube. b. Add 25 mL of 70% methanol. c. Sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | UHPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-20% B (0-10 min), 20-40% B (10-25 min), 40-95% B (25-30 min), hold at 95% B (30-32 min), return to 5% B (32.1 min), equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detection | DAD at 265 nm or MS in negative ion mode |
3. Quantification: a. Prepare a stock solution of this compound reference standard in methanol. b. Create a series of calibration standards by diluting the stock solution. c. Inject the calibration standards to generate a calibration curve. d. Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow Diagram:
Caption: A typical workflow for the quantitative analysis of this compound.
References
- 1. longdom.org [longdom.org]
- 2. ijariie.com [ijariie.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the chemical profile from four germplasms sources of Pruni Semen using UHPLC-LTQ-Orbitrap-MS and multivariate analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Multiflorin A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Multiflorin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of increasing the bioavailability of this flavonoid glycoside.
Disclaimer: Specific pharmacokinetic data for this compound is limited in publicly available literature. Therefore, where quantitative examples are provided, data from structurally similar flavonoid glycosides, such as kaempferol and its derivatives, are used for illustrative purposes. Researchers should conduct compound-specific studies to determine the precise bioavailability of their this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
This compound is a kaempferol glycoside with potential therapeutic applications. Like many flavonoids, it is anticipated to have low oral bioavailability. This is primarily due to poor aqueous solubility, low intestinal permeability, and susceptibility to first-pass metabolism. Enhancing its bioavailability is crucial for achieving therapeutic efficacy in preclinical and clinical studies.
Q2: My this compound formulation exhibits low oral bioavailability. What are the potential causes?
Low oral bioavailability of this compound can stem from several factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Intestinal Permeability: this compound's chemical structure may hinder its passage across the intestinal epithelial barrier.
-
Efflux Transporter Activity: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
-
First-Pass Metabolism: this compound may be extensively metabolized in the intestines or liver before reaching systemic circulation.
Q3: What are the primary strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. The most common and effective approaches include:
-
Nanoformulations: Encapsulating this compound in nanoparticles can increase its surface area for dissolution and improve its absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can significantly improve the aqueous solubility of this compound.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can improve the solubilization and absorption of lipophilic compounds.
Q4: How do I choose the most suitable bioavailability enhancement strategy for this compound?
The choice of strategy depends on the specific physicochemical properties of this compound and the experimental context. A preliminary assessment of its solubility and permeability (e.g., using the Biopharmaceutics Classification System - BCS) is recommended.
-
For BCS Class II compounds (low solubility, high permeability), strategies that enhance dissolution rate, such as nanoformulations and solid dispersions, are often effective.
-
For BCS Class IV compounds (low solubility, low permeability), a combination of strategies or advanced formulations that can also address permeability limitations may be necessary.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Media
Troubleshooting Steps:
-
Particle Size Reduction:
-
Action: Micronize or nano-size the this compound powder.
-
Rationale: Reducing particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate.
-
-
Formulation as a Solid Dispersion:
-
Action: Prepare a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or Soluplus®.
-
Rationale: The amorphous form of the drug in the dispersion has higher energy and thus better solubility and dissolution than the crystalline form.
-
-
Cyclodextrin Complexation:
-
Action: Form an inclusion complex with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Rationale: The hydrophobic inner cavity of the cyclodextrin encapsulates the poorly soluble this compound, while the hydrophilic outer surface enhances its solubility in water.[1]
-
Issue 2: Low Permeability of this compound in Caco-2 Cell Assays
Troubleshooting Steps:
-
Co-administration with Permeation Enhancers:
-
Action: Include safe and effective permeation enhancers in the formulation.
-
Rationale: These agents can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
-
-
Nanoencapsulation:
-
Action: Formulate this compound into polymeric nanoparticles (e.g., using PLGA).
-
Rationale: Nanoparticles can be taken up by enterocytes through various endocytic pathways, bypassing the need for passive diffusion across the cell membrane.
-
-
Investigate Efflux Pump Inhibition:
-
Action: Co-administer this compound with a known P-glycoprotein inhibitor (e.g., verapamil) in your Caco-2 assay.
-
Rationale: If permeability increases in the presence of the inhibitor, it suggests that active efflux is a limiting factor for this compound's absorption.
-
Quantitative Data Presentation
The following table summarizes the potential improvement in bioavailability for flavonoid glycosides using different formulation strategies. These values are illustrative and based on studies with compounds structurally similar to this compound.
| Formulation Strategy | Flavonoid Example | Carrier/System | Fold Increase in AUC (vs. Free Drug) | Fold Increase in Cmax (vs. Free Drug) | Reference |
| Solid Dispersion | Tectorigenin | PVP/PEG 4000 | 4.8 | 13.1 | [2] |
| Nanoformulation | Oleanolic Acid | PVP VA 64 | - | - | [2] |
| Cyclodextrin Complex | Kaempferol | HP-β-CD | - | - | [1] |
| Lipid-Based (SEDDS) | Cyclosporin A | Solutol HS 15 | 2.0 | - | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or another suitable solvent in which both this compound and PVP are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of ethanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
Objective: To encapsulate this compound in PLGA nanoparticles to improve its absorption.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.
-
Prepare the aqueous phase consisting of a PVA solution.
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Continue stirring for several hours at room temperature to allow for the evaporation of acetone and the formation of nanoparticles.
-
Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Repeat the centrifugation and washing steps twice.
-
Resuspend the final nanoparticle pellet in deionized water and lyophilize to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Place a specific molar ratio of this compound and HP-β-CD (e.g., 1:1) in a mortar.
-
Add a small amount of the ethanol-water mixture to the powders.
-
Knead the mixture thoroughly with the pestle for 45-60 minutes to form a paste.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex using the mortar and pestle.
-
Pass the powdered complex through a sieve to obtain a uniform particle size.
-
Store the prepared inclusion complex in a desiccator.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
Caption: Mechanism of SGLT1 inhibition by this compound in intestinal enterocytes.
Caption: Modulation of tight junction protein expression by this compound.
References
- 1. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved oral bioavailability of cyclosporin A in male Wistar rats. Comparison of a Solutol HS 15 containing self-dispersing formulation and a microsuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
comparing the bioactivity of Multiflorin A and Multiflorin B
A Comparative Guide to the Bioactivity of Multiflorin A and Multiflorin B
This guide provides a comparative analysis of the reported biological activities of two closely related natural compounds, this compound and Multiflorin B. Both are kaempferol glycosides, flavonoids found in various medicinal plants. While direct comparative studies on their bioactivities are limited, this document synthesizes the available scientific literature to offer insights into their potential therapeutic effects, focusing on anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structures
This compound
-
Molecular Formula: C₂₉H₃₂O₁₆[1]
-
Structure: A kaempferol glycoside characterized by the presence of an acetyl group on its sugar moiety. This structural feature is believed to be crucial for some of its biological activities.
Multiflorin B
-
Structure: A kaempferol glycoside that is structurally similar to this compound but lacks the acetyl group. It is described as a kaempferol substituted by a 6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl residue at position 3.[2]
Comparative Bioactivity Data
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Target/Mechanism | Result | IC₅₀ Value | Source |
| This compound | Not Reported | Not Reported | No direct studies on anti-inflammatory activity found. | - | |
| Multiflorin B | Nitric Oxide (NO) Production Inhibition | Inhibits NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. | Potent inhibition of NO production. | Not Reported | [4] |
| Kaempferol (Aglycone) | T-cell Proliferation Assay | Inhibition of Concanavalin A (ConA)-induced T-cell proliferation. | Significant inhibition. | < 100 µM | |
| Kaempferol (Aglycone) | NO Production Inhibition | Inhibition of NO release from LPS-induced RAW 264.7 cells. | Significant inhibition. | Not Reported |
Table 2: Antioxidant Activity
| Compound | Assay | Result | IC₅₀ Value | Source |
| This compound | Not Reported | No direct studies on antioxidant activity found. | - | |
| Multiflorin B | Not specified | Reported to have antioxidant properties. | Not Reported | [2] |
| Kaempferol (Aglycone) | DPPH Radical Scavenging | Strong scavenging activity. | Not Reported | |
| Kaempferol (Aglycone) | ABTS Radical Scavenging | Strong scavenging activity. | Not Reported |
Table 3: Anticancer Activity
| Compound | Cell Line | Assay | Result | IC₅₀ Value | Source |
| This compound | Not Reported | Not Reported | No direct studies on anticancer activity found. | - | |
| Multiflorin B | Not Reported | Not Reported | No direct studies on anticancer activity found. | - | |
| Kaempferol (Aglycone) | HepG2 (Human Hepatoma) | MTT Assay | High antiproliferation effect. | Not Reported | |
| Kaempferol (Aglycone) | CT26 (Mouse Colon Cancer) | MTT Assay | High antiproliferation effect. | Not Reported | |
| Kaempferol (Aglycone) | B16F1 (Mouse Melanoma) | MTT Assay | High antiproliferation effect. | Not Reported |
Other Reported Bioactivities
This compound has been primarily studied for its purgative and anti-hyperglycemic effects . Research indicates that the acetyl group is essential for its ability to inhibit glucose absorption in the small intestine, which contributes to both its laxative and blood sugar-lowering properties.
Experimental Protocols
While specific protocols for a direct comparison of this compound and B are not published, the following are standard methodologies used to assess the bioactivities discussed.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or Multiflorin B for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value (the concentration that inhibits 50% of NO production) is determined.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction: Different concentrations of this compound or Multiflorin B are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) is determined.
Anticancer Activity: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in an appropriate medium.
-
Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound or Multiflorin B and incubated for 24, 48, or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
Caption: Putative anti-inflammatory mechanism of Multiflorin B via inhibition of iNOS.
Caption: Workflow for DPPH radical scavenging assay to measure antioxidant activity.
Caption: Workflow for the MTT assay to determine cytotoxic activity against cancer cells.
Conclusion
Based on the available evidence, this compound and Multiflorin B exhibit distinct primary bioactivities. This compound's prominent role appears to be in modulating intestinal glucose transport, leading to anti-hyperglycemic and purgative effects, with its acetyl group being a key structural determinant. Multiflorin B is recognized for its antioxidant properties.
While both are kaempferol glycosides, a class of compounds known for broad-spectrum bioactivities, there is a clear need for direct comparative studies to quantify and compare their anti-inflammatory, antioxidant, and anticancer potentials. The stronger bioactivity often observed in the aglycone (kaempferol) compared to its glycosides suggests that the potency of this compound and B in these areas may be modest. Future research should focus on head-to-head comparisons using standardized assays to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Multiflorin A and Phlorizin Mechanisms in Glucose Transport
A detailed examination of two potent natural compounds, Multiflorin A and phlorizin, reveals distinct yet overlapping mechanisms in the inhibition of glucose transport. While both molecules target key players in glucose absorption, their modes of action, specificity, and downstream effects present a compelling case for differential therapeutic applications.
This guide provides a comprehensive comparison of the molecular mechanisms of this compound and phlorizin, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and transport biology.
Overview of Mechanisms
Phlorizin, a dihydrochalcone found in the bark of apple trees, is a well-characterized competitive inhibitor of both Sodium-Glucose Cotransporter 1 (SGLT1) and SGLT2.[1] Its action leads to reduced glucose absorption in the intestine and reabsorption in the kidneys, respectively. In contrast, this compound, a flavonoid glycoside, primarily exerts its effect in the small intestine by downregulating the expression of SGLT1.[2] This leads to decreased glucose uptake from the intestinal lumen. Furthermore, this compound modulates intestinal permeability by altering the expression of tight junction proteins and aquaporins.
Quantitative Comparison of Inhibitory Activity
| Compound | Target | Parameter | Value | Species | Reference |
| Phlorizin | SGLT1 | Ki | 300 nM | Human | [Selleck Chemicals Data] |
| SGLT2 | Ki | 39 nM | Human | [Selleck Chemicals Data] | |
| GLUTs (general) | Inhibition | Yes (at high concentrations, e.g., 1mM) | - | [3] | |
| This compound | SGLT1 | Effect | Decreased expression | Mouse | [2] |
| SGLT2 | Effect | No data available | - | ||
| GLUTs | Effect | No data available | - |
Signaling Pathways and Molecular Mechanisms
The distinct mechanisms of this compound and phlorizin are best understood by examining their impact on cellular signaling pathways.
This compound: Downregulation of SGLT1 and Modulation of Intestinal Permeability
This compound's primary action in the small intestine involves the downregulation of SGLT1 protein expression on the apical membrane of enterocytes. This reduction in the number of available transporters leads to a decrease in sodium-dependent glucose uptake.
Additionally, this compound influences the integrity of the intestinal barrier. It has been shown to decrease the expression of the tight junction proteins occludin and claudin-1, which can lead to increased paracellular permeability.[2] Concurrently, it increases the expression of aquaporin-3, a channel involved in water transport, contributing to a hyperosmotic environment in the intestinal lumen.[2] The precise signaling cascade leading to these changes in protein expression is still under investigation.
Phlorizin: Competitive Inhibition of SGLT1 and SGLT2
Phlorizin functions as a competitive inhibitor, directly binding to the glucose-binding site of both SGLT1 and SGLT2 transporters. This reversible binding prevents glucose from being transported across the cell membrane. In the intestine, this action reduces the absorption of dietary glucose. In the kidneys, it blocks the reabsorption of glucose from the glomerular filtrate, leading to glycosuria. At higher concentrations, phlorizin has also been observed to inhibit facilitative glucose transporters (GLUTs).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are representative protocols for key experiments.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay is used to evaluate the effect of a compound on postprandial glucose levels.
Protocol:
-
Animal Acclimatization: Male C57BL/6J mice (8-10 weeks old) are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week.
-
Fasting: Mice are fasted for 6 hours with free access to water before the experiment.
-
Compound Administration: Mice are randomly divided into vehicle and treatment groups. This compound (e.g., 20 mg/kg) or phlorizin (e.g., 10-50 mg/kg) is administered orally via gavage. The vehicle group receives the corresponding solvent (e.g., 0.5% carboxymethylcellulose).
-
Glucose Challenge: 30 minutes after compound administration, a glucose solution (2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge. Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each group to assess the overall effect on glucose tolerance.
Immunofluorescence Staining for SGLT1 in Intestinal Tissue
This method is used to visualize and quantify the expression and localization of SGLT1 in the small intestine.
Protocol:
-
Tissue Collection and Preparation: Following treatment with this compound or vehicle, a segment of the small intestine (e.g., jejunum) is collected, flushed with cold phosphate-buffered saline (PBS), and fixed in 4% paraformaldehyde overnight at 4°C. The tissue is then cryoprotected in a sucrose gradient and embedded in optimal cutting temperature (OCT) compound.
-
Cryosectioning: 5-10 µm thick sections are cut using a cryostat and mounted on charged microscope slides.
-
Immunostaining:
-
Sections are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.
-
Non-specific binding is blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Sections are incubated with a primary antibody against SGLT1 (diluted in blocking buffer) overnight at 4°C.
-
After washing with PBS, sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: Slides are mounted with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope. The intensity and localization of the SGLT1 signal are quantified using image analysis software.
References
- 1. Some quantitative studies on phlorizin inhibition of glucose transport in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Multiflorin A: An Evaluation of its Anti-Hyperglycemic Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-hyperglycemic effects of Multiflorin A observed in animal models. While direct head-to-head studies with standard-of-care drugs like metformin are limited in publicly available literature, this document synthesizes the existing data on this compound and compares its mechanistic class—Sodium-Glucose Cotransporter 1 (SGLT1) inhibitors and broader kaempferol glycosides—with established anti-diabetic agents.
Comparative Efficacy of this compound and Related Compounds
This compound, a kaempferol glycoside, has demonstrated notable anti-hyperglycemic properties in animal studies. Its primary mechanism is linked to the inhibition of intestinal glucose absorption.[1] The following tables summarize the performance of this compound and other relevant compounds.
Table 1: In Vivo Anti-Hyperglycemic Effects of this compound
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Mice | 20 mg/kg | Lowered peak postprandial glucose levels, synchronous with purgative action. | [1] |
Table 2: Comparative Anti-Hyperglycemic Effects of Kaempferol Glycosides and Metformin (Indirect Comparison)
| Compound/Drug | Animal Model | Dosage | Effect on Blood Glucose | Reference |
| Kaempferol Glycosides | High-fat-diet fed C57BL/6J mice | 0.15% of diet | Decreased fasting blood glucose and serum HbA1c levels. | [2] |
| Quercetin and Kaempferol | Streptozotocin–nicotinamide (STZ-NA)-induced diabetic mice | 20 mg/kg (Quercetin), 5 mg/kg (Kaempferol) | Significantly reduced blood glucose levels, comparable to or greater than metformin. | [3] |
| Metformin | Streptozotocin–nicotinamide (STZ-NA)-induced diabetic mice | 50 mg/kg | Significantly reduced blood glucose levels. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the anti-hyperglycemic effects of compounds like this compound in animal models.
Streptozotocin (STZ)-Induced Diabetes Mellitus Model
This model is widely used to induce a state of hyperglycemia that mimics type 1 diabetes.
-
Animals: Male mice or rats are commonly used. They are housed under controlled conditions with free access to food and water.
-
Induction: A freshly prepared solution of streptozotocin (STZ) in a citrate buffer (pH 4.5) is administered. A common method involves multiple low doses (e.g., 40 mg/kg body weight) injected intraperitoneally for five consecutive days.
-
Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are selected for the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to evaluate how an animal's body responds to a glucose load.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) before the test, with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure the fasting blood glucose level (time 0).
-
Administration of Test Compound: The test compound (e.g., this compound) or vehicle (control) is administered orally.
-
Glucose Challenge: After a specific period (e.g., 30 or 60 minutes) following the administration of the test compound, a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess the overall effect of the test compound on glucose tolerance.
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of this compound in reducing intestinal glucose absorption.
Caption: General experimental workflow for evaluating anti-hyperglycemic agents.
Signaling Pathways
The primary anti-hyperglycemic action of this compound identified in animal models is the inhibition of the SGLT1 transporter in the intestine. This leads to reduced absorption of dietary glucose.
Caption: Signaling pathway of this compound's anti-hyperglycemic effect.
References
- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-obesity and anti-diabetic effects of kaempferol glycosides from unripe soybean leaves in high-fat-diet mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Quercetin and Kaempferol as Multi-Targeting Antidiabetic Agents against Mouse Model of Chemically Induced Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Bioassays for Multiflorin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various bioassays used to characterize the biological activities of Multiflorin A, a kaempferol glycoside with demonstrated therapeutic potential. The information presented herein is intended to assist researchers in selecting appropriate assays, interpreting results, and understanding the mechanistic underpinnings of this compound's effects. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.
Overview of this compound's Bioactivities
This compound has been investigated for several biological activities, primarily focusing on its effects on the gastrointestinal system and metabolic processes. The principal bioactivities identified in the literature include anti-hyperglycemic and purgative effects. While direct experimental data on its cytotoxicity, antioxidant, and anti-inflammatory properties are limited in the reviewed literature, this guide also outlines standard assays for these endpoints that are applicable for the comprehensive evaluation of this compound.
Comparative Bioassay Data
The following table summarizes the quantitative data from various bioassays performed on this compound.
| Bioassay Category | Specific Assay | Key Findings | Quantitative Data | Source |
| Anti-hyperglycemic | In vivo glucose-loaded mice | Potent inhibitor of glucose absorption from the intestine.[1] | Dose-dependent inhibition of postprandial blood glucose. | [1] |
| Purgative/Laxative | In vivo mouse defecation assay | Induces watery diarrhea.[2] | 20 mg/kg administration induced diarrhea in over half of the experimental mice.[2] | [2] |
| In vivo intestinal glucose absorption | Decreased expression of sodium-glucose cotransporter-1 (SGLT1).[2] | Data on percentage decrease not specified. | [2] | |
| In vivo intestinal permeability | Decreased expression of occludin and claudin1.[2] | Data on percentage decrease not specified. | [2] | |
| In vivo water secretion | Increased expression of aquaporin-3 (AQP3).[2] | Data on percentage increase not specified. | [2] | |
| In vitro intestinal motility | Evaluation of effects on smooth muscle peristalsis. | Specific quantitative data not provided in the abstract.[2] | [2] |
Experimental Protocols
In Vivo Anti-hyperglycemic Assay in Glucose-Loaded Mice
-
Objective: To evaluate the effect of this compound on postprandial blood glucose levels.
-
Animal Model: Male mice (specific strain, e.g., ICR) are typically used.[1]
-
Procedure:
-
Mice are fasted overnight.
-
This compound is administered orally at various doses. A control group receives the vehicle.
-
After a set period (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is orally administered to all mice.
-
Blood samples are collected from the tail vein at different time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose load.
-
Blood glucose levels are measured using a glucometer.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated and compared between the treatment and control groups. A dose-response relationship can be established.[1]
In Vivo Purgative/Laxative Assay in Mice
-
Objective: To assess the diarrheal effect of this compound.
-
Animal Model: Male mice.
-
Procedure:
-
Mice are individually housed in cages with filter paper on the floor.
-
This compound is administered orally (e.g., 20 mg/kg).[2]
-
The mice are observed for the onset, frequency, and consistency of defecation over a specific period (e.g., 6-8 hours).
-
The number of wet and total fecal pellets is counted. The percentage of wet feces is calculated.
-
-
Data Analysis: Comparison of the number and nature of fecal pellets between the this compound-treated group and a control group.
Standard Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce MTT to purple formazan crystals, which are then solubilized and quantified spectrophotometrically.[3]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and compromised cell membrane integrity.[3][4]
-
MultiTox-Fluor Assay: A multiplexed assay that simultaneously measures the relative number of live and dead cells by detecting two different protease activities. One protease is only active in viable cells, while the other is released from dead cells with compromised membranes.[5]
Standard Antioxidant Assays
The following are common in vitro assays to evaluate the antioxidant capacity of compounds like this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is measured by a decrease in absorbance at a specific wavelength.[6][7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation, which results in a loss of color that is quantified spectrophotometrically.[7][8]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[9][10]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[8][10]
Standard Anti-inflammatory Assays
The anti-inflammatory potential of this compound can be assessed using the following common assays.
-
In Vitro - Measurement of Inflammatory Mediators:
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7) or human gastric epithelial cells.[11]
-
Procedure: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS). The ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and other mediators (e.g., nitric oxide) is measured using techniques like ELISA or Griess assay.[11][12]
-
-
In Vivo - Carrageenan-Induced Paw Edema:
-
Procedure: A subcutaneous injection of carrageenan into the paw induces an inflammatory response. This compound is administered prior to the carrageenan injection. The volume of the paw is measured at different time points to determine the extent of edema and the anti-inflammatory effect of the compound.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound's purgative and anti-hyperglycemic effects.
Experimental Workflows
Caption: Workflow for in vivo anti-hyperglycemic and general cytotoxicity assays.
Conclusion
This compound exhibits significant anti-hyperglycemic and purgative activities, which are supported by in vivo and mechanistic studies. The primary mechanisms involve the inhibition of intestinal glucose transport and the modulation of intestinal permeability and water secretion. While direct experimental data on the cytotoxicity, antioxidant, and anti-inflammatory properties of this compound are not extensively covered in the currently reviewed literature, this guide provides a framework of standard bioassays that can be utilized for a more comprehensive biological profiling of this promising natural compound. The cross-validation of results from these diverse assays will be crucial in elucidating the full therapeutic potential and safety profile of this compound.
References
- 1. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AID 960 - MultiTox-Fluor Cytotoxicity Assay - LYMP1-002 - Dead Cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. QSAR studies of the antioxidant activity of anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Comparison of laxative and antioxidant activities of raw, processed and fermented Polygoni Multiflori radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. saspublishers.com [saspublishers.com]
- 14. ANTINOCICEPTIVE AND ANTI-INFLAMMATORY ACTIVITIES OF LEAF EXTRACTS OF ETHNOMEDICINAL PLANT | International Society for Horticultural Science [ishs.org]
The Pivotal Role of Acetylation in the Biological Activity of Multiflorin A: A Structure-Activity Relationship Comparison
A detailed analysis of Multiflorin A and its analogs reveals that specific structural motifs are critical for its biological functions, particularly its effects on intestinal glucose transport and its potential anti-inflammatory properties. This guide provides a comparative overview of the structure-activity relationships of this compound, focusing on the key molecular features that govern its efficacy.
This compound, a flavonoid glycoside, has garnered attention for its notable purgative and anti-hyperglycemic activities.[1][2] The core of its mechanism lies in the inhibition of glucose absorption in the small intestine, a process intricately linked to its chemical structure.[1][2] This guide synthesizes the available experimental data to illuminate the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers and drug development professionals.
Comparison of Biological Activity: The Critical Acetyl Group
The most striking feature of this compound's SAR is the essential role of the acetyl group on its sugar moiety. The deacetylated analog, Multiflorin B, is devoid of the significant inhibitory activity on intestinal glucose absorption observed with this compound.[2] This stark difference underscores the acetyl group as a key pharmacophore.
| Compound | Structure | Key Structural Difference from this compound | SGLT1 Inhibition Activity (Qualitative) | Reference |
| This compound | Kaempferol-3-O-(2''-O-acetyl-α-L-arabinopyranoside) | - | Active | [2] |
| Multiflorin B | Kaempferol-3-O-α-L-arabinopyranoside | Lacks the 2''-O-acetyl group | Inactive | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for key assays relevant to the evaluation of this compound and its analogs.
SGLT1 Inhibition Assay (General Protocol)
This assay evaluates the inhibitory effect of compounds on the Sodium-Glucose Cotransporter 1 (SGLT1).
Cell Line: Human embryonic kidney 293 (HEK293) cells stably expressing human SGLT1. A mock-transfected cell line (not expressing SGLT1) serves as a negative control.
Methodology:
-
Cell Culture: HEK293-hSGLT1 and mock-transfected cells are cultured in appropriate media and conditions until they reach optimal confluency in 96-well plates.
-
Assay Preparation: The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
Pre-incubation: Cells are pre-incubated with the assay buffer containing various concentrations of the test compounds (e.g., this compound, Multiflorin B) or a known SGLT1 inhibitor (e.g., phlorizin) as a positive control.
-
Substrate Addition: A radiolabeled or fluorescently tagged SGLT1 substrate, such as alpha-methyl-[14C]-D-glucopyranoside ([14C]AMG) or a fluorescent glucose analog, is added to each well.
-
Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for substrate uptake.
-
Termination and Lysis: The incubation is stopped by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of substrate taken up by the cells is quantified using a liquid scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: The SGLT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in SGLT1-expressing cells. The inhibitory activity of the test compounds is determined by comparing the uptake in the presence of the compounds to the vehicle control. IC50 values are calculated from the dose-response curves.
In Vitro Intestinal Glucose Uptake Assay (Everted Gut Sac Model)
This ex vivo model assesses the effect of compounds on glucose absorption across the intestinal epithelium.
Tissue Source: Small intestine from rodents (e.g., mice or rats).
Methodology:
-
Tissue Preparation: A segment of the small intestine (e.g., jejunum) is excised, flushed with ice-cold saline, and carefully everted over a glass rod.
-
Sac Formation: The everted intestine is cut into segments of a specific length, and one end is ligated to form a sac.
-
Incubation: The sacs are filled with a known concentration of glucose solution and incubated in an organ bath containing an oxygenated buffer solution with or without the test compounds.
-
Sample Collection: At specific time points, aliquots of the external buffer are collected to measure the disappearance of glucose, or the sacs are removed, and the glucose concentration inside the sac is measured.
-
Data Analysis: The rate of glucose transport is calculated and compared between the control and compound-treated groups to determine the inhibitory effect.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A vehicle control group (without LPS) and a positive control group (LPS without test compound) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are then determined.
Signaling Pathway and Mechanism of Action
The purgative effect of this compound is attributed to its ability to inhibit intestinal glucose absorption and alter intestinal permeability.[1] This leads to an osmotic imbalance, promoting water secretion into the intestinal lumen.
Caption: Mechanism of this compound's purgative effect.
Structure-Activity Relationship Logic
The available data points to a clear logical relationship where a specific structural feature directly impacts the biological activity.
References
A Comparative Guide to the Efficacy of Multiflorin A from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Multiflorin A, a promising bioactive flavonoid glycoside, from its primary plant sources: Prunus species (providing the traditional medicine Pruni Semen), Prunus persica (peach) leaves, and Rosa multiflora (multiflora rose) fruit. The comparative analysis focuses on the yield of this compound, its primary biological activities, and the associated mechanisms of action, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of this compound
The following tables summarize the available quantitative data regarding the content of this compound in various plant sources and its biological efficacy. Direct comparative studies on the efficacy of purified this compound from these different sources are limited in the current scientific literature.
Table 1: this compound Content in Various Plant Sources
| Plant Source | Part Used | This compound Content (mg/g of dried material) | Reference |
| Prunus japonica | Seed | 6.93 | [1][2][3] |
| Prunus humilis | Seed | 3.02 | [1][2][3] |
| Prunus pedunculata | Seed | 0.40 | [1][2][3] |
| Prunus triloba | Seed | 0.29 | [1][2][3] |
| Prunus persica | Leaf | Not explicitly quantified in reviewed studies | [4] |
| Rosa multiflora | Fruit (pseudocarp) | Not explicitly quantified as this compound in reviewed studies |
Table 2: Efficacy of this compound and Related Extracts
| Plant Source | Bioactive Compound/Extract | Biological Activity | Efficacy (ED50/IC50) | Animal Model/Cell Line | Reference |
| Pruni semen | This compound | Purgative | 20 mg/kg (induced watery diarrhea in over 50% of mice) | Mice | [5] |
| Rosa multiflora | Multinoside A acetate* | Purgative | 150 mg/kg | Mice | |
| Rosa multiflora | n-butanol fraction of seeds | Purgative | 5.6 g/kg | Mice |
*Multinoside A acetate, isolated from Rosa multiflora, is an acetylated kaempferol glycoside with purgative activity, suggesting it may be structurally identical or closely related to this compound. However, definitive structural confirmation of their synonymity was not found in the reviewed literature.
Key Biological Activities and Mechanisms of Action
This compound has demonstrated significant therapeutic potential, primarily related to its effects on gastrointestinal function and glucose metabolism. While anti-inflammatory and anti-cancer properties are suggested by studies on extracts of its source plants, research on the purified compound is still emerging.
Purgative and Anti-hyperglycemic Effects
The most well-documented bioactivity of this compound is its dual role as a potent purgative and an inhibitor of intestinal glucose absorption.
Mechanism of Action: this compound exerts its effects in the small intestine through a multi-target mechanism. It downregulates the expression of key proteins involved in intestinal absorption and barrier function, including:
-
Sodium-glucose cotransporter-1 (SGLT1): Inhibition of SGLT1 reduces the uptake of glucose from the intestinal lumen into the enterocytes.
-
Occludin and Claudin-1: Downregulation of these tight junction proteins increases intestinal permeability.
Simultaneously, this compound upregulates the expression of Aquaporin-3 (AQP3) , a channel protein that facilitates water transport, leading to increased water secretion into the intestinal lumen. The combination of inhibited glucose absorption, which creates a hyperosmotic environment, and enhanced water secretion results in a laxative effect.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SGLT1 Inhibitors: Multiflorin A and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease therapeutics is continuously evolving, with Sodium-Glucose Cotransporter 1 (SGLT1) emerging as a key target. SGLT1, primarily expressed in the small intestine, is responsible for the absorption of dietary glucose. Its inhibition presents a promising strategy for managing postprandial hyperglycemia. This guide provides a detailed head-to-head comparison of Multiflorin A with other notable SGLT1 inhibitors, supported by available experimental data.
Mechanism of Action: A Tale of Two Approaches
SGLT1 inhibitors can be broadly categorized based on their mechanism of action: direct competitive inhibition of the transporter protein or modulation of the transporter's expression.
This compound , a flavonoid found in Pruni semen, operates through a distinct mechanism. Instead of directly binding to and blocking the SGLT1 transporter, studies have shown that this compound decreases the expression of SGLT1 in the small intestine[1]. This leads to a reduction in the number of available transporters, thereby inhibiting glucose absorption. This indirect approach sets it apart from the "gliflozin" class of drugs and other direct inhibitors.
In contrast, most other SGLT1 inhibitors are direct competitive inhibitors . They bind to the SGLT1 protein, preventing glucose from docking and being transported into the enterocytes. This direct blockade of glucose transport is the primary mechanism for compounds like sotagliflozin, mizagliflozin, and canagliflozin.
Quantitative Comparison of SGLT1 Inhibitors
For a direct comparison of inhibitory potency, the half-maximal inhibitory concentration (IC50) is a critical parameter. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the IC50 values for several SGLT1 and dual SGLT1/SGLT2 inhibitors against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2). A higher SGLT2/SGLT1 selectivity ratio indicates a more selective inhibitor for SGLT1.
Note: A direct IC50 value for this compound's inhibitory activity on the SGLT1 transporter is not available in the current scientific literature, as its primary mechanism is the downregulation of SGLT1 expression.
| Compound | hSGLT1 IC50 (nM) | hSGLT2 IC50 (nM) | SGLT2/SGLT1 Selectivity Ratio |
| Sotagliflozin | 36 | 1.8 | 0.05 |
| Mizagliflozin | 27 (Ki) | - | >303-fold selective for SGLT1 |
| Canagliflozin | 663 - 710 | 4.2 | ~0.006 |
| Phlorizin | 300 (Ki) | 39 (Ki) | 0.13 |
| LX2761 | 2.2 | 2.7 | 1.23 |
| TP0438836 | 28 | 7 | 0.25 |
| GSK-1614235 | 27 (Ki) | 8170 (Ki) | 302.6 |
Signaling Pathways and Experimental Workflows
The inhibition of SGLT1 in the intestine leads to a cascade of downstream effects. One of the key signaling pathways affected is the incretin pathway. By preventing glucose absorption in the upper small intestine, more glucose travels to the lower parts of the intestine, stimulating L-cells to release glucagon-like peptide-1 (GLP-1). GLP-1, in turn, enhances insulin secretion, suppresses glucagon release, and slows gastric emptying, all of which contribute to improved glycemic control.
SGLT1 Inhibition Signaling Pathway
Signaling cascade following SGLT1 inhibition in the small intestine.
Experimental Workflow for SGLT1 Inhibition Assay
A common method to determine the IC50 of SGLT1 inhibitors is a cell-based glucose uptake assay. This workflow outlines the general steps involved.
General workflow for an in vitro SGLT1 inhibition assay.
Detailed Experimental Protocols
In Vitro SGLT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the human SGLT1 transporter.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 (hSGLT1).
-
Culture Medium: Standard cell culture medium appropriate for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer or a similar physiological salt solution.
-
Test Compound: The SGLT1 inhibitor to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Labeled Substrate: A non-metabolizable, radiolabeled glucose analog such as ¹⁴C-alpha-methyl-D-glucopyranoside (¹⁴C-AMG), or a fluorescent glucose analog.
-
Positive Control: A known SGLT1 inhibitor (e.g., phlorizin).
-
96-well Plates: Clear-bottom, black- or white-walled plates suitable for cell culture and detection of radioactivity or fluorescence.
-
Scintillation Counter or Fluorescence Plate Reader.
Procedure:
-
Cell Seeding: Seed the hSGLT1-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
Preparation for Assay: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer to remove any residual glucose.
-
Inhibitor Incubation: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Add the inhibitor solutions to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C.
-
Substrate Uptake: Prepare a solution of the labeled glucose analog in the assay buffer. Add this solution to each well to initiate the uptake reaction.
-
Termination of Uptake: After a specific incubation time (e.g., 30-60 minutes), terminate the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Detection: Lyse the cells using a suitable lysis buffer. If using a radiolabeled substrate, add a scintillation cocktail to the lysate and measure the radioactivity using a scintillation counter. If using a fluorescent substrate, measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the measured signal (radioactivity or fluorescence) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The study of SGLT1 inhibitors reveals a diversity of mechanisms and potencies. While direct competitive inhibitors like sotagliflozin and mizagliflozin offer potent and immediate blockade of glucose transport, this compound presents an alternative strategy by downregulating the expression of the SGLT1 transporter itself. This fundamental difference in the mode of action may have distinct physiological consequences and therapeutic implications. The quantitative data presented for direct inhibitors provide a clear framework for comparing their potency and selectivity, which are crucial considerations in drug development. Further research into the long-term effects and potential synergistic benefits of combining these different mechanistic approaches could open new avenues in the management of metabolic disorders.
References
Unveiling the Purgative Potential of Multiflorin A: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo purgative effects of Multiflorin A against established laxatives. Supported by experimental data, this document delves into the mechanisms of action and offers detailed protocols for key assays, facilitating further investigation into this promising natural compound.
This compound, a flavonoid glycoside, has demonstrated significant purgative activity in preclinical studies. This guide synthesizes available in vivo data to benchmark its performance against commonly used laxatives, offering a valuable resource for those exploring novel therapeutic agents for constipation and other gastrointestinal motility disorders.
Comparative Efficacy of Purgative Agents
The following table summarizes the effective dosages and observed effects of this compound and other common laxatives in mouse models. It is important to note that these data are compiled from various studies and direct head-to-head comparisons in a single study are not yet available.
| Compound | Animal Model | Dosage | Key Findings | Mechanism of Action Highlights |
| This compound | Mice | 20 mg/kg (oral) | Induced watery diarrhea. | Inhibits intestinal glucose absorption (↓ SGLT1), alters intestinal permeability (↓ occludin, claudin-1), and promotes water secretion (↑ aquaporin-3).[1] |
| Sennosides (from Senna) | NMRI Mice | 9.35 mg/kg (oral) | Induced a laxative effect. | Stimulant laxative; mechanism involves increasing intestinal motility. |
| Lactulose | BALB/c Mice (Loperamide-induced constipation) | Not specified in abstract, full text required | Accelerated intestinal motility, suppressed inflammatory responses, and protected the gut barrier. | Osmotic laxative; modulates gut microbiota and intestinal metabolites.[2][3] |
| Bisacodyl | Mice (Morphine-induced constipation) | Not specified in abstract, full text required | Prevented morphine-induced decreases in fecal water content and prolonged bead expulsion time. | Stimulant laxative; decreases colonic aquaporin-3 expression, inhibiting water absorption.[4][5][6] |
Delving into the Mechanism: this compound's Novel Purgative Pathway
This compound exerts its purgative effect through a multi-faceted mechanism that distinguishes it from traditional stimulant or osmotic laxatives. By targeting key transporters and tight junction proteins in the intestinal epithelium, it effectively increases luminal water content and promotes defecation.
References
- 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modulation of gut microbiota and intestinal metabolites by lactulose improves loperamide-induced constipation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rrpharmacology.ru [rrpharmacology.ru]
- 5. e-century.us [e-century.us]
- 6. Bisacodyl: A review of pharmacology and clinical evidence to guide use in clinical practice in patients with constipation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Multiflorin A and Miglitol on Postprandial Glucose Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two compounds, Multiflorin A and miglitol, and their respective effects on postprandial glucose levels. The information presented herein is based on available experimental data to assist researchers in understanding their mechanisms of action and potential therapeutic applications.
Executive Summary
This compound and miglitol both demonstrate potential in managing postprandial hyperglycemia, albeit through distinct mechanisms. Miglitol, an established α-glucosidase inhibitor, acts by delaying carbohydrate digestion. In contrast, this compound, a naturally occurring flavonoid, appears to primarily inhibit the absorption of glucose in the intestine. While quantitative data for miglitol's efficacy is well-documented, similar specific data for this compound is less readily available in the public domain, necessitating further direct comparative studies.
Mechanism of Action
This compound: The primary mechanism of this compound in reducing postprandial glucose is the inhibition of intestinal glucose absorption.[1] It achieves this by downregulating the expression of key proteins involved in glucose transport and gut permeability, namely:
-
Sodium-glucose cotransporter 1 (SGLT1): A major transporter responsible for glucose uptake in the small intestine.
-
Occludin and Claudin-1: Tight junction proteins that regulate intestinal permeability.
By reducing the expression of these proteins, this compound effectively decreases the amount of glucose that is absorbed from the gut into the bloodstream.[1]
Miglitol: Miglitol is a potent, competitive inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1] These enzymes are responsible for breaking down complex carbohydrates, such as disaccharides, oligosaccharides, and polysaccharides, into absorbable monosaccharides like glucose. By inhibiting these enzymes, miglitol delays the digestion of carbohydrates, leading to a slower and lower rise in postprandial blood glucose levels.
Comparative Efficacy on Postprandial Glucose
| Compound | Mechanism of Action | Dosage | Animal Model | Effect on Postprandial Glucose | Source |
| This compound | Inhibition of intestinal glucose absorption (SGLT1, Occludin, Claudin-1 downregulation) | 20 mg/kg | Mice | Lowered peak postprandial glucose levels. | [1] |
| Miglitol | α-glucosidase inhibition | 10 mg/kg | Rats | 45% reduction in the incremental Area Under the Curve (ΔAUC) of blood glucose over 2 hours after sucrose loading. |
Experimental Protocols
In Vivo: Oral Glucose Tolerance Test (OGTT)
This protocol is a standard method to assess the effect of a compound on glucose tolerance in an animal model.
-
Animal Model: Male mice (e.g., C57BL/6J) are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week.
-
Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration: A baseline blood glucose sample is taken from the tail vein. Subsequently, the test compound (this compound or miglitol) or vehicle (control) is administered orally via gavage.
-
Glucose Challenge: After a specific period (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.
-
Data Analysis: The Area Under the Curve (AUC) for the glucose excursion is calculated to determine the overall effect of the compound on glucose tolerance.
In Vitro: α-Glucosidase Inhibition Assay (for Miglitol)
This assay determines the inhibitory activity of a compound against the α-glucosidase enzyme.
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are commonly used.
-
Reaction Mixture: The reaction mixture contains the α-glucosidase enzyme, the test compound (miglitol) at various concentrations, and a buffer solution (e.g., phosphate buffer, pH 6.8).
-
Incubation: The mixture is pre-incubated for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate.
-
Measurement: The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm at regular intervals.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined.
In Vitro: SGLT1 Inhibition Assay (for this compound)
This assay evaluates the inhibitory effect of a compound on the SGLT1 transporter.
-
Cell Line: A cell line stably expressing human SGLT1 (e.g., HEK293-hSGLT1) is used.
-
Fluorescent Glucose Analog: A fluorescently labeled, non-metabolizable glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is used as a substrate for SGLT1.
-
Cell Treatment: The cells are incubated with the test compound (this compound) at various concentrations.
-
Substrate Uptake: The fluorescent glucose analog is added to the cells, and the uptake is allowed to proceed for a specific time.
-
Measurement: The fluorescence intensity inside the cells is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The inhibition of glucose uptake is calculated by comparing the fluorescence in the cells treated with the compound to the control cells. The IC50 value is then determined.
Signaling Pathways and Logical Relationships
References
Assessing the Specificity of Multiflorin A's Inhibitory Action: A Comparative Guide
This guide provides a detailed comparison of the inhibitory action of Multiflorin A with other therapeutic alternatives, focusing on its specificity and mechanism. The content is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data and methodologies.
Introduction to this compound's Inhibitory Profile
This compound is a kaempferol glycoside recognized for its potent biological activities, notably its purgative effect.[1][2] Unlike typical enzyme inhibitors that bind directly to a target protein's active site, the primary inhibitory action of this compound, as currently understood, involves the modulation of protein expression in the small intestine. This leads to a reduction in glucose absorption and an alteration of intestinal barrier permeability.[1]
Recent studies have shown that this compound administration in mice leads to a decrease in the expression of sodium-glucose cotransporter-1 (SGLT1) and the tight junction proteins occludin and claudin-1. Concurrently, it increases the expression of aquaporin-3, which promotes water secretion into the intestinal lumen.[1] This multi-target effect on protein expression defines its unique mechanism and specificity profile. An additional proposed mechanism involves an acetyl transfer reaction potentially mediated by calreticulin, though this pathway requires further investigation.[2][3]
This guide compares the specificity of this compound's action with that of well-characterized Sodium-Glucose Cotransporter (SGLT) inhibitors, which represent a major class of drugs that also modulate intestinal and renal glucose transport.
Mechanism of Action: this compound vs. SGLT Inhibitors
The primary distinction lies in their mechanism: this compound acts as a regulator of gene expression, while SGLT inhibitors are direct functional antagonists of the transporter proteins.
-
This compound: Exerts its effect by downregulating the synthesis of key transport and junctional proteins. The activity is dependent on an acetyl group on its sugar moiety.[1][4] This results in a functional inhibition of glucose uptake and a loosening of the intestinal barrier.
-
SGLT Inhibitors (e.g., Sotagliflozin, Canagliflozin): These are competitive inhibitors that bind directly to SGLT1 and/or SGLT2 proteins, blocking their ability to transport glucose and sodium across the cell membrane.[5][6] Their specificity is determined by their relative binding affinities for SGLT1 versus SGLT2.[7]
Data Presentation: Specificity and Potency Comparison
The specificity of this compound is characterized by its impact on the expression of multiple proteins, whereas the specificity of SGLT inhibitors is defined by their relative potency (IC50) against different transporter isoforms.
Table 1: Inhibitory Action and Specificity Profile
| Compound | Target(s) / Affected Proteins | Mechanism of Action | Primary Effect | Specificity Notes |
| This compound | SGLT1, Occludin, Claudin-1 (downregulation); Aquaporin-3 (upregulation) | Modulation of Protein Expression | Inhibition of intestinal glucose absorption; increased permeability | Multi-protein effect in the small intestine. Specificity for other tissues or transporters is not well characterized.[1] |
| Sotagliflozin | SGLT1 and SGLT2 | Direct Inhibition | Inhibition of intestinal and renal glucose transport | Dual inhibitor with ~20-fold selectivity for SGLT2 over SGLT1.[7] |
| Canagliflozin | SGLT2 and SGLT1 | Direct Inhibition | Primarily renal glucose transport inhibition; some intestinal effect at high doses | ~250-fold selectivity for SGLT2 over SGLT1.[5][7] |
| Dapagliflozin | SGLT2 | Direct Inhibition | Renal glucose transport inhibition | Highly selective for SGLT2 (~1200-fold over SGLT1).[7] |
| Empagliflozin | SGLT2 | Direct Inhibition | Renal glucose transport inhibition | Highly selective for SGLT2 (~2500-fold over SGLT1).[7] |
Table 2: Quantitative Comparison of SGLT Inhibitor Potency
| Inhibitor | IC50 for human SGLT1 (nM) | IC50 for human SGLT2 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Sotagliflozin | ~60 | ~3 | ~20 |
| Canagliflozin | ~660 | ~4.2 | ~157 |
| Dapagliflozin | ~1100 | ~1.2 | ~917 |
| Empagliflozin | >10000 | ~3.1 | >3200 |
| Ertugliflozin | 1960 | 0.877 | >2000 |
Data compiled from multiple sources. Absolute IC50 values may vary between assay conditions. The selectivity ratio provides a consistent measure of specificity.[8] this compound is not included as its mechanism is not direct inhibition, and thus IC50 values are not applicable.
Experimental Protocols
Assessing the inhibitory action of compounds like this compound requires different experimental approaches compared to direct inhibitors. Below are generalized protocols for key experiments.
This ex vivo method measures the active transport of glucose from the mucosal (luminal) to the serosal (blood) side of the intestine.
-
Preparation: Humanely euthanize a mouse and excise a segment of the jejunum. Gently flush the segment with ice-cold Ringer's solution.
-
Eversion: Tie one end of the segment with suture thread. Insert a glass rod and gently evert the intestine so the mucosal surface faces outwards.
-
Sac Formation: Fill the everted segment with a known volume of serosal buffer (Ringer's solution) using a syringe and tie off the other end to form a sac.
-
Incubation: Incubate the sac in a beaker containing mucosal buffer (Ringer's solution with a known concentration of glucose) at 37°C, bubbled with 95% O2/5% CO2. For the test group, add this compound or a control inhibitor (e.g., phlorizin) to the mucosal buffer.[9]
-
Measurement: After a set incubation period (e.g., 60 minutes), remove the sac and measure the glucose concentration in the serosal fluid using a glucose assay kit.
-
Analysis: Compare the glucose concentration in the serosal fluid between control and treated groups. A lower concentration in the treated group indicates inhibition of glucose absorption.
This method visualizes the location and relative abundance of target proteins within intestinal tissue sections.
-
Tissue Preparation: Following in vivo treatment with this compound (e.g., 20 mg/kg in mice), excise the small intestine and fix the tissue in 4% paraformaldehyde.[1] Embed the tissue in paraffin and cut into thin sections (e.g., 5 µm).
-
Antigen Retrieval: Deparaffinize the sections and perform antigen retrieval using a citrate buffer to expose target epitopes.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., bovine serum albumin).
-
Incubate the sections with primary antibodies specific to the target proteins (e.g., anti-SGLT1, anti-occludin).
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the sections and visualize using a fluorescence or confocal microscope.
-
Analysis: Qualitatively or quantitatively compare the fluorescence intensity of the target proteins between control and this compound-treated groups to determine changes in expression levels.
This cell-based assay is standard for determining the IC50 of direct transporter inhibitors like SGLT inhibitors.[10]
-
Cell Culture: Use a stable cell line overexpressing the transporter of interest (e.g., HEK293 cells expressing human SGLT1). Seed the cells in a 96-well plate.
-
Assay Preparation: Wash the cells and incubate them in a sodium-containing buffer.
-
Inhibition: Add the test compound (e.g., Canagliflozin) at various concentrations to the wells.
-
Substrate Addition: Add a radiolabeled probe substrate for the transporter (e.g., ¹⁴C-alpha-methyl-glucopyranoside for SGLT1) and incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radiolabeled substrate taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The inhibitory action of this compound is fundamentally different from that of classic SGLT inhibitors. Its specificity is not defined by differential affinity for protein isoforms but by its ability to modulate the expression of a specific set of proteins involved in intestinal glucose transport and barrier integrity.
-
This compound demonstrates a unique, indirect inhibitory mechanism by reducing the abundance of SGLT1, occludin, and claudin-1. This makes it a modulator of intestinal function rather than a targeted antagonist. Its specificity appears broad within the context of intestinal epithelial cell proteins.
-
SGLT Inhibitors exhibit high specificity for their target transporters, a characteristic that can be finely tuned through chemical modification to favor SGLT1, SGLT2, or both. Their action is direct, potent, and well-quantified by IC50 values.
For researchers, this distinction is critical. While SGLT inhibitors are suited for targeted blockade of glucose transport, this compound represents a tool for studying the regulation of intestinal transport systems and barrier function. Future research should focus on identifying the upstream signaling pathways and direct molecular targets that this compound interacts with to mediate its effects on gene expression. This will allow for a more comprehensive assessment of its specificity and potential off-target effects.
References
- 1. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein acyltransferase function of purified calreticulin: the exclusive role of P-domain in mediating protein acylation utilizing acyloxycoumarins and acetyl CoA as the acyl group donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 8. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
Multiflorin A: A Comparative Analysis of its Potency Against Established Intestinal Glucose Uptake Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel therapeutic agents to manage metabolic disorders, Multiflorin A, a natural compound extracted from peach leaves, has emerged as a significant inhibitor of intestinal glucose absorption.[1][2] This guide provides a detailed comparison of this compound's potency and mechanism of action against well-established intestinal glucose uptake inhibitors, namely Phlorizin, Phloretin, and the dual SGLT1/2 inhibitor Sotagliflozin. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of intestinal glucose transport modulation.
Executive Summary
This compound demonstrates potent inhibition of intestinal glucose absorption in vivo.[1][2] However, its primary mechanism of action appears to differ from classical competitive inhibitors. Evidence suggests that this compound reduces the expression of the sodium-glucose cotransporter 1 (SGLT1), rather than directly inhibiting its transport activity.[3] This contrasts with the direct, competitive inhibition of SGLT1 by Phlorizin and the facilitated glucose transporter 2 (GLUT2) by Phloretin. Sotagliflozin, a modern synthetic drug, provides a benchmark for potent dual inhibition of both SGLT1 and SGLT2.
Potency Comparison of Intestinal Glucose Uptake Inhibitors
The following table summarizes the available quantitative data on the potency of this compound and the benchmark inhibitors. It is crucial to note that a direct comparison of IC50 values is challenging due to the different mechanisms of action and varied experimental conditions reported in the literature.
| Compound | Target(s) | Mechanism of Action | Potency (IC50/Ki) | Experimental System | Reference |
| This compound | SGLT1 (expression) | Reduces SGLT1 protein expression in the small intestine. | No direct IC50/Ki reported. Dose-dependent inhibition of glucose absorption in vivo (20 mg/kg). | Mouse model | [3] |
| Phlorizin | SGLT1, SGLT2 | Competitive inhibitor of SGLT1 and SGLT2.[4][5][6] | Ki: ~300 nM (human SGLT1) | Various, including rat intestinal brush border membrane vesicles. | [4] |
| Phloretin | GLUT1, GLUT2 | Inhibits GLUT-mediated glucose transport. | IC50: Markedly inhibits glucose uptake in Caco-2 and RIE-1 cells. | Caco-2 and RIE-1 cell lines. | [7][8] |
| Sotagliflozin | SGLT1, SGLT2 | Dual competitive inhibitor of SGLT1 and SGLT2.[9][10][11][12] | IC50: 36 nM (human SGLT1), 1.8 nM (human SGLT2) | Human SGLT1/2 expressed in cells. | [11][12] |
Mechanism of Action: A Divergent Approach
The primary distinction between this compound and the benchmark inhibitors lies in their mechanism of action. Phlorizin and Sotagliflozin directly compete with glucose for binding to the SGLT1 transporter, while Phloretin blocks the GLUT2 transporter. In contrast, this compound appears to exert its effect at the genomic or post-transcriptional level, leading to a reduced number of SGLT1 transporters in the intestinal brush border membrane.
Figure 1: Contrasting mechanisms of this compound and competitive SGLT1 inhibitors.
Experimental Protocols
The following are generalized methodologies for assessing the potency of intestinal glucose uptake inhibitors, based on protocols described in the literature.
In Vitro SGLT1 and GLUT2 Inhibition Assays
These assays are fundamental for determining the direct inhibitory effect of a compound on specific glucose transporters.
1. Cell Culture and Transporter Expression:
-
Human intestinal Caco-2 cells, which endogenously express SGLT1 and GLUT2, are cultured to form a differentiated monolayer that mimics the intestinal epithelium.[13][14][15]
-
Alternatively, HEK293 cells can be transiently or stably transfected to overexpress human SGLT1 or GLUT2.
2. Glucose Uptake Assay:
-
Cells are incubated with a labeled glucose analog, such as the fluorescent 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) or radiolabeled [14C]-α-methyl-D-glucopyranoside (a specific substrate for SGLT1).
-
The assay is performed in the presence of varying concentrations of the test inhibitor (e.g., this compound, Phlorizin, Phloretin, Sotagliflozin).
-
The uptake of the labeled glucose analog is measured using a fluorescence plate reader or a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Figure 2: General workflow for in vitro glucose uptake inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This method assesses the overall impact of an inhibitor on glucose absorption and blood glucose regulation in a living organism.
1. Animal Model:
-
Mice or rats are fasted overnight to ensure a baseline glucose level.
2. Administration of Inhibitor and Glucose:
-
The test compound (e.g., this compound) is administered orally at a specific dose.
-
After a predetermined time, a concentrated glucose solution is administered orally.
3. Blood Glucose Monitoring:
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured using a glucometer.
4. Data Analysis:
-
The area under the curve (AUC) for blood glucose is calculated to quantify the overall glucose excursion.
-
A reduction in the AUC in the treated group compared to the control group indicates inhibition of intestinal glucose absorption.
Conclusion
This compound presents a novel approach to inhibiting intestinal glucose uptake by downregulating the expression of the SGLT1 transporter.[3] This mechanism is distinct from the direct competitive inhibition of SGLT1 and GLUT2 by established inhibitors like Phlorizin and Phloretin. While direct comparative potency data in the form of IC50 values for this compound is not yet available, its in vivo efficacy highlights its potential as a therapeutic agent. Further research is warranted to elucidate the precise molecular pathways through which this compound modulates SGLT1 expression and to establish its full pharmacological profile. The potent dual inhibitory action of Sotagliflozin serves as a valuable benchmark for the development of future intestinal glucose uptake inhibitors.
References
- 1. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peach Leaf Contains this compound as a Potent Inhibitor of Glucose Absorption in the Small Intestine in Mice [jstage.jst.go.jp]
- 3. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of phlorizin binding domains in sodium-glucose cotransporter family: SGLT1 as a unique model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual SGLT1/SGLT2 inhibitor phlorizin reduces glucose transport in experimental peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual SGLT1/SGLT2 Inhibitor Phlorizin Ameliorates Non-Alcoholic Fatty Liver Disease and Hepatic Glucose Production in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Glucose Uptake in Intestinal Cell Lines: Role of GLUT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of glucose uptake in intestinal cell lines: role of GLUT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Sotagliflozin Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caco-2 differentiated cell: Topics by Science.gov [science.gov]
- 14. Regulation of Glucose Transporter Expression in Human Intestinal Caco-2 Cells following Exposure to an Anthocyanin-Rich Berry Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The influence of fruit juice extracts on glucose intestinal transporters and antioxidant genes in a Caco-2 and HT29-MTX co-culture cell system - Food & Function (RSC Publishing) DOI:10.1039/D4FO03950E [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Multiflorin A
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Multiflorin A. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its aglycone, Kaempferol, and established best practices for the disposal of laboratory chemicals with unknown or uncertain toxicity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's chemical hygiene plan and local hazardous waste regulations. All personnel handling chemical waste must be adequately trained in proper waste management procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
General Handling:
-
Avoid the formation of dust or aerosols.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Ensure thorough hand washing after handling the product.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes its key chemical identifiers and the known hazards of the structurally related compound, Kaempferol, for proper waste labeling and documentation.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 61358-52-9 |
| Molecular Formula | C₂₉H₃₂O₁₆ |
| Molecular Weight | 636.56 g/mol |
| Appearance | Solid (form may vary) |
| Related Compound | Kaempferol (CAS: 520-18-3) |
| Hazards of Kaempferol | Toxic if swallowed, Suspected of causing genetic defects[1][2][3][4]. |
Step-by-Step Disposal Protocol
1. Waste Classification:
-
Treat as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste. This is a precautionary measure due to the lack of specific toxicity data for this compound and the known hazards of its aglycone, Kaempferol[1][2][3][4].
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated container for chemically contaminated solid waste.
3. Container Selection and Labeling:
-
Container Selection: Use appropriate, leak-proof containers made of a material compatible with organic compounds. The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings (e.g., "Toxic"). Include the approximate concentration and quantity of the waste.
4. Storage:
-
Segregation in Storage: Store waste containers according to their chemical compatibility to prevent dangerous reactions. Keep organic compounds like this compound away from strong oxidizing agents.
-
Storage Area: Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
5. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Do not dispose of this compound or its solutions down the sanitary sewer.
-
Do Not Dispose in Regular Trash: Do not dispose of solid this compound or contaminated materials in the regular trash.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the recommended procedure is based on standard chemical waste management principles. The key "experiment" in this context is the risk assessment performed by the user, which should be guided by the information available for structurally similar and potentially more hazardous related compounds.
Disposal Workflow for this compound
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Multiflorin A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Multiflorin A. Given that this compound is a biologically active compound with purgative effects, it is prudent to handle it with the same level of caution as other potent or cytotoxic substances to minimize exposure risk.[1] The following guidelines are based on best practices for handling such compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.
| PPE Item | Standard Handling (e.g., weighing, preparing solutions) | Spill Cleanup |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[2][3] | Heavy-duty, industrial-thickness gloves (>0.45mm) made from latex, neoprene, or nitrile.[4] |
| Gown | Disposable, fluid-resistant gown with long sleeves and closed front.[2][5] | Disposable, fluid-resistant gown.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4][5] | Full-face shield or chemical splash goggles.[2][5] |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood or biological safety cabinet. | For large spills or when aerosols may be generated, a fit-tested N95 or N100 respirator is recommended.[2][6] |
| Other | Lab coat, closed-toe shoes, and shoe covers.[5] | Disposable shoe covers.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves and a lab coat during unpacking.
-
If the primary container is intact, clean the exterior with a suitable decontaminant (e.g., 70% ethanol) before moving it to the designated storage area.
-
If the package is damaged, treat it as a spill and follow the spill cleanup protocol.
2. Preparation and Experimental Use:
-
All handling of this compound powder or solutions should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of aerosols or dust.[5]
-
Don the appropriate PPE as outlined in the table above before beginning work.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.
-
When weighing the compound, use a disposable weighing boat or paper.
-
Prepare solutions in a manner that minimizes the generation of aerosols.
3. Personal Decontamination:
-
After handling this compound, and before leaving the work area, remove PPE in the following order: outer gloves, gown, inner gloves.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, should be considered cytotoxic waste.[4]
-
Place these items in a designated, labeled, and sealed "Cytotoxic Waste" or "Hazardous Chemical Waste" container.
2. Liquid Waste:
-
Aqueous solutions of this compound should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[7]
3. Solid Waste:
-
Unused or expired this compound powder should be disposed of in its original container, placed within a sealed bag, and deposited into the designated solid hazardous waste container.
4. Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsinsider.com [ohsinsider.com]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
